molecular formula C29H26N4O12S2 B12371995 ATTO 488 NHS ester

ATTO 488 NHS ester

カタログ番号: B12371995
分子量: 686.7 g/mol
InChIキー: QYLVUXZLEBHDMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ATTO 488 NHS ester is a useful research compound. Its molecular formula is C29H26N4O12S2 and its molecular weight is 686.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H26N4O12S2

分子量

686.7 g/mol

IUPAC名

3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate

InChI

InChI=1S/C29H26N4O12S2/c1-32(14-4-7-23(36)45-33-21(34)12-13-22(33)35)29(37)16-6-3-2-5-15(16)24-17-8-10-19(30)27(46(38,39)40)25(17)44-26-18(24)9-11-20(31)28(26)47(41,42)43/h2-3,5-6,8-11,30H,4,7,12-14,31H2,1H3,(H,38,39,40)(H,41,42,43)

InChIキー

QYLVUXZLEBHDMK-UHFFFAOYSA-N

正規SMILES

CN(CCCC(=O)ON1C(=O)CCC1=O)C(=O)C2=CC=CC=C2C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O

製品の起源

United States

Foundational & Exploratory

ATTO 488 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and protocols for utilizing ATTO 488 NHS ester, a versatile fluorescent probe for biomolecular labeling.

This compound is a fluorescent labeling agent widely used in life sciences research. It belongs to the family of ATTO dyes, which are known for their exceptional photo-stability and high fluorescence quantum yields.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amino groups present in biomolecules such as proteins, peptides, and modified oligonucleotides.[2] This covalent linkage results in a stable fluorescently tagged molecule suitable for a wide array of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3][4]

Core Properties and Characteristics

ATTO 488 is a rhodamine-based dye characterized by its strong absorption and high fluorescence, making it a bright and photostable green fluorophore.[2][5] Its hydrophilic nature and excellent water solubility prevent aggregation and ensure its utility in aqueous buffers commonly used for biological experiments.[1]

Quantitative Spectroscopic and Physical Data

The key characteristics of this compound are summarized in the table below. These parameters are crucial for designing and executing fluorescence-based experiments, including selecting appropriate excitation sources and emission filters.

PropertyValueReference
Molecular Formula C₂₉H₂₆N₄O₁₂S₂[6]
Molecular Weight 686.67 g/mol [6]
Appearance Powder
Excitation Maximum (λex) 501 nm
498 nm (in 0.1 M phosphate (B84403) pH 7.0)[7]
Emission Maximum (λem) 523 nm[1]
520 nm (in 0.1 M phosphate pH 7.0)[7]
Molar Extinction Coefficient (εmax) 9.0 x 10⁴ M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (ηfl) 80%[1]
Fluorescence Lifetime (τfl) 4.1 ns[1]
Recommended Excitation Source 488 nm Argon-Ion laser[3]
Storage Temperature -20°C, protected from light[6]

Biomolecule Labeling with this compound

The fundamental principle behind the use of this compound is the reaction of the succinimidyl ester with nucleophilic primary amino groups, typically the ε-amino group of lysine (B10760008) residues in proteins or amino-modified oligonucleotides.[2][8] This reaction, which forms a stable amide bond, is most efficient at a slightly alkaline pH of 8.0-9.0, where the amino groups are deprotonated and thus more reactive.[9]

G This compound Labeling Reaction cluster_reactants Reactants cluster_products Products ATTO_488_NHS This compound Labeled_Biomolecule Fluorescently Labeled Biomolecule (ATTO 488-NH-R) ATTO_488_NHS->Labeled_Biomolecule Stable Amide Bond Formation NHS_byproduct NHS Byproduct ATTO_488_NHS->NHS_byproduct Release Biomolecule Biomolecule with Primary Amine (R-NH₂) Biomolecule->Labeled_Biomolecule

Caption: Covalent labeling of a biomolecule with this compound.

Experimental Protocols

Successful labeling of biomolecules requires careful attention to buffer conditions, protein concentration, and purification of the final conjugate. The following are generalized protocols for labeling antibodies and oligonucleotides.

Antibody Labeling Protocol

This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-protein ratio may need to be determined empirically for other proteins.

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer like PBS)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)[3]

  • Purification column (e.g., Sephadex G-25)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[3] Adjust the pH of the antibody solution to 8.3 by adding 0.1 volumes of 1 M sodium bicarbonate buffer.[3]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-2 mg/mL to create a stock solution.[2][3]

  • Labeling Reaction: While gently stirring, add a 2 to 10-fold molar excess of the reactive dye solution to the antibody solution.[2][3] Incubate the reaction for 30 to 60 minutes at room temperature.[3]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9] The first colored band to elute is the labeled antibody.

  • Determination of Degree of Labeling (DOL): The DOL, which is the molar ratio of dye to protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~501 nm (for ATTO 488). The optimal DOL for most antibodies is between 2 and 10.[2]

  • Storage: Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) or aliquot and freeze at -20°C.[3][8]

G Antibody Labeling Workflow Start Start: Unlabeled Antibody Buffer_Exchange Buffer Exchange (if needed) to amine-free buffer (PBS) Start->Buffer_Exchange pH_Adjustment Adjust pH to 8.3 with Sodium Bicarbonate Buffer Buffer_Exchange->pH_Adjustment Incubation Incubate Antibody and Dye (30-60 min, Room Temp) pH_Adjustment->Incubation Dye_Prep Prepare fresh ATTO 488 NHS Ester solution in DMSO Dye_Prep->Incubation Purification Purify via Gel Filtration (e.g., Sephadex G-25) Incubation->Purification Characterization Characterize Conjugate (Determine DOL) Purification->Characterization End End: Labeled Antibody Characterization->End

Caption: A typical workflow for labeling antibodies with this compound.

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide (0.1 mM in carbonate buffer)

  • This compound

  • Anhydrous DMF

  • Carbonate buffer (0.2 M, pH 8-9)

  • Purification supplies (e.g., gel filtration or reversed-phase HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[3]

  • Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[3]

  • Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[3] Incubate the mixture for 2 hours at room temperature with shaking.

  • Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[3]

Applications in Research and Drug Development

The high fluorescence quantum yield, photostability, and excellent water solubility of ATTO 488 make it a superior choice for a variety of high-sensitivity applications.[1] These include:

  • High-Resolution Microscopy: Techniques such as PALM, dSTORM, and STED benefit from the photophysical properties of ATTO 488.[3][4]

  • Flow Cytometry (FACS): The bright fluorescence of ATTO 488-labeled antibodies allows for clear identification and sorting of cell populations.[3]

  • Fluorescence In-Situ Hybridization (FISH): Labeled oligonucleotide probes are used to detect specific DNA or RNA sequences within cells.[3]

  • Single-Molecule Detection: The exceptional brightness and stability of ATTO 488 are ideal for observing individual biomolecules.[3][5]

In drug development, this compound can be used to label drug candidates or target proteins to study their localization, trafficking, and binding kinetics within cellular systems.

References

ATTO 488 NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of ATTO 488 NHS ester, a widely utilized fluorescent probe in life sciences research and drug development. This document details its spectroscopic characteristics, physical properties, and provides standardized protocols for its application in labeling biomolecules.

Core Chemical and Physical Properties

ATTO 488 is a fluorescent label belonging to the rhodamine family of dyes.[1][2] It is characterized by its high water solubility, strong absorption, and high fluorescence quantum yield.[3][4][5] These properties, combined with its exceptional thermal and photochemical stability, make it an ideal candidate for a wide range of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[4][5][6][7] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward covalent labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amino-modified oligonucleotides.[1]

Spectroscopic and Physicochemical Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Spectroscopic Properties of ATTO 488

PropertyValueReference
Excitation Maximum (λex)501 nm[3][8][9]
Emission Maximum (λem)523 nm[3][8][9]
Molar Extinction Coefficient (ε)9.0 x 10⁴ M⁻¹cm⁻¹[3][5][6]
Fluorescence Quantum Yield (Φ)80%[3][5][6]
Fluorescence Lifetime (τ)4.1 ns[3][6]
Recommended Excitation Source488 nm Argon-Ion Laser[3][6]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₉H₂₆N₄O₁₂S₂[10][11]
Molecular Weight686.67 g/mol [10][11]
SolubilitySoluble in polar solvents like DMSO and DMF[3]
Storage ConditionsStore at -20°C, protected from light and moisture[3][10][12]

Visualizing the Chemistry: Structure and Labeling

To better understand the molecular basis of its function, the chemical structure of this compound and the general workflow for protein labeling are illustrated below.

Chemical Structure of this compound cluster_atto ATTO 488 Core cluster_nhs NHS Ester Group ATTO_488_Core NHS_Ester ATTO_488_Core->NHS_Ester Linker

Caption: Chemical Structure of this compound.

The following diagram illustrates the general workflow for labeling a target protein with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) Mix Mix Protein and Dye Solutions (Molar ratio 1:5 to 1:20, Dye:Protein) Protein_Solution->Mix Dye_Solution Prepare this compound Solution (10 mM in anhydrous DMSO) Dye_Solution->Mix Incubate Incubate (1 h at room temperature, protected from light) Mix->Incubate Separate Separate Labeled Protein (Gel filtration or dialysis) Incubate->Separate Characterize Characterize Conjugate (Determine Degree of Labeling - DOL) Separate->Characterize

Caption: General workflow for protein labeling with this compound.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound. These protocols are intended as a guide and may require optimization for specific applications.

Protein and Antibody Labeling Protocol

This protocol is adapted for labeling proteins, such as antibodies, with this compound.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)[3]

  • Protein or antibody solution (2-10 mg/mL)[1]

  • Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate (B84403) buffer, pH 8.0-9.0[1]

  • Purification column (e.g., Sephadex G-25) or dialysis equipment[6]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS).[6] If buffers containing Tris or glycine (B1666218) are used, the protein must be purified by dialysis against PBS.[1]

    • Adjust the pH of the protein solution to 8.0-9.0 using the reaction buffer.[1] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1][13]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[3]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[1] This solution should be prepared fresh before each use.[6]

  • Labeling Reaction:

    • A starting molar ratio of 10:1 (dye:protein) is recommended.[1] This may need to be optimized for your specific protein.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[6]

    • Alternatively, dialysis can be used for purification.[6]

    • The first colored band to elute from the column is typically the labeled protein.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and 501 nm (for ATTO 488).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at 501 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at 501 nm (90,000 M⁻¹cm⁻¹).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.10).[3]

    • An optimal DOL for antibodies is generally between 2 and 10.[1]

Storage of the Conjugate: Store the labeled protein at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[6][12] Avoid repeated freeze-thaw cycles.[12]

General Protocol for Fluorescence Microscopy

This protocol provides a general workflow for using ATTO 488-labeled antibodies for immunofluorescence staining of cells.

Materials:

  • Cells cultured on coverslips or in imaging dishes.

  • ATTO 488-labeled antibody.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Mounting medium.

Procedure:

  • Cell Preparation:

    • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If the target protein is intracellular, permeabilize the cells with the permeabilization buffer for 10-15 minutes.[14]

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with the blocking buffer for 30-60 minutes at room temperature.[14]

  • Antibody Incubation:

    • Dilute the ATTO 488-labeled primary or secondary antibody in the blocking buffer to the desired concentration.

    • Incubate the cells with the antibody solution for 1 hour at room temperature in the dark.[14]

  • Washing:

    • Wash the cells three times with PBS to remove unbound antibodies.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for ATTO 488 (excitation ~488 nm, emission ~520 nm). Use the lowest possible laser power to minimize photobleaching.[14]

References

ATTO 488 NHS Ester: A Technical Guide to Spectroscopic Properties and Labeling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 NHS ester is a high-performance fluorescent labeling dye characterized by its exceptional water solubility, high fluorescence quantum yield, and significant photostability. These properties make it an ideal candidate for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and single-molecule detection. This guide provides an in-depth overview of its spectral properties and detailed protocols for its use in labeling biomolecules.

Core Photophysical and Spectroscopic Data

The performance of a fluorophore is defined by its key photophysical parameters. ATTO 488 exhibits strong absorption and a high quantum yield, resulting in intense fluorescent signals. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for efficient and stable conjugation to primary amines on biomolecules.[1][2]

ParameterValueReference
Excitation Maximum (λex)500 nm[3][4]
Emission Maximum (λem)520 nm[3][4][5]
Molar Extinction Coefficient (ε)9.0 x 10⁴ M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (η)80%[3]
Fluorescence Lifetime (τ)4.1 ns[3]
Molecular Weight (MW)981 g/mol [3]

Optical data is for the carboxy derivative in aqueous solution.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and oligonucleotides with this compound. Optimization may be required for specific applications and target molecules.

Protein Labeling Protocol

This protocol is designed for labeling proteins, such as antibodies, with this compound. The NHS ester reacts with primary amino groups, like the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[6][7]

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.0-9.0.[3][7] A recommended protein concentration is 2 mg/mL or higher, as lower concentrations can decrease labeling efficiency.[3][8] If the protein is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS.[1][3]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[3]

2. Labeling Reaction:

  • While gently stirring, add a molar excess of the reactive dye solution to the protein solution. A starting point for the molar ratio of dye to protein is often 2:1, but the optimal ratio may vary and should be determined experimentally.[3]

  • Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[3]

3. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[7]

  • Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2).[3]

  • Elute the conjugate with the same buffer. The first colored band to elute is typically the labeled protein.[3]

  • Alternatively, dialysis can be used for purification, although it may be less efficient.[3]

4. Storage of the Conjugate:

  • Store the labeled protein at 2-8°C, protected from light, for short-term storage.

  • For long-term storage, it is recommended to add a cryoprotectant, aliquot the conjugate, and store at -20°C. Avoid repeated freeze-thaw cycles.[6]

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

1. Preparation of Reagents:

  • Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9) to a concentration of 0.1 mM.[3]

  • This compound Solution: Prepare a 5 mg/mL solution of the activated label in anhydrous DMF.[3]

2. Labeling Reaction:

  • Add approximately 30 µL of the label solution to 50 µL of the oligonucleotide solution.[3]

  • Incubate the reaction at room temperature for 2 hours with shaking.[3] For longer reaction times, the pH can be adjusted to 7-7.5.[3]

3. Purification:

  • The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the use of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein Protein in Amine-Free Buffer (pH 8.0-9.0) Mix Mix Protein and Dye (Molar Excess of Dye) Protein->Mix Dye This compound in DMSO or DMF Dye->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Collect Collect Labeled Protein Conjugate Purify->Collect Analyze Characterize Conjugate (Spectroscopy) Collect->Analyze Store Store at 2-8°C (short-term) or -20°C (long-term) Analyze->Store

Caption: Protein Labeling Workflow with this compound.

logical_relationship Fluorophore ATTO 488 ReactiveGroup NHS Ester Fluorophore->ReactiveGroup attached to TargetFunctionalGroup Primary Amine (-NH2) ReactiveGroup->TargetFunctionalGroup reacts with Conjugate Fluorescently Labeled Biomolecule ReactiveGroup->Conjugate TargetMolecule Biomolecule (Protein, Oligonucleotide) TargetMolecule->TargetFunctionalGroup contains TargetFunctionalGroup->Conjugate forms stable amide bond with Application Downstream Application (Microscopy, FACS, etc.) Conjugate->Application used in

Caption: Logical Relationship of this compound Labeling.

References

ATTO 488 NHS Ester: A Technical Guide for Labeling and Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 NHS ester is a fluorescent labeling reagent widely utilized in biological research for the covalent attachment of the bright and photostable ATTO 488 dye to primary amino groups on proteins, peptides, and other biomolecules. This guide provides an in-depth overview of its properties, labeling protocols, and applications.

Core Properties and Quantitative Data

ATTO 488 is a rhodamine-based dye known for its excellent water solubility, high fluorescence quantum yield, and exceptional thermal and photochemical stability.[1][2][3] These characteristics make it highly suitable for sensitive applications such as single-molecule detection, high-resolution microscopy, and flow cytometry.[2][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and efficient labeling of molecules containing primary amines.

The key quantitative specifications for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 686.67 g/mol [1]
686.7 g/mol [5]
686.66 g/mol
Molecular Formula C₂₉H₂₆N₄O₁₂S₂[1][5]
Excitation Maximum (λmax) 501 nm[2]
Emission Maximum (λfl) 523 nm[2]
Molar Extinction Coefficient (εmax) 9.0 x 10⁴ M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (ηfl) 80%[2]
Fluorescence Lifetime (τfl) 4.1 ns[2]

Experimental Protocols

The following sections detail standardized procedures for labeling proteins and oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.[3] Protein solutions must be free of amine-containing substances like Tris or glycine.[3] If the protein is in a Tris-based buffer, dialysis against PBS is required.[3]

  • Dye Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[3]

2. Labeling Reaction:

  • The optimal molar ratio of dye to protein can vary, so it is recommended to test different ratios. A starting point is a twofold molar excess of the reactive dye added to the protein solution.[3]

  • Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[3][4] The optimal pH for the coupling reaction is between 8.0 and 9.0.[6]

3. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye using gel permeation chromatography. A Sephadex G-25 column is commonly recommended for this purpose.[3][6]

  • Equilibrate the column with a suitable buffer, such as PBS (pH 7.4).

  • Apply the reaction mixture to the column and elute the conjugate with the same buffer. The first colored, fluorescent band to elute will be the labeled protein.[6]

4. Determination of Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~501 nm).

  • The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is typically between 2 and 10.[4]

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

1. Preparation of Reagents:

  • Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[3]

  • Dye Solution: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[3]

2. Labeling Reaction:

  • Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[3]

  • Incubate the reaction at room temperature for 2 hours with shaking.[3] For longer reaction times, the pH can be adjusted to 7.0-7.5.[3]

3. Purification:

  • The labeled oligonucleotide can be purified from the free dye using methods such as gel filtration or reversed-phase HPLC.[3]

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for protein labeling and the chemical reaction pathway.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (0.1 M Bicarbonate Buffer, pH 8.3) mix Mix Protein and Dye (Molar Excess of Dye) prep_protein->mix prep_dye Prepare Dye Solution (Anhydrous DMSO/DMF) prep_dye->mix incubate Incubate (Room Temp, 30-60 min) mix->incubate purify Purify Conjugate (Gel Filtration, e.g., Sephadex G-25) incubate->purify analyze Analyze Conjugate (Determine DOL) purify->analyze

Caption: General workflow for protein labeling with this compound.

labeling_reaction_pathway cluster_products Products protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-ATTO 488 (Stable Amide Bond) protein->conjugate + atto_nhs ATTO 488-NHS Ester atto_nhs->conjugate nhs_leaving_group NHS Byproduct atto_nhs->nhs_leaving_group releases

Caption: Amine-reactive labeling chemistry of this compound.

References

An In-depth Technical Guide to ATTO 488 NHS Ester: Solubility and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and handling of ATTO 488 NHS ester, a widely used fluorescent label. The information is intended to provide researchers, scientists, and drug development professionals with the necessary details to effectively utilize this reagent in their experimental workflows.

Core Properties of this compound

ATTO 488 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] The N-hydroxysuccinimidyl (NHS) ester derivative of ATTO 488 is designed for the covalent labeling of primary and secondary amine groups, such as those found in proteins and amine-modified oligonucleotides.[1][3][4]

Solubility Profile

The solubility of this compound is a critical factor in its application for labeling biomolecules. While the ATTO 488 dye itself is noted for its excellent water solubility[1][2][5][6][7], the NHS ester form has different solubility characteristics that are important to understand for successful conjugation.

Solubility in DMSO:

This compound is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] For optimal performance and stability, it is highly recommended to use anhydrous and amine-free DMSO for preparing stock solutions.[1][2][7] The presence of water in the solvent can lead to the hydrolysis of the NHS ester, reducing its reactivity towards the target amine groups.

Solubility in Water:

In contrast to the parent dye, NHS esters, in general, have limited solubility in aqueous solutions.[8][9] More importantly, the NHS ester group is susceptible to hydrolysis in aqueous environments, a reaction that is highly pH-dependent. The rate of hydrolysis increases significantly with a rise in pH.[9][10][11] At a pH of 8.6 and a temperature of 4°C, the half-life of an NHS ester can be as short as 10 minutes.[9] Therefore, direct dissolution of this compound in aqueous buffers is not recommended. The standard and recommended practice is to first prepare a concentrated stock solution in a high-quality, anhydrous organic solvent like DMSO and then add a small volume of this stock solution to the aqueous reaction mixture containing the biomolecule to be labeled.[2][8][9][12]

Quantitative Data: Recommended Stock Solution Concentrations

While specific solubility limits (e.g., mg/mL) are not extensively published, various suppliers provide recommended concentrations for preparing stock solutions of this compound in DMSO for labeling reactions. These concentrations are well within the solubility limits of the compound in DMSO.

SolventRecommended ConcentrationReference
DMSO10 mg/mL[13]
DMSO2 mg/mL[2]
DMSO10 mM[7]
DMF10 mg/mL[13]
DMF2 mg/mL[2]

Experimental Protocols

Below are detailed methodologies for the dissolution of this compound and its use in a typical protein labeling experiment.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO for use in labeling reactions.

Materials:

  • This compound

  • Anhydrous, amine-free DMSO

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Add the appropriate volume of anhydrous, amine-free DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).[13]

  • Vortex the vial thoroughly until the this compound is completely dissolved.[13]

  • This stock solution should be prepared fresh immediately before use for optimal reactivity.[2] If storage is necessary, it can be stored for a short period at -20°C, protected from light and moisture.[13]

Protein Labeling with this compound

Objective: To covalently label a protein with this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound stock solution in DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

  • Shaker or rotator

Protocol:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines, like Tris, are not compatible as they will compete for reaction with the NHS ester.[2][9]

    • The recommended protein concentration is typically between 2-10 mg/mL for efficient labeling.[2][7]

  • pH Adjustment:

    • Adjust the pH of the protein solution to 8.0-9.0.[7] This can be achieved by adding a reaction buffer such as 1 M sodium bicarbonate to a final concentration of 0.1 M.[12] The optimal pH for the reaction of NHS esters with primary amines is between 7 and 9.[8]

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 10-fold molar excess of the dye to the protein is a common starting point, but the optimal ratio may need to be determined empirically.[7]

    • Mix the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[2][7] The reaction can also be carried out at 4°C for a longer duration.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[2][7]

    • Elute the column with an appropriate buffer (e.g., PBS, pH 7.2). The first colored fraction to elute will be the labeled protein, followed by the free dye.

    • Alternatively, dialysis or spin filtration can be used for purification.[13]

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the experimental workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification node_dye Dissolve this compound in Anhydrous DMSO node_mix Combine Dye and Protein Solutions (Adjust pH to 8.0-9.0) node_dye->node_mix node_protein Prepare Protein Solution in Amine-Free Buffer node_protein->node_mix node_incubate Incubate at Room Temperature (30-60 min, protected from light) node_mix->node_incubate node_separate Separate Labeled Protein from Free Dye (e.g., Gel Filtration) node_incubate->node_separate node_collect Collect Labeled Protein Fraction node_separate->node_collect G atto_nhs ATTO 488-NHS Ester labeled_protein ATTO 488-Protein Conjugate (Stable Amide Bond) atto_nhs->labeled_protein + protein_amine Protein-NH2 (Primary Amine) protein_amine->labeled_protein nhs_byproduct NHS Byproduct

References

ATTO 488 NHS Ester: A Technical Guide for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications and methodologies surrounding ATTO 488 NHS ester, a fluorescent label renowned for its utility in high-sensitivity and high-resolution fluorescence microscopy. This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols for biomolecule conjugation, and its application in various advanced imaging techniques.

Introduction to this compound

This compound is a hydrophilic fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is characterized by its exceptional water solubility, strong light absorption, high fluorescence quantum yield, and remarkable photostability.[3][4][5] These features make it an ideal candidate for a wide array of applications in fluorescence microscopy, including single-molecule detection and super-resolution imaging.[3][4][6] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary aliphatic amines in biomolecules, such as the lysine (B10760008) residues in proteins or amino-modified oligonucleotides, forming a stable amide bond.[1][7]

Photophysical Properties

The optical characteristics of ATTO 488 make it a versatile fluorescent probe, compatible with common excitation sources like the 488 nm line of an argon-ion laser.[3][6] Its key photophysical properties are summarized in the table below.

PropertyValueReference
Maximum Absorption (λabs)500 nm[4]
Maximum Emission (λfl)520 nm[4]
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹ cm⁻¹[4]
Fluorescence Quantum Yield (ηfl)80%[4]
Fluorescence Lifetime (τfl)4.1 ns[4]
Correction Factor (CF260)0.22[4]
Correction Factor (CF280)0.09[4]

Biomolecule Labeling with this compound

The following sections provide detailed protocols for the conjugation of this compound to proteins (e.g., antibodies) and oligonucleotides.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[1][4]

Materials:

  • Protein solution (2 mg/mL in amine-free buffer like PBS)[4]

  • This compound

  • Anhydrous, amine-free DMSO or DMF[4]

  • Bicarbonate buffer (0.1 M, pH 8.3)[4]

  • Gel filtration column (e.g., Sephadex G-25)[4][8]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.[4]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.[1][4]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[4]

  • Conjugation Reaction:

    • While gently stirring, add a twofold molar excess of the reactive dye solution to the protein solution.[4] For an antibody, a common starting point is to add 10 µL of the dye solution to 1 mL of the protein solution.[4]

    • Incubate the reaction at room temperature for 30 to 60 minutes with constant or repeated stirring.[4]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4][8]

    • Elute the conjugate with PBS. The first colored band to elute is the labeled protein.[4]

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the molar ratio of dye to protein, can be calculated by measuring the absorbance of the conjugate at 280 nm and 500 nm.

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide (0.1 mM solution in carbonate buffer)[4]

  • This compound

  • Anhydrous DMF[4]

  • Carbonate buffer (0.2 M, pH 8-9)[4]

  • Gel filtration or reversed-phase HPLC for purification[4]

Procedure:

  • Oligonucleotide Preparation:

    • Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9).[4]

  • Dye Preparation:

    • Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[4]

  • Conjugation Reaction:

    • Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.[4]

    • Incubate the reaction at room temperature for 2 hours with shaking.[4]

  • Purification:

    • Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[4]

Applications in Fluorescence Microscopy

The superior photophysical properties of ATTO 488 make it a valuable tool for a multitude of fluorescence microscopy applications.

  • Super-Resolution Microscopy: ATTO 488 is highly suitable for advanced imaging techniques such as PALM (Photoactivated Localization Microscopy), dSTORM (direct Stochastic Optical Reconstruction Microscopy), and STED (Stimulated Emission Depletion) microscopy.[3][4][6]

  • Single-Molecule Detection: Its high fluorescence quantum yield and photostability enable the detection and tracking of individual molecules.[3][4][6]

  • Immunofluorescence: Antibodies labeled with ATTO 488 are widely used for the specific detection and visualization of cellular targets.

  • Flow Cytometry (FACS): The strong absorption and emission characteristics of ATTO 488 make it an excellent choice for labeling cells and biomolecules for analysis by flow cytometry.[3][4][6]

  • Fluorescence In-Situ Hybridization (FISH): Labeled oligonucleotide probes are used for the detection and localization of specific DNA or RNA sequences within cells.[3][4][6]

Visualizing Key Processes

To further elucidate the core concepts, the following diagrams illustrate the labeling reaction and a typical experimental workflow.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products ATTO_488_NHS ATTO 488-NHS Ester Conditions pH 8.0 - 9.0 Room Temperature ATTO_488_NHS->Conditions + Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conditions + Conjugate ATTO 488-Biomolecule (Stable Amide Bond) Conditions->Conjugate NHS NHS byproduct Conditions->NHS

Caption: Covalent labeling of a biomolecule with this compound.

G Start Cell/Tissue Preparation (Fixation & Permeabilization) Blocking Blocking (e.g., BSA or serum) Start->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing1 Washing Steps Primary_Ab->Washing1 Secondary_Ab ATTO 488-labeled Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing Steps Secondary_Ab->Washing2 Mounting Mounting with Antifade Reagent Washing2->Mounting Imaging Fluorescence Microscopy (e.g., Confocal, STED) Mounting->Imaging

Caption: General workflow for indirect immunofluorescence using an ATTO 488-labeled secondary antibody.

References

ATTO 488 NHS Ester: A Technical Guide for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

ATTO 488 NHS ester is a fluorescent label highly favored in single-molecule detection and high-resolution microscopy.[1][2] As a rhodamine-based dye, it offers exceptional water solubility, strong light absorption, a high fluorescence quantum yield, and significant photostability.[3][4][5] These characteristics make it an ideal candidate for demanding applications such as PALM, dSTORM, and STED microscopy, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][4][6] This guide provides a comprehensive overview of its properties, detailed protocols for its use, and its application in single-molecule studies.

Core Photophysical Properties

The performance of a fluorophore in single-molecule applications is dictated by its photophysical characteristics. ATTO 488 is engineered for optimal brightness and stability. Its fluorescence is most efficiently triggered by the 488 nm line of an Argon-Ion laser.[4][6]

A summary of its key quantitative properties is presented below.

PropertyValueReference
Absorption Maximum (λabs) 500 nm[4]
Emission Maximum (λfl) 520 nm[4]
Molar Extinction Coefficient (εmax) 9.0 x 104 M-1 cm-1[4]
Fluorescence Quantum Yield (ηfl) 80%[4]
Fluorescence Lifetime (τfl) 4.1 ns[4]
Molecular Weight (MW) 981 g/mol [4]

Labeling Chemistry: The NHS Ester Reaction

ATTO 488 is supplied as an N-hydroxysuccinimidyl (NHS) ester. This functional group is the most common tool for conjugating fluorescent dyes to biomolecules.[3] It readily reacts with primary amine groups (R-NH₂), such as the ε-amino group of lysine (B10760008) residues on proteins or amine-modified oligonucleotides, to form a stable, covalent amide bond.[3][7] For this reaction to proceed efficiently, the amine group must be unprotonated, requiring a reaction buffer with a pH between 8.0 and 9.0.[8]

Experimental Protocols

Precise and consistent labeling is critical for quantitative single-molecule experiments. The following protocols provide a detailed methodology for labeling proteins and oligonucleotides.

Protein Labeling Protocol

This protocol is a general guide and may require optimization for specific proteins.[3] It is designed to achieve a Degree of Labeling (DOL) of 4-5 for IgG antibodies when using a protein concentration of 1-2 mg/mL.[7]

1. Preparation of Solutions:

  • Protein Solution:

    • Dissolve the target protein (e.g., antibody) in a suitable buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[3] Protein concentration should ideally be between 2-10 mg/mL for optimal efficiency.[3]

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[4] If necessary, dialyze the protein against PBS.[4]

    • Adjust the pH of the protein solution to 8.0-9.0. A common method is to add 1 part of 1 M sodium bicarbonate (pH ~9.0) to 9 parts of the protein solution.[3][8]

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[7]

    • Add anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the vial to create a stock solution, typically at a concentration of 1-2 mg/mL or 2 mM.[4][7]

    • This solution should be prepared fresh immediately before use, as the NHS ester can hydrolyze in the presence of moisture.[4][5]

2. Conjugation Reaction:

  • While gently stirring, add a molar excess of the reactive dye solution to the protein solution. For many antibodies, a twofold molar excess of dye to protein is a good starting point to achieve a DOL of 2-3.[4][8]

  • Incubate the reaction at room temperature for 30 to 60 minutes with constant or repeated stirring.[4]

3. Purification of the Conjugate:

  • The labeled protein must be separated from unreacted, hydrolyzed dye.[8]

  • Gel permeation chromatography is the recommended method. Use a column packed with Sephadex G-25 (or an equivalent resin).[4][8]

  • For a very hydrophilic dye like ATTO 488, a longer column (e.g., 30 cm) is preferable for better separation.[8]

  • Equilibrate the column and elute the conjugate using a neutral buffer like PBS (pH 7.4).[8] The first colored fraction to elute will be the dye-protein conjugate.

4. Characterization (Degree of Labeling):

  • The Degree of Substitution (DOS), or Degree of Labeling (DOL), is a critical parameter representing the average number of dye molecules per protein.[3]

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~500 nm for ATTO 488).[3]

  • The DOL can be calculated using the Beer-Lambert law, accounting for the contribution of the dye to the absorbance at 280 nm using a correction factor (CF₂₈₀ = 0.09 for ATTO 488).[4]

Oligonucleotide Labeling Protocol
  • Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a 0.2 M carbonate buffer (pH 8-9).[4] Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[4]

  • Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.[4]

  • Incubation: Incubate the mixture at room temperature for 2 hours with shaking.[4]

  • Purification: Separate the labeled oligonucleotide from free dye using gel filtration or reversed-phase HPLC.[4]

Visualized Workflows and Principles

Diagrams generated using Graphviz illustrate the key experimental workflow and a primary application of ATTO 488 in single-molecule research.

G cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation cluster_purify 3. Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 8.0-9.0) reaction Mix Protein and Dye Solutions Incubate at Room Temperature (30-60 min) prep_protein->reaction prep_dye Prepare this compound Stock Solution (in anhydrous DMSO/DMF) prep_dye->reaction purify Separate Conjugate from Free Dye (Gel Filtration Chromatography) reaction->purify characterize Characterize Conjugate (Measure Absorbance to find DOL) purify->characterize final_product Purified ATTO 488-Labeled Biomolecule characterize->final_product

Figure 1. Experimental workflow for labeling biomolecules with this compound.
Application in Single-Molecule FRET

ATTO 488 is frequently used as a donor fluorophore in single-molecule Förster Resonance Energy Transfer (smFRET) experiments.[9] smFRET is a powerful technique that measures the efficiency of energy transfer between two fluorophores (a donor and an acceptor) to determine the distance between them, providing insights into molecular conformations and dynamics.[10][11]

G cluster_molecule Labeled Biomolecule D Donor ATTO 488 A Acceptor D->A 2b. Energy Transfer (FRET) (Distance-Dependent) Donor_Emission Donor Emission (~520 nm) D->Donor_Emission 2a. Fluorescence (Low FRET) Acceptor_Emission Acceptor Emission A->Acceptor_Emission 3. Fluorescence Excitation Excitation Light (488 nm Laser) Excitation->D 1. Excitation

Figure 2. Principle of single-molecule FRET using ATTO 488 as a donor dye.

References

An In-depth Technical Guide to the Photostability of ATTO 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the photostability of ATTO 488 NHS ester, a fluorescent dye widely utilized in biological imaging and analysis. Renowned for its brightness and hydrophilicity, a critical evaluation of its photostability is essential for the design and interpretation of fluorescence-based assays.

Core Photophysical Properties

ATTO 488 is a rhodamine-based dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These properties make it highly suitable for demanding applications such as single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the covalent labeling of primary amines on proteins and other biomolecules.

For comparative purposes, the photophysical properties of ATTO 488 are presented alongside Alexa Fluor 488, another commonly used dye in the same spectral range.

PropertyATTO 488Alexa Fluor 488
Maximum Absorption (λabs) 501 nm[4]496 nm
Maximum Emission (λfl) 523 nm[4]519 nm
Molar Extinction Coefficient (εmax) 90,000 M⁻¹cm⁻¹[4]71,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl) 80%[2]92%
Fluorescence Lifetime (τfl) 4.1 ns[2]4.1 ns

Understanding Photostability and Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its fluorescent properties. This process is a significant limiting factor in fluorescence microscopy, particularly in experiments requiring prolonged or intense light exposure.

The mechanism of photobleaching is complex but is often initiated from the excited triplet state of the fluorophore, as depicted in the Jablonski diagram below. Molecules in the long-lived triplet state are highly reactive and can interact with molecular oxygen or other cellular components, leading to their permanent degradation.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleaching Photobleaching T1->Photobleaching Chemical Reaction

Jablonski Diagram of Photobleaching Pathway

Experimental Protocols

General Protocol for Measuring Fluorophore Photostability

This protocol outlines a general method for quantifying the photobleaching rate of a fluorescent dye in solution.

Objective: To determine the rate of fluorescence decay of a fluorophore under constant illumination.

Materials:

  • Fluorophore stock solution (e.g., ATTO 488 in DMSO)

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Fluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera) and a stable light source.

  • Cuvette or microscope slide/chamber.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired buffer. The concentration should be low enough to avoid inner filter effects but sufficient to obtain a strong fluorescence signal.

  • Instrument Setup:

    • Set the excitation and emission wavelengths on the fluorometer or select the appropriate filter cube on the microscope.

    • Adjust the excitation light intensity to a level relevant to your intended application.

    • Set the detector gain to achieve a high signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Record an initial fluorescence intensity measurement (F₀) at time t=0.

    • Continuously illuminate the sample and record the fluorescence intensity at regular intervals over a prolonged period. The duration and frequency of measurements will depend on the photostability of the dye.

  • Data Analysis:

    • Subtract the background fluorescence from each measurement.

    • Normalize the fluorescence intensity at each time point (Fₜ) to the initial intensity (F₀).

    • Plot the normalized intensity (Fₜ/F₀) as a function of time.

    • The resulting curve can be fitted to an exponential decay function to determine the photobleaching rate constant (k) or the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease by 50%.

PhotostabilityWorkflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Fluorophore Solution B Set up Fluorometer/Microscope A->B C Measure Initial Intensity (F₀) B->C D Continuous Illumination & Time-lapse Recording C->D E Background Subtraction D->E F Normalize Intensity (Fₜ/F₀) E->F G Plot Decay Curve F->G H Fit to Exponential Decay to find Half-life (t₁/₂) G->H

Workflow for Measuring Photostability

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein.

Objective: To covalently label a protein with ATTO 488 for fluorescence-based detection.

Materials:

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer)

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2-10 mg/mL. The protein solution must be free of amine-containing substances like Tris or glycine.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the reactive dye solution to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • The first colored band to elute is typically the labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (501 nm for ATTO 488).

LabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis A Prepare Protein in Amine-Free Buffer (pH 8.3) C Add Dye to Protein Solution A->C B Dissolve this compound in DMSO/DMF B->C D Incubate for 1 hour at Room Temperature C->D E Separate Conjugate via Size-Exclusion Chromatography D->E F Collect Labeled Protein Fraction E->F G Determine Degree of Labeling (DOL) F->G

Workflow for Protein Labeling with this compound

References

ATTO 488 NHS Ester: A Technical Guide for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 488 NHS ester, a fluorescent dye widely utilized in flow cytometry (FACS) and other fluorescence-based applications. This document details the dye's properties, experimental protocols for antibody and protein labeling, and key considerations for successful application in research and drug development.

Core Properties of this compound

ATTO 488 is a rhodamine-based fluorescent label renowned for its excellent water solubility, strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5][6] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy, and importantly, flow cytometry.[1][2][3][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of amino-containing molecules such as proteins, peptides, and amino-modified oligonucleotides.[1][7]

Spectral and Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These parameters are crucial for designing flow cytometry experiments and interpreting results.

PropertyValueSource
Excitation Maximum (λabs)500-501 nm[3][5]
Emission Maximum (λem)520-523 nm[1][3][5]
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹ cm⁻¹[3][5]
Fluorescence Quantum Yield (ηfl)80%[3][5]
Fluorescence Lifetime (τfl)4.1 ns[3][5]
Molecular Weight686.66 g/mol [8]
Correction Factor (CF260)0.25[5]
Correction Factor (CF280)0.10[5]

Note: Spectral properties can be influenced by the solvent and conjugation to a target molecule. The provided values are generally for the dye in aqueous solution.

Experimental Protocols

Antibody and Protein Labeling with this compound

This section provides a detailed methodology for the covalent labeling of proteins, such as antibodies, with this compound.

1. Preparation of Reagents:

  • Protein Solution:

    • The protein should be dissolved in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1]

    • If the protein is in a buffer containing amines (e.g., Tris or glycine) or ammonium (B1175870) salts, it must be dialyzed against PBS.[1][3]

    • The recommended protein concentration is greater than 2 mg/mL to ensure efficient labeling.[1][3][7]

    • For the labeling reaction, adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate (pH 8.3-9.0).[1][3][7] A final concentration of 100 mM sodium bicarbonate is often used.[7]

  • This compound Stock Solution:

    • Dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM (e.g., 2 mg/mL).[1][3]

    • This solution should be prepared immediately before use to avoid hydrolysis of the NHS ester.[3][5]

2. Conjugation Reaction:

  • Molar Ratio: The optimal molar ratio of dye to protein can vary depending on the specific protein and desired degree of labeling (DOL). A starting point of a 10:1 molar ratio of dye to protein is recommended.[1] Ratios from 5:1 to 20:1 can be tested to find the optimal condition.[1] For antibodies, a 2-fold molar excess of the dye is often suitable.[3]

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light, with continuous stirring or rotation.[1][3]

3. Purification of the Conjugate:

  • Gel Permeation Chromatography: This is the recommended method for separating the labeled protein from the unreacted dye.[3]

    • Use a Sephadex G-25 column (or equivalent) with a diameter of at least 1 cm and a length of 12-30 cm.[3][9]

    • Equilibrate the column with PBS (pH 7.2-7.4).[3]

    • Load the reaction mixture onto the column.

    • Elute with PBS. The first colored, fluorescent band to elute is the dye-protein conjugate.[3][9] The free dye will elute as a second band.[3]

  • Spin Desalting Columns: For smaller scale reactions (~100 µg of antibody), spin desalting columns are a convenient purification method.[10]

  • Dialysis: While possible, dialysis is generally less efficient and slower than gel filtration for removing unconjugated dye.[3]

4. Characterization of the Conjugate:

  • Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. An optimal DOL for antibodies is typically between 2 and 10.[1] For effective labeling of antibodies with ATTO 488, a DOL of 4-8 is often targeted.[1][10]

  • Calculation of DOL:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~501-503 nm for ATTO 488).[1][10]

    • Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.10 for ATTO 488) and ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[5][10]

    • Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (90,000 M⁻¹cm⁻¹ for ATTO 488).[3]

    • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

5. Storage of the Conjugate:

  • Store the labeled protein at 2-8°C, protected from light, for short-term storage (up to two weeks).[10]

  • For long-term storage, add a cryoprotectant if necessary, create single-use aliquots, and store at -20°C or -80°C.[7][10] Avoid repeated freeze-thaw cycles.[1][7][10]

Visualizations

Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization & Storage Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Mix Mix Protein and Dye (Optimal Molar Ratio) Protein_Prep->Mix Dye_Prep Prepare this compound Stock Solution (in DMSO/DMF) Dye_Prep->Mix Incubate Incubate 30-60 min (Room Temperature, Protected from Light) Mix->Incubate Purify Purify Conjugate (Gel Filtration or Spin Column) Incubate->Purify Characterize Calculate Degree of Labeling (DOL) Purify->Characterize Store Store Conjugate (-20°C or 2-8°C) Characterize->Store

Caption: Workflow for labeling antibodies with this compound.

Factors Influencing Labeling Efficiency

Labeling_Factors cluster_protein Protein Properties cluster_reaction Reaction Conditions cluster_dye Dye Properties center_node Labeling Efficiency p_conc Protein Concentration p_conc->center_node p_purity Protein Purity (Amine-free) p_purity->center_node p_lysines Number of Lysines p_lysines->center_node r_ph Reaction pH r_ph->center_node r_ratio Dye:Protein Ratio r_ratio->center_node r_time Incubation Time r_time->center_node d_stability NHS Ester Stability d_stability->center_node d_solubility Dye Solubility d_solubility->center_node

Caption: Key factors that influence the efficiency of protein labeling.

References

ATTO 488 NHS ester in super-resolution microscopy (STED, PALM, dSTORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 NHS ester is a high-performance fluorescent probe widely recognized for its utility in super-resolution microscopy. Its exceptional photostability, high fluorescence quantum yield, and strong absorption make it an ideal candidate for advanced imaging techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This guide provides an in-depth technical overview of this compound, including its photophysical properties, detailed labeling protocols, and its application in various super-resolution modalities.

Core Properties of ATTO 488

ATTO 488 is a hydrophilic fluorophore based on the rhodamine structure, exhibiting excellent water solubility.[1][2][3][4] These characteristics are crucial for reliable and reproducible performance in biological imaging. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the straightforward labeling of primary amines on proteins and other biomolecules.[4][5][6]

Photophysical and Chemical Data

A summary of the key quantitative data for ATTO 488 is presented below, providing a clear comparison of its essential characteristics.

PropertyValueReference
Excitation Maximum (λex) 500 nm[7]
Emission Maximum (λem) 520 nm[6][7]
Molar Extinction Coefficient (εmax) 9.0 x 10⁴ M⁻¹ cm⁻¹[5][7]
Fluorescence Quantum Yield (ηfl) 80%[5][7]
Fluorescence Lifetime (τfl) 4.1 ns[5][7]
Molecular Weight (NHS ester) 981 g/mol [7]
Correction Factor (CF₂₆₀) 0.22[7]
Correction Factor (CF₂₈₀) 0.09[7]

Biomolecule Labeling with this compound

The conjugation of this compound to biomolecules, such as antibodies or proteins, is a critical step for successful super-resolution imaging. The following diagram and protocol detail this process.

G This compound Labeling Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products ATTO_488_NHS This compound Conditions pH 8.3 Room Temperature 30-60 min ATTO_488_NHS->Conditions Reacts with Biomolecule Biomolecule with Primary Amine (e.g., Protein-NH2) Biomolecule->Conditions Labeled_Biomolecule ATTO 488-Labeled Biomolecule (Stable Amide Bond) Conditions->Labeled_Biomolecule Forms NHS_byproduct NHS Byproduct Conditions->NHS_byproduct

Caption: Covalent labeling of a primary amine with this compound.

Detailed Experimental Protocol for Antibody Labeling

This protocol is optimized for labeling approximately 100 µg of an IgG antibody.[8]

1. Preparation of Reagents:

  • Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.[7][9] Ensure the buffer is free of amine-containing substances like Tris or glycine.[7] If necessary, dialyze the antibody against PBS and then adjust the pH with 1 M sodium bicarbonate.[7]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[5][7]

2. Labeling Reaction:

  • Add a two-fold molar excess of the reactive dye solution to the protein solution.[7] For an antibody, this typically involves adding around 10 µl of the dye solution to 1 ml of the protein solution.[7]

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.[7]

3. Purification of the Labeled Antibody:

  • Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25 column).[7]

  • Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).[7]

  • Elute the labeled protein; it will typically be the first fluorescent band to emerge from the column.[7]

4. Determination of the Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 503 nm (A₅₀₃).[8]

  • Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.[10] An optimal DOL for most antibodies is between 2 and 10.[4]

ATTO 488 in Super-Resolution Microscopy

ATTO 488 is well-suited for several super-resolution techniques due to its robust photophysical properties.[11]

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped STED laser.[12][13][14] This effectively narrows the point-spread function.

G STED Microscopy Workflow Excitation Excitation Laser (e.g., 488 nm) Sample ATTO 488 Labeled Sample Excitation->Sample STED_Laser Donut-Shaped STED Laser (e.g., 592 nm) STED_Laser->Sample Fluorescence Fluorescence Emission (from center of donut) Sample->Fluorescence Detection Detection Fluorescence->Detection Image Super-Resolved Image Detection->Image

Caption: The principle of STED microscopy using ATTO 488.

ATTO 488 is an excellent dye for STED microscopy, often used with a 592 nm depletion laser.[15] While it exhibits high photostability, intense irradiation can still lead to photobleaching.[16] Studies have shown that while 97% of ATTO 488 fluorescence can persist after two hours of irradiation, this can be reduced to 59% after 12 hours under certain conditions.[16][17]

PALM and dSTORM

Both PALM and dSTORM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image.[18][19][20]

G SMLM (PALM/dSTORM) Workflow Activation Low-Intensity Activation Laser (Stochastic 'On' Switching) Excitation Excitation Laser (Imaging of sparse molecules) Activation->Excitation Localization Localization of Single Molecules (Gaussian Fitting) Excitation->Localization Bleaching Photobleaching or 'Off' Switching Localization->Bleaching Reconstruction Image Reconstruction (from thousands of frames) Localization->Reconstruction Bleaching->Activation Repeat Cycle

Caption: The cyclical process of single-molecule localization microscopy.

In dSTORM, conventional organic dyes like ATTO 488 are induced to "blink" by using specific imaging buffers, often containing a thiol.[19][21] This allows for the temporal separation of emissions from spatially close molecules. While ATTO 488 can be used for dSTORM, its performance in terms of photon yield and blinking properties may differ from other commonly used dyes like Alexa Fluor 647.[15][21] Careful optimization of the imaging buffer is crucial for achieving high-quality dSTORM images with ATTO 488.

Conclusion

This compound stands out as a versatile and robust fluorescent probe for super-resolution microscopy. Its favorable photophysical properties and straightforward labeling chemistry make it a valuable tool for researchers in cell biology and drug development. By understanding its characteristics and optimizing experimental protocols, scientists can leverage ATTO 488 to visualize cellular structures and molecular interactions with unprecedented detail.

References

ATTO 488 NHS Ester for Fluorescence In-Situ Hybridization (FISH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of ATTO 488 NHS ester for labeling probes in Fluorescence In-Situ Hybridization (FISH) applications. ATTO 488 is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it an excellent choice for demanding imaging applications like FISH.[1][2][3][4][5] Its hydrophilic nature and excellent water solubility further contribute to its suitability for biological applications.[2][3][4][5]

Core Concepts: this compound in FISH

Fluorescence In-Situ Hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within a cell. The choice of fluorophore is critical for the sensitivity and specificity of the assay. ATTO 488, a rhodamine-based dye, fluoresces in the green region of the visible spectrum and serves as a suitable alternative to other dyes like Alexa Fluor 488 and FAM.[1][3][6]

The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 488 allows for its covalent attachment to primary amine groups on molecules such as amino-modified oligonucleotides or proteins.[2][7][8] This reaction forms a stable amide bond, ensuring the fluorescent label is securely attached to the probe for the duration of the FISH experiment.[9]

Quantitative Data: Photophysical Properties of ATTO 488

The performance of a fluorophore in FISH is dictated by its photophysical properties. The key parameters for ATTO 488 are summarized in the table below.

PropertyValueReferences
Absorption Maximum (λabs) 501 nm[1][3][10]
Emission Maximum (λem) 523 nm[1][3][10]
Molar Extinction Coefficient (ε) 90,000 M-1cm-1[1][3][10]
Fluorescence Quantum Yield (Φf) 0.80[2][10][11]
Fluorescence Lifetime (τfl) 4.1 ns[2][11]
Molecular Weight 804 g/mol [11]

Experimental Protocols

I. Labeling of Amino-Modified Oligonucleotide Probes with this compound

This protocol details the steps for covalently labeling an amino-modified DNA or RNA probe with this compound.

Materials:

  • Amino-modified oligonucleotide probe

  • This compound[9]

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2][12]

  • Sodium bicarbonate buffer (0.1 M, pH 8.3) or Carbonate buffer (0.2 M, pH 8-9)[12][13]

  • Nuclease-free water

  • Gel filtration column (e.g., Sephadex G-25)[12][14][15]

  • Phosphate-Buffered Saline (PBS), pH 7.4[14]

Procedure:

  • Probe Preparation:

    • Dissolve the amino-modified oligonucleotide probe in the sodium bicarbonate or carbonate buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µl).[12] Ensure the buffer is free of any primary amines (e.g., Tris) which will compete with the labeling reaction.[13]

  • This compound Stock Solution Preparation:

    • Shortly before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 5 mg/ml.[12] NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and handle the dye promptly.[2][9]

  • Labeling Reaction:

    • Add a 2-fold molar excess of the reactive dye solution to the oligonucleotide solution. For example, add approximately 30 µl of the 5 mg/ml dye solution to 50 µl of the 0.1 mM oligonucleotide solution.[12]

    • Incubate the reaction for 2 hours at room temperature with shaking.[12] For longer reaction times, the pH can be adjusted to 7-7.5.[12]

  • Purification of the Labeled Probe:

    • Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with PBS (pH 7.4).[14][15]

    • Apply the labeling reaction mixture to the top of the column.[15]

    • Elute the labeled probe with PBS. The first colored and fluorescent fraction will contain the labeled oligonucleotide, while the free dye will elute later.[14]

    • Alternatively, purification can be performed using reversed-phase HPLC.[12]

  • Quantification and Storage:

    • Determine the concentration of the labeled probe and the degree of labeling (DOL) using a spectrophotometer. The absorbance of the nucleotide is measured at 260 nm and the ATTO 488 dye at 488 nm.[9]

    • Store the purified, labeled probe in a suitable buffer at -20°C, protected from light.[9]

II. Fluorescence In-Situ Hybridization (FISH) Protocol

This is a general protocol and may require optimization based on the specific cell or tissue type and the target sequence.

Materials:

  • ATTO 488-labeled probe

  • Microscope slides with fixed cells or tissue sections

  • Hybridization buffer (containing formamide (B127407) and SSC)

  • Wash buffers (e.g., SSC solutions of varying concentrations)

  • DAPI counterstain

  • Antifade mounting medium[16]

Procedure:

  • Sample Preparation:

    • Prepare and fix cells or tissue sections on microscope slides according to standard cytogenetic protocols.

  • Denaturation:

    • Denature the cellular DNA/RNA and the labeled probe separately by heating at 70-95°C for 3-5 minutes, followed by immediate cooling on ice.[9]

  • Hybridization:

    • Apply the ATTO 488-labeled probe, diluted in hybridization buffer, to the slide.

    • Cover with a coverslip and seal to prevent evaporation.

    • Incubate in a humidified chamber at 37°C overnight to allow the probe to hybridize to its target sequence.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip and wash the slides in a series of increasingly stringent wash buffers (e.g., decreasing SSC concentration and increasing temperature) to remove non-specifically bound probes.[16]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an antifade mounting medium to preserve the fluorescence signal.[16]

  • Imaging:

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for ATTO 488 (excitation ~488 nm, emission ~523 nm) and DAPI.

Mandatory Visualizations

Experimental Workflow for ATTO 488 Probe Labeling and FISH

G cluster_0 Probe Labeling cluster_1 FISH Procedure Probe_Prep Prepare Amino-Modified Oligonucleotide Probe Labeling Incubate Probe and Dye (Labeling Reaction) Probe_Prep->Labeling Dye_Prep Prepare ATTO 488 NHS Ester Solution Dye_Prep->Labeling Purification Purify Labeled Probe (Gel Filtration) Labeling->Purification QC Quantify and Assess Degree of Labeling Purification->QC Denaturation Denature Probe and Target DNA/RNA QC->Denaturation Sample_Prep Prepare and Fix Cells/Tissue on Slide Sample_Prep->Denaturation Hybridization Hybridize Probe to Target Sequence Denaturation->Hybridization Washes Post-Hybridization Washes Hybridization->Washes Staining Counterstain with DAPI Washes->Staining Mounting Mount with Antifade Medium Staining->Mounting Imaging Fluorescence Microscopy and Image Analysis Mounting->Imaging

Caption: Workflow for labeling probes with ATTO 488 and performing FISH.

Logical Relationship of Key Components in this compound Labeling

G Oligo Amino-Modified Oligonucleotide Amine Primary Amine (-NH2) Oligo->Amine NHS_Ester ATTO 488 NHS Ester NHS_Group N-Hydroxysuccinimide Ester NHS_Ester->NHS_Group Amide_Bond Stable Amide Bond (-CO-NH-) Amine->Amide_Bond reacts with NHS_Group->Amide_Bond Labeled_Probe ATTO 488 Labeled Probe Amide_Bond->Labeled_Probe forms

Caption: Covalent bond formation between this compound and an amino-modified probe.

Troubleshooting Common FISH Issues

IssuePotential CauseTroubleshooting StrategyReferences
Poor or No Signal Inefficient probe labelingVerify probe labeling efficiency and purity.[17]
Suboptimal hybridization conditionsOptimize denaturation and hybridization temperatures and times.[17]
Low probe concentrationIncrease probe concentration during hybridization.[17]
High Background Incomplete removal of unbound probeIncrease the stringency of post-hybridization washes (higher temperature, lower salt concentration).[17]
Non-specific probe bindingEnsure complete denaturation of target DNA/RNA; check for probe cross-reactivity.[17]
Photobleaching Excessive exposure to excitation lightMinimize light exposure during imaging; use an effective antifade mounting medium.[16][17]
Fluorophore instabilityATTO 488 is known for its high photostability, but prolonged exposure should still be avoided.[3][5]

References

An In-depth Technical Guide to the Storage and Handling of ATTO 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of ATTO 488 NHS ester, a fluorescent labeling dye. The information compiled herein is intended to ensure the integrity and optimal performance of the dye in experimental settings.

Core Properties and Applications

ATTO 488 is a rhodamine-based fluorescent label characterized by its excellent water solubility, strong absorption, high fluorescence quantum yield, and significant photostability.[1][2] These properties make it highly suitable for a range of applications, including fluorescence imaging, single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of amino-containing molecules like proteins, peptides, and amino-modified oligonucleotides.[1] The NHS ester reacts with primary amines (R-NH₂) to form stable amide bonds.[4][5]

Storage and Stability

Proper storage is critical to maintaining the reactivity of this compound. Both the un-dissolved solid and its dissolved forms have specific storage requirements.

FormStorage TemperatureDurationKey Considerations
Solid (lyophilized) -20°C[1][3][6]At least 3 years[3]Protect from light and moisture.[3] The vial must be equilibrated to room temperature before opening to prevent moisture condensation.[3]
Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) -20°C[1][4]Up to two weeks[1][4]Must be stored in single-use aliquots to avoid repeated freeze-thaw cycles.[1][4] The solvent must be anhydrous and amine-free.[3][7]
Labeled Protein Conjugate 2-8°C or 4°C[5]Several months (short-term)[7]Protect from light.[5][7] 2 mM sodium azide (B81097) can be added as a preservative.[7]
Labeled Protein Conjugate -20°C or -80°C[4][5]Long-term[5][7]Divide into aliquots to avoid repeated freezing and thawing.[4][5][7]

Experimental Protocols

Preparation of Stock Solutions

This compound Stock Solution: To prepare a stock solution, dissolve the this compound in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][7] It is recommended to prepare this solution immediately before use due to the hydrolysis of the NHS ester in the presence of moisture.[3][7][8] For example, a 10 mM stock solution can be made by adding the appropriate volume of anhydrous DMSO to the vial.[1]

Protein Stock Solution: The protein to be labeled should be dissolved in a buffer free of amines or ammonium (B1175870) salts, such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[1] For the labeling reaction, the pH of the protein solution should be adjusted to a range of 8.0-9.0, with an optimal pH of around 8.3.[1][7][8][9] This can be achieved by adding a bicarbonate buffer.[7] The recommended protein concentration is greater than 2 mg/mL to ensure efficient labeling.[1][7]

Protein Labeling Protocol
  • Prepare the Protein Solution : Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. Adjust the pH to 8.0-9.0.[1]

  • Prepare the Dye Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).[1][7]

  • Run the Conjugation Reaction : Add the dye stock solution to the protein solution. A common starting point for the molar ratio of dye to protein is 10:1.[1] However, the optimal ratio can vary and may need to be determined empirically, with ratios from 5:1 to 20:1 being tested.[1] Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation, protected from light.[1][4][7]

Purification of the Labeled Conjugate

After the labeling reaction, it is necessary to separate the labeled protein from the unreacted, hydrolyzed dye.[4] Gel permeation chromatography is a commonly recommended method.[7]

  • Prepare the Column : Use a Sephadex G-25 column (or equivalent) and equilibrate it with PBS (pH 7.2-7.4).[1][7][8] For hydrophilic dyes like ATTO 488, a longer column (e.g., 30 cm) may be preferable.[8][9]

  • Load the Sample : Apply the reaction mixture to the top of the column.[1]

  • Elute the Conjugate : Elute with PBS. The first colored, fluorescent band to elute is typically the labeled protein, while the free dye elutes later.[7][8]

  • Collect Fractions : Collect the fractions containing the desired dye-protein conjugate.[1]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This is done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (around 501-503 nm for ATTO 488).[3][5] An optimal DOL for most antibodies is typically between 2 and 10.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and considerations for using this compound.

G This compound Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) conjugation Conjugation Reaction (Room temp, 30-60 min) prep_protein->conjugation prep_dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->conjugation purify Purify Conjugate (Gel Filtration, e.g., Sephadex G-25) conjugation->purify characterize Characterize Conjugate (Determine Degree of Labeling) purify->characterize store Store Conjugate (-20°C or 4°C, protect from light) characterize->store

A flowchart of the general experimental workflow for labeling proteins with this compound.

G Key Considerations for Successful Labeling cluster_reagents Reagent Quality cluster_conditions Reaction Conditions center_node Successful Labeling protein_purity High Protein Purity (>2 mg/mL) protein_purity->center_node amine_free Amine-Free Buffers (e.g., PBS) amine_free->center_node anhydrous_solvent Anhydrous Solvent (DMSO/DMF) anhydrous_solvent->center_node fresh_dye Freshly Prepared Dye Solution fresh_dye->center_node ph Optimal pH (8.0-9.0) ph->center_node ratio Optimal Dye:Protein Ratio ratio->center_node time Sufficient Reaction Time time->center_node light Protection from Light light->center_node

A diagram of the critical factors influencing the success of the labeling reaction.

References

ATTO 488 NHS Ester: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for ATTO 488 NHS ester, a widely used fluorescent label. The information is intended to equip laboratory personnel with the knowledge necessary to handle this reagent safely and effectively, minimizing risks and ensuring the integrity of experimental outcomes.

Product Identification and Properties

ATTO 488 is a hydrophilic fluorescent label characterized by its high water solubility, strong absorption, and exceptional thermal and photostability.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the convenient labeling of primary amino groups on biomolecules such as proteins and antibodies.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight981 g/mol [4]
Excitation Maximum (λabs)500 nm[4]
Emission Maximum (λfl)520 nm[4]
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹ cm⁻¹[4]
Fluorescence Quantum Yield (ηfl)80%[4]
Fluorescence Lifetime (τfl)4.1 ns[4]
SolubilitySoluble in polar solvents (DMF, DMSO, acetonitrile)[1]

Hazard Identification and Safety Precautions

According to available Safety Data Sheets (SDS), this compound is not classified as a dangerous substance or mixture. However, as with any chemical reagent, it should be handled with care, adhering to good laboratory practices.

General Safety Precautions:
  • Engineering Controls: Ensure good ventilation in the work area.[4]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands after handling.[4]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

Personal Protective Equipment (PPE):

A comprehensive assessment of the specific laboratory environment and procedures should be conducted to determine the appropriate level of PPE. The following table outlines recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Protects against accidental splashes of the dye solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the dye.
Skin and Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not typically required for small quantities under well-ventilated conditions. A dust mask may be considered when handling the solid powder.Minimizes inhalation of airborne particles.

Handling and Storage

Proper handling and storage are critical to maintain the reactivity of the NHS ester and prevent degradation.

Handling:
  • Moisture Sensitivity: NHS esters are highly susceptible to hydrolysis.[5] Vials should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[1][5]

  • Solvent Preparation: Use anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[1] Prepare these solutions immediately before use as their stability may be limited.[1]

  • Inert Atmosphere: For long-term preservation of reactivity, handle the solid and stock solutions under an inert atmosphere (e.g., nitrogen or argon).[5]

Storage:

Table 3: Storage Conditions for this compound

FormStorage TemperatureConditionsShelf Life
Solid (as received) -20°CProtect from moisture and light.[1]At least three years when stored properly.[1]
Stock Solution in Anhydrous DMSO/DMF -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light. Store in a desiccated environment.[5]Up to 1-2 months at -20°C.[6]
Aqueous Solution Use ImmediatelyNHS esters hydrolyze rapidly in aqueous solutions.Not recommended for storage.
Protein Conjugate 4°C (short-term) or -20°C to -80°C (long-term)Add a preservative like 2 mM sodium azide (B81097) for storage at 4°C. Aliquot for long-term storage to avoid freeze-thaw cycles. Protect from light.Several months at 4°C with preservative. Indefinite at -20°C or -80°C.

Experimental Protocols

Preparation of a 10 mM Stock Solution in Anhydrous DMSO:
  • Allow the vial of solid this compound to warm to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Use the solution immediately or aliquot into smaller volumes and store at -20°C, protected from light and moisture.

General Protocol for Protein Labeling:

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[6] Ensure the protein solution is free of ammonium (B1175870) salts and amine-containing buffers like Tris.

  • Reaction Setup: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Gently mix and incubate the reaction for 1 to 4 hours at room temperature or overnight on ice, protected from light.[6]

  • Purification: Separate the labeled protein from unreacted dye using a suitable method such as gel filtration (e.g., Sephadex G-25) or dialysis.

Waste Disposal

Dispose of all waste materials in accordance with local, state, and federal regulations. While this compound is not classified as hazardous, it is prudent to treat all dye-related waste as chemical waste.

Table 4: Waste Disposal Procedures

Waste StreamDisposal Protocol
Unused Solid Dye Collect in a designated, labeled hazardous waste container. Do not dispose of in regular trash.
Concentrated Stock Solutions (in DMSO/DMF) Collect in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
Dilute Aqueous Solutions (from labeling reactions) While some institutions may permit drain disposal of very dilute, non-mutagenic dyes, it is best practice to collect this waste in a labeled container for chemical waste disposal.
Contaminated Labware (pipette tips, tubes, etc.) Collect in a designated solid hazardous waste container.
Gels Collect in a sealed container and dispose of as hazardous waste.

Visual Workflows

The following diagrams illustrate key workflows for the safe handling and use of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_use Use cluster_storage Storage cluster_disposal Disposal Receive_Vial Receive and Log Vial Equilibrate Equilibrate Vial to Room Temperature Receive_Vial->Equilibrate Before Opening Store_Solid Store Solid at -20°C (Desiccated, Dark) Receive_Vial->Store_Solid Initial Storage Dissolve Dissolve Dye Equilibrate->Dissolve Prepare_Solvent Prepare Anhydrous Amine-Free Solvent Prepare_Solvent->Dissolve Labeling_Reaction Perform Labeling Reaction Dissolve->Labeling_Reaction Store_Stock Aliquot and Store Stock at -20°C Dissolve->Store_Stock Unused Portion Purification Purify Conjugate Labeling_Reaction->Purification Dispose_Waste Dispose via EHS Labeling_Reaction->Dispose_Waste Contaminated Materials Purification->Dispose_Waste Liquid Waste Segregate_Waste Segregate Waste (Solid, Liquid) Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree Start Handling ATTO 488 NHS Ester? Handling_Solid Handling Solid Powder? Start->Handling_Solid Handling_Liquid Handling Liquid Solution? Handling_Solid->Handling_Liquid No Consider_Dust_Mask Consider Dust Mask Handling_Solid->Consider_Dust_Mask Yes Wear_Gloves_Coat Wear Gloves and Lab Coat Handling_Liquid->Wear_Gloves_Coat Yes Splash_Risk Risk of Splash? Wear_Goggles Wear Safety Goggles Splash_Risk->Wear_Goggles Yes End End Splash_Risk->End No Wear_Gloves_Coat->Splash_Risk Wear_Face_Shield Wear Face Shield Wear_Goggles->Wear_Face_Shield High Risk End3 End3 Wear_Goggles->End3 Proceed End2 End2 Wear_Face_Shield->End2 Proceed Consider_Dust_Mask->Handling_Liquid

Caption: Decision tree for selecting appropriate PPE.

By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their experimental workflows, contributing to the generation of reliable and reproducible scientific data.

References

Methodological & Application

ATTO 488 NHS Ester: A Comprehensive Guide to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the covalent labeling of proteins with ATTO 488 NHS ester, a high-performance fluorescent dye. The protocol covers all essential steps from reagent preparation to the final calculation of the degree of labeling, ensuring reliable and reproducible results for your research and development needs.

Introduction

ATTO 488 is a hydrophilic fluorescent label characterized by its exceptional water solubility, strong absorption, high fluorescence quantum yield, and remarkable photostability.[1] These properties make it an ideal candidate for a wide range of applications, including high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1] The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 488 reacts efficiently with primary amino groups (e.g., the ε-amino groups of lysine (B10760008) residues) on proteins to form a stable amide bond.[2][3] This protocol outlines the key steps and considerations for successful protein conjugation with this compound.

Quantitative Data Summary

For optimal labeling, several quantitative parameters must be considered. The following tables summarize the key recommendations for protein concentration, dye-to-protein molar ratios, and reaction conditions.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Protein Concentration2 - 10 mg/mLLabeling efficiency decreases at concentrations below 2 mg/mL.[1][4]
Reaction Buffer0.1 M Sodium BicarbonatepH should be in the range of 8.0 - 9.0 for optimal reaction.[1][3]
Molar Excess of Dye2 - 20 foldThe optimal ratio is protein-dependent and may require optimization.[1][5]
Incubation Time30 - 60 minutesLonger incubation times may be necessary in some cases.[1][5]
Incubation TemperatureRoom Temperature---
Light ConditionsProtect from lightThe dye is light-sensitive.[2][3][4]

Table 2: ATTO 488 Spectroscopic Properties and Correction Factor

ParameterValue
Molecular Weight981 g/mol [1]
Maximum Absorption (λabs)~500 nm[1]
Maximum Emission (λfl)~520 nm[1]
Molar Extinction Coefficient (εmax)90,000 M-1cm-1[1]
Correction Factor at 280 nm (CF280)0.09 - 0.1[1][4]

Experimental Workflow

The overall workflow for labeling proteins with this compound involves preparation of the protein and dye, the labeling reaction, and purification of the conjugate, followed by characterization.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Storage A Prepare Protein Solution (2-10 mg/mL in Bicarbonate Buffer, pH 8.3) C Add Dye Solution to Protein Solution (Molar ratio optimization may be needed) A->C B Prepare this compound Solution (2 mg/mL in anhydrous DMSO or DMF) B->C D Incubate for 30-60 min at Room Temperature (Protect from light) C->D E Separate Conjugate from Free Dye (e.g., Gel Filtration, Dialysis) D->E F Measure Absorbance at 280 nm and ~500 nm E->F G Calculate Degree of Labeling (DOL) F->G H Store Conjugate (Short-term: 2-8°C, Long-term: -20°C) G->H

References

Application Notes and Protocols for ATTO 488 NHS Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of ATTO 488 NHS ester to antibodies. The protocol outlines the necessary steps from antibody preparation to the final purification and characterization of the fluorescently labeled antibody.

Introduction

ATTO 488 is a fluorescent label belonging to the rhodamine family of dyes. It is characterized by its excellent water solubility, strong absorption, high fluorescence quantum yield, and significant photostability.[1] These properties make ATTO 488 an ideal candidate for various fluorescence imaging applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1] The N-hydroxysuccinimide (NHS) ester functional group of ATTO 488 readily reacts with primary amino groups (-NH2) on proteins, such as the lysine (B10760008) residues of antibodies, to form a stable amide bond.[2][3] This process, known as antibody conjugation, is a widely used technique for creating fluorescently labeled antibodies for various immunoassays.[3][4]

Principle of the Reaction

The conjugation of this compound to an antibody is based on the reaction between the succinimidyl ester group of the dye and the primary amine groups present on the antibody, primarily on the side chains of lysine residues. This reaction is most efficient under mild alkaline conditions (pH 8.0-9.0), which ensures that the primary amines are deprotonated and thus nucleophilic. The NHS ester is a good leaving group, facilitating the formation of a stable amide linkage between the dye and the antibody.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound antibody conjugation protocol, compiled from various sources.

ParameterRecommended Value/RangeNotesSource(s)
Antibody Concentration 1-10 mg/mL (2 mg/mL is optimal)Higher concentrations generally lead to higher labeling efficiency. Concentrations below 2 mg/mL can decrease efficiency.[2][5]
Reaction Buffer 0.1 M Sodium Bicarbonate or 1 M Phosphate BufferThe pH of the reaction buffer should be maintained between 8.0 and 9.0 (optimally 8.3-8.5).[1]
This compound Stock Solution 2 mg/mL or 10 mM in anhydrous DMSO or DMFThe stock solution should be prepared fresh immediately before use to avoid hydrolysis of the NHS ester.[5][6]
Molar Excess of Dye (Dye:Antibody Ratio) 3:1 to 20:1 (start with 10:1)The optimal ratio depends on the specific antibody and desired degree of labeling (DOL). Optimization may be required.[1][6]
Reaction Time 30-60 minutesIn some cases, the reaction can be complete within 5-10 minutes.[1][7]
Reaction Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.[1][6]
Degree of Labeling (DOL) 2-10 (optimal for most antibodies is 4-8)Over-labeling can lead to reduced antibody binding affinity and fluorescence quenching.[1][2]
Purification Method Gel Permeation Chromatography (e.g., Sephadex G-25), Spin Desalting Columns, or DialysisThese methods are effective for separating the labeled antibody from unreacted dye.[1][2][5]
Storage of Conjugate 2-8°C for short-term (up to 2 weeks), -20°C for long-termStore protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2]

Experimental Protocol

This protocol provides a detailed methodology for conjugating this compound to an antibody.

Antibody Preparation

Proper preparation of the antibody is crucial for successful conjugation. The antibody solution must be free of any amine-containing substances that can compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizers like bovine serum albumin (BSA) or gelatin, it must be purified.[1][6] This can be achieved through dialysis against 1X Phosphate Buffered Saline (PBS) at pH 7.2-7.4 or by using a spin column for buffer exchange.[1][6]

  • Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[5]

Preparation of this compound Stock Solution

The this compound is moisture-sensitive and should be handled accordingly.

  • Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.[6]

  • Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 10 mg/mL or 2 mM.[2][6] This solution should be prepared immediately before use.

Antibody Conjugation Reaction
  • Molar Ratio Calculation: Determine the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10:1 molar ratio of dye to antibody is recommended.[1]

  • Reaction Incubation: Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[5] Protect the reaction mixture from light by wrapping the vial in aluminum foil and incubate for 30-60 minutes at room temperature with gentle shaking or rotation.[1][5]

Purification of the Labeled Antibody

Purification is necessary to remove any unreacted, hydrolyzed dye from the antibody-dye conjugate.

  • Gel Filtration/Spin Column: The most common method for purification is size exclusion chromatography using a pre-packed spin desalting column (e.g., Sephadex G-25).[1][2][5]

    • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[2][5]

    • Apply the conjugation reaction mixture to the top of the resin bed.[1][2]

    • Centrifuge the column to collect the purified, labeled antibody.[2][5] The labeled antibody will elute first, while the smaller, unconjugated dye molecules are retained in the column.[2]

  • Dialysis: Alternatively, the conjugate can be purified by dialysis against PBS, although this method is generally slower.[1]

Characterization of the Conjugate
  • Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter. It can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of ATTO 488 (approximately 500-503 nm, Amax).[2]

    • Calculate the DOL using the following equation: DOL = (Amax × ε_protein) / [(A280 - (Amax × CF280)) × ε_dye] Where:

      • Amax is the absorbance at the maximum wavelength of ATTO 488.

      • A280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~203,000 M⁻¹cm⁻¹ for IgG).[2]

      • ε_dye is the molar extinction coefficient of ATTO 488 at its Amax (typically ~90,000 M⁻¹cm⁻¹).

      • CF280 is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, this is ~0.09).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange & Concentration) Conjugation Conjugation Reaction (Incubation) Ab_Prep->Conjugation Purified Antibody Dye_Prep This compound Stock Solution Preparation Dye_Prep->Conjugation Fresh Dye Solution Purification Purification (Spin Column / Gel Filtration) Conjugation->Purification Reaction Mixture Characterization Characterization (DOL Calculation) Purification->Characterization Purified Conjugate

Caption: Experimental workflow for this compound antibody conjugation.

Signaling Pathway

chemical_reaction Antibody Antibody H₂N-Lysine Conjugate ATTO 488-Antibody Conjugate Stable Amide Bond Antibody:amine->Conjugate:amide + NHS_Ester This compound Succinimidyl Ester NHS_Ester:ester->Conjugate:amide NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS

Caption: Chemical reaction of this compound with an antibody's primary amine.

References

Application Note: Covalent Labeling of Peptides with ATTO 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 488 is a hydrophilic fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for the covalent labeling of biomolecules.[1][2] This application note provides a detailed protocol for the covalent labeling of peptides with ATTO 488 NHS ester.

The labeling reaction occurs between the NHS ester group of the dye and primary amine groups on the peptide, such as the N-terminus or the ε-amino group of lysine (B10760008) residues, forming a stable amide bond.[6][7][8][9] This method is broadly applicable for preparing fluorescently labeled peptides for various research applications, including fluorescence microscopy, flow cytometry, fluorescence in-situ hybridization (FISH), and single-molecule detection studies.[2][3][4]

Principle of the Reaction

The succinimidyl ester of ATTO 488 reacts with non-protonated primary amines on a peptide in a nucleophilic acyl substitution reaction. To ensure the amine groups are sufficiently reactive, the labeling reaction is typically carried out at a slightly basic pH, generally between 8.0 and 9.0.[7][10] At this pH, the primary amino groups are deprotonated and can efficiently attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and general recommendations for peptide labeling.

ParameterValueReference
Molecular Weight (MW) 686.67 g/mol [1]
Excitation Maximum (λex) ~500 nm[4]
Emission Maximum (λem) ~520 nm[4]
Molar Extinction Coefficient (ε) 9.0 x 10⁴ M⁻¹ cm⁻¹[4]
Fluorescence Quantum Yield (ηfl) ~80%[4]
Recommended Reaction pH 8.0 - 9.0[10]
Recommended Molar Excess (Dye:Peptide) 1:1 to 3:1 (for small peptides)[11]
Typical Reaction Time 1 - 4 hours (can be overnight)[4][11]
Correction Factor at 280 nm (CF₂₈₀) 0.09[4]

Experimental Workflow

The overall workflow for labeling peptides with this compound involves preparation of reagents, the labeling reaction, purification of the conjugate, and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Peptide in Amine-Free Buffer C Combine Peptide and Dye Solutions A->C B Dissolve this compound in Anhydrous DMSO B->C D Incubate at Room Temperature (Protected from Light) C->D E Separate Labeled Peptide (e.g., HPLC, Gel Filtration) D->E F Characterize Conjugate (Spectroscopy, MS) E->F G Calculate Degree of Labeling (DOL) F->G

Caption: Workflow for peptide labeling with this compound.

Detailed Experimental Protocol

5.1. Materials and Reagents

  • This compound

  • Peptide of interest (lyophilized)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[4][12][13]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[4]

  • Purification column (e.g., Sephadex G-25, or RP-HPLC system)[4][14]

  • UV-Vis Spectrophotometer

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer)

5.2. Step-by-Step Procedure

Step 1: Preparation of Stock Solutions

  • Peptide Solution: Prepare the peptide solution at a concentration of 2-10 mg/mL in the Reaction Buffer.[2][4][8][13] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[4][12] If the peptide is dissolved in an incompatible buffer, it must be dialyzed against a suitable buffer like PBS before adjusting the pH.[2][4]

  • Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2][15] To do this, add the appropriate volume of DMSO to the vial of lyophilized dye. Vortex thoroughly to ensure complete dissolution.[6] This solution is sensitive to moisture and should be prepared fresh.[15]

Step 2: The Labeling Reaction

  • Molar Ratio: The optimal molar ratio of dye to peptide depends on the peptide's sequence (specifically the number of primary amines) and may require optimization.[2] For small peptides, a starting molar excess of 1:1 to 3:1 (dye:peptide) is recommended.[11] For larger proteins or antibodies, a higher excess (e.g., 10:1) may be used as a starting point.[2]

  • Reaction: Add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[11] The reaction can also be performed overnight at 4°C.[11]

Step 3: Purification of the Labeled Peptide

It is crucial to remove any unreacted, hydrolyzed dye from the final labeled peptide conjugate.[][17]

  • Gel Filtration: For peptides, size exclusion chromatography using a resin like Sephadex G-25 is a common and effective method.[4][10] The labeled peptide will elute first, followed by the smaller, free dye molecules.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is another excellent method for both purification and analysis of the labeled product, providing high resolution.[11][]

Step 4: Characterization of the Conjugate

  • Spectroscopic Analysis: After purification, measure the absorbance of the conjugate solution at 280 nm (for peptide concentration) and at ~500 nm (the absorbance maximum for ATTO 488).[18]

  • Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per peptide, is a critical parameter for ensuring reproducibility.[18][19] It can be calculated using the following formula:

    • Peptide Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / εₚₑₚₜᵢᏧₑ

    • Dye Concentration (M) = Aₘₐₓ / εᏧᵧₑ

    • DOL = Dye Concentration / Peptide Concentration

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~500 nm).

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.09 for ATTO 488).[4][20]

    • εₚₑₚₜᵢᏧₑ is the molar extinction coefficient of the peptide at 280 nm.

    • εᏧᵧₑ is the molar extinction coefficient of the dye at its λₘₐₓ (90,000 M⁻¹cm⁻¹ for ATTO 488).[4]

    For peptides without tryptophan or tyrosine residues, the concentration can be determined by other methods prior to labeling, as A₂₈₀ measurements will not be accurate. An ideal DOL is typically between 0.5 and 1 for peptides to avoid functional impairment or self-quenching.[18]

Example Application: Labeled Peptide in a Receptor Binding Assay

Fluorescently labeled peptides are frequently used as probes in cellular imaging to study peptide-receptor interactions. For example, a labeled peptide ligand can be incubated with cells expressing its target receptor, and its binding can be visualized and quantified using fluorescence microscopy.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade P ATTO 488-Peptide (Ligand) R Cell Surface Receptor P->R Binding S1 G-Protein Activation R->S1 Activation M Cell Membrane S2 Second Messenger Production S1->S2 S3 Cellular Response S2->S3

Caption: Labeled peptide binding to a cell surface receptor.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Presence of amine-containing buffers (Tris, glycine).- Low peptide concentration (<2 mg/mL).- Reaction pH is too low.- Hydrolyzed NHS ester.- Dialyze peptide into an amine-free buffer (e.g., PBS, bicarbonate).[2][4]- Concentrate the peptide solution.[8]- Ensure reaction buffer pH is 8.3-9.0.[8][10]- Prepare fresh dye stock solution immediately before use.[4]
Precipitation of Peptide/Dye - Peptide has low solubility in the reaction buffer.- Dye is not fully dissolved.- Test peptide solubility before starting the reaction.[11]- Ensure complete dissolution of the dye in anhydrous DMSO before adding to the aqueous buffer.
Poor Separation of Free Dye - Inappropriate purification method.- Column size is too small.- Use RP-HPLC for high resolution or a longer gel filtration column for hydrophilic dyes like ATTO 488.[10]- Increase the bed volume of the gel filtration column.
Inaccurate DOL - Presence of residual free dye.- Incorrect extinction coefficients used.- Ensure purification is complete by analyzing fractions.- Use the correct extinction coefficients for both the peptide and the dye.

References

Application Notes and Protocols for ATTO 488 NHS Ester Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 is a hydrophilic fluorescent label with exceptional water solubility, strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2][3] These characteristics make it highly suitable for a wide range of applications, including single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The N-hydroxysuccinimide (NHS) ester functional group of ATTO 488 readily reacts with primary amino groups on modified oligonucleotides to form a stable amide bond, enabling covalent labeling.[2][4][5] This document provides detailed protocols for the efficient labeling of amino-modified oligonucleotides with ATTO 488 NHS ester, including purification and quality control procedures.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/Material Specifications Supplier Examples
This compoundAmine-reactive fluorescent dyeSigma-Aldrich, AAT Bioquest, ATTO-TEC
Amino-modified OligonucleotideOligonucleotide with a primary amine modificationCustom synthesis providers
Labeling Buffer0.1 M Sodium Bicarbonate or Carbonate Buffer, pH 8.0-9.0Prepare fresh or purchase
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)High-purity, amine-freeSigma-Aldrich, Thermo Fisher Scientific
Purification ColumnGel filtration (e.g., Sephadex G-25), Reversed-Phase HPLCGE Healthcare, Bio-Rad, Agilent
Nuclease-free Water---Thermo Fisher Scientific, Promega
Microcentrifuge Tubes1.5 mLEppendorf, USA Scientific
Spectrophotometer (UV-Vis)Capable of measuring absorbance at 260 nm and 500 nmBeckman Coulter, Thermo Fisher Scientific

Experimental Protocols

Preparation of Reagents
  • Amino-modified Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).[1] It is crucial that the oligonucleotide solution is free from any amine-containing substances like Tris or glycine, which can compete with the labeling reaction.[1][6] If necessary, purify the oligonucleotide by methods such as ethanol (B145695) precipitation prior to labeling.[7]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 5 mg/mL.[1] This solution is sensitive to moisture and should be prepared fresh for each experiment.[2][8]

Oligonucleotide Labeling Reaction

The following diagram illustrates the general workflow for the labeling procedure.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control prep_oligo Dissolve Amino-Oligo in Labeling Buffer mix Mix Oligo and Dye Solutions prep_oligo->mix Add to reaction prep_dye Dissolve this compound in Anhydrous DMF/DMSO prep_dye->mix Add to reaction incubate Incubate at Room Temperature mix->incubate purify Separate Labeled Oligo from Free Dye incubate->purify qc Analyze Purity and Labeling Efficiency purify->qc

Experimental workflow for oligonucleotide labeling.

  • Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the freshly prepared this compound solution. A typical protocol suggests adding approximately 50 µL of the 0.1 mM oligonucleotide solution to 30 µL of the 5 mg/mL dye solution.[1] The optimal molar ratio of dye to oligonucleotide may need to be determined empirically but a several-fold molar excess of the dye is generally recommended to ensure efficient labeling.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.[1] For longer reaction times, it is advisable to adjust the pH to a range of 7.0-7.5 to minimize hydrolysis of the NHS ester.[1][6]

Purification of the Labeled Oligonucleotide

After the incubation period, it is essential to remove the unreacted this compound from the labeled oligonucleotide. Several methods can be employed for purification:

  • Gel Filtration Chromatography: This is a common method for separating the labeled oligonucleotide from the smaller, unbound dye molecules.[1] Use a desalting column, such as Sephadex G-25, equilibrated with nuclease-free water or a suitable buffer. The labeled oligonucleotide will elute in the void volume, while the free dye is retained on the column.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution separation of the labeled oligonucleotide from both the unlabeled oligonucleotide and the free dye.[7] A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is typically used.

  • Ethanol Precipitation: This method can be used to concentrate the labeled oligonucleotide and remove some of the unbound dye.[7] However, it may not be as effective as chromatographic methods for complete removal of free dye.

Quality Control and Characterization

The quality of the labeled oligonucleotide should be assessed to determine the labeling efficiency and purity.

  • UV-Vis Spectroscopy: Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 500 nm (for ATTO 488). The ratio of these absorbances can be used to estimate the degree of labeling (DOL), which is the average number of dye molecules per oligonucleotide.

The following table summarizes the key spectral characteristics of ATTO 488.

Parameter Value
Absorption Maximum (λabs)500 nm[2]
Molar Extinction Coefficient (εmax)90,000 M⁻¹cm⁻¹[2]
Emission Maximum (λfl)520 nm[1]
Fluorescence Quantum Yield (ηfl)80%[1]
  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to visualize the purity of the labeled oligonucleotide. The labeled product should migrate as a single band, and there should be no visible free dye.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of the primary amine of the modified oligonucleotide on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products oligo Oligo-NH₂ labeled_oligo Oligo-NH-CO-ATTO 488 oligo->labeled_oligo + atto ATTO 488-NHS atto->labeled_oligo pH 8.0-9.0 nhs N-Hydroxysuccinimide labeled_oligo->nhs +

This compound reaction with an amino-oligonucleotide.

Storage and Stability

  • This compound: The solid dye should be stored at -20°C, protected from light and moisture.[2] When stored properly, it is stable for at least three years.[2]

  • Labeled Oligonucleotide: Store the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer) at -20°C. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Protect the labeled oligonucleotide from light.[1]

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Presence of amine-containing buffers (e.g., Tris, glycine).Dialyze or precipitate the oligonucleotide to remove interfering buffer components.[1][6]
Hydrolysis of the this compound.Prepare the dye solution immediately before use and ensure the use of anhydrous DMF or DMSO.[2][8]
Incorrect pH of the labeling buffer.Ensure the pH of the labeling buffer is between 8.0 and 9.0 for optimal reaction.[1][8]
Presence of Free Dye After Purification Incomplete separation during purification.Optimize the purification method. For gel filtration, ensure the column size is adequate. For HPLC, optimize the gradient.[8]
Precipitation of Labeled Oligonucleotide High degree of labeling leading to aggregation.Reduce the molar excess of the dye during the labeling reaction.

References

Application Notes and Protocols: ATTO 488 NHS Ester Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] These properties make it an ideal candidate for a wide range of applications, including high-resolution microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 488 allows for its efficient and covalent attachment to primary amino groups (-NH2) present in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[3] This conjugation reaction forms a stable amide bond, enabling the fluorescent labeling of molecules for downstream analysis.[4][5]

This document provides detailed protocols and technical information for the successful conjugation of ATTO 488 NHS ester to amine-containing molecules.

Reaction Principle

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester of ATTO 488. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at a slightly alkaline pH, where the primary amino groups are deprotonated and thus more nucleophilic.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound and its conjugation reaction.

Table 1: Spectroscopic Properties of ATTO 488

ParameterValueReference
Excitation Maximum (λabs)501 nm[1]
Emission Maximum (λem)523 nm[1]
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹ cm⁻¹[1][2][7]
Fluorescence Quantum Yield (ηfl)80%[1][2]
Fluorescence Lifetime (τfl)4.1 ns[1][2]
Correction Factor (CF₂₈₀)0.09 - 0.10[1][7]

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended Range/ValueReference
pH 8.0 - 9.0 (Optimal: 8.3)[3][4][6]
Protein Concentration ≥ 2 mg/mL[2][4]
Dye-to-Protein Molar Ratio 2:1 to 20:1 (start with 10:1)[2][8]
Reaction Time 30 - 60 minutes (up to 2 hours)[2][4]
Temperature Room Temperature[2][4]
Reaction Buffer 0.1 - 1 M Sodium Bicarbonate or Phosphate (B84403) Buffer[2][8]

Experimental Protocols

Preparation of Reagents

a. Protein Solution:

  • Dissolve the protein in an amine-free buffer such as Phosphate-Buffered Saline (PBS), MES, or HEPES.[4]

  • Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete with the protein for reaction with the NHS ester.[2][6] If your protein is in such a buffer, it must be dialyzed against an appropriate amine-free buffer.[2]

  • The recommended protein concentration is at least 2 mg/mL; lower concentrations can decrease labeling efficiency.[2][4]

b. Reaction Buffer:

  • Prepare a 0.1 M to 1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3.[2][4]

c. This compound Stock Solution:

  • This compound should be dissolved in anhydrous and amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][2]

  • Prepare a stock solution of 1-10 mg/mL.[2][4] For example, dissolve 1 mg of the dye in 100 µL of DMF for a 10 mg/mL solution.[4]

  • Once dissolved, the stock solution is stable for up to two weeks when stored at -20°C, protected from light and moisture.[4] However, to avoid hydrolysis of the NHS ester, it is highly recommended to prepare the solution fresh for each experiment.

Labeling Reaction
  • Adjust pH: Add the reaction buffer to your protein solution to achieve a final buffer concentration of 100 mM and a pH of 8.3.[4]

  • Add Dye: Add the calculated volume of the this compound stock solution to the protein solution. The optimal dye-to-protein molar ratio can vary, so a starting point of a 10:1 molar excess of dye to protein is recommended.[8]

  • Incubate: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[2][4] Gentle stirring or occasional vortexing can improve labeling efficiency.

Purification of the Conjugate

It is crucial to remove the unreacted, hydrolyzed dye from the labeled protein conjugate.[3][6]

  • Gel Filtration Chromatography: This is the most common method for purification.[2][3][6]

    • Use a gel filtration column, such as Sephadex G-25.[2][3][6] For the hydrophilic ATTO 488, a longer column (e.g., 30 cm) is recommended for better separation.[3][6]

    • Equilibrate the column with an appropriate buffer (e.g., PBS).[3]

    • Apply the reaction mixture to the column.

    • Elute the conjugate with the equilibration buffer. The first colored, fluorescent band to elute will be the labeled protein.[3]

  • Spin Desalting Columns: For smaller sample volumes, spin desalting columns are a convenient alternative.[7]

  • Dialysis: Dialysis can also be used to remove free dye.[4]

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by absorption spectroscopy.[6]

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of ATTO 488, which is approximately 501 nm (A₅₀₁).[4][7]

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₀₁ × CF₂₈₀)] / ε_protein

      • Where:

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, this is ~0.09-0.10).[1][7]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε is ~203,000 M⁻¹ cm⁻¹).[7]

  • Calculate the DOL using the following formula:

    • DOL = A₅₀₁ / (ε_dye × Protein Concentration (M))

      • Where:

        • ε_dye is the molar extinction coefficient of ATTO 488 at 501 nm (9.0 x 10⁴ M⁻¹ cm⁻¹).[1][2][7]

An optimal DOL for antibodies is typically between 4 and 5.[7]

Storage and Stability

  • This compound (lyophilized): Store at -20°C, protected from light and moisture. When stored properly, it is stable for at least three years.[1] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]

  • This compound (in solution): Freshly prepared solutions are recommended.[3] If necessary, a stock solution in anhydrous DMSO or DMF can be stored at -20°C for up to two weeks.[8][4]

  • Labeled Conjugate: Store the purified conjugate at 4°C for short-term storage (up to several months), protected from light.[2][3] For long-term storage, add a cryoprotectant if necessary, aliquot, and freeze at -20°C or -80°C.[2][4][7] Avoid repeated freeze-thaw cycles.[2][4][7] Sodium azide (B81097) (2 mM) can be added as a preservative for storage at 4°C.[2][3]

Mandatory Visualizations

ATTO488_Amine_Reaction cluster_reactants Reactants cluster_products Products ATTO488_NHS This compound Conjugate ATTO 488 - Amine Conjugate (Stable Amide Bond) ATTO488_NHS->Conjugate Nucleophilic Attack NHS N-Hydroxysuccinimide (Leaving Group) PrimaryAmine Primary Amine (e.g., on a protein) PrimaryAmine->Conjugate Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Prep_Protein Prepare Protein Solution (Amine-free buffer, pH ~7.4) Adjust_pH Adjust Protein Solution pH to 8.3 Prep_Protein->Adjust_pH Prep_Dye Prepare this compound Stock Solution (in DMSO/DMF) Mix Mix Protein and Dye Solutions Prep_Dye->Mix Adjust_pH->Mix Incubate Incubate at Room Temperature (30-60 min, protected from light) Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

References

Application Notes and Protocols for ATTO 488 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the optimal use of ATTO 488 NHS ester for labeling proteins, antibodies, and other biomolecules containing primary amines. Adherence to these recommendations will enhance labeling efficiency and ensure reproducible results.

Introduction

ATTO 488 is a fluorescent label characterized by its high water solubility, strong absorption, and exceptional photostability.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used amine-reactive reagent for covalently attaching the fluorophore to primary amino groups on biomolecules, such as the ε-amino groups of lysine (B10760008) residues and the N-terminus of polypeptide chains.[2][3] The reaction forms a stable amide bond.[2][4] Achieving a high labeling efficiency is critically dependent on the reaction buffer conditions, particularly the pH.[5][6]

Optimal Buffer Conditions

The reaction between this compound and primary amines is highly pH-dependent.[5][6] An optimal pH ensures that the target amino groups are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester, which renders it non-reactive.[2][4]

Key Buffer Parameters:

ParameterRecommended ConditionNotes
pH 8.3 - 8.5This is the optimal range for efficient labeling of proteins and other biomolecules.[2][5][6] A broader range of 8.0 - 9.0 can also be used.[1][4]
Recommended Buffers 0.1 M Sodium BicarbonateA commonly used and effective buffer for NHS ester labeling.[1][5][7][8]
0.1 M Phosphate (B84403) BufferA suitable alternative to sodium bicarbonate buffer.[1][5][6]
0.1 M Sodium Tetraborate (for oligonucleotides)Specifically recommended for labeling amine-modified oligonucleotides.[9][10][11]
Buffers to Avoid Buffers containing primary aminesThese will compete with the target molecule for the NHS ester, reducing labeling efficiency.[2][4][6][7][9][11][12][13][14]
Examples: Tris, GlycineThese are common buffer components that must be removed prior to labeling.[1][2][7][12][13][14]
Ammonium (B1175870) Salts (e.g., ammonium sulfate)Must be removed from the protein solution before labeling.[1]

Experimental Protocols

  • Protein/Biomolecule Solution:

    • Dissolve the protein or biomolecule in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M phosphate buffer, pH 8.3-8.5.[1][5][6]

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the recommended labeling buffer.[1][4][8]

    • The recommended protein concentration is >2 mg/mL; higher concentrations (up to 10 mg/mL) generally result in better labeling efficiency.[2][3][7][8][15]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][12]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[1][3][4][5][8][9][10][11][12]

    • Vortex briefly to ensure the dye is fully dissolved.[1][2]

    • Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze over time.[4][12]

  • Calculate the required amount of this compound. The optimal molar ratio of dye to protein can vary and may require optimization. A starting point of a 5:1 to 20:1 molar excess of dye to protein is recommended.[1][3]

  • While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.

  • Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.[5][6] In many cases, the reaction is complete within 30-60 minutes.[1][8]

  • After the incubation period, it is crucial to remove the unreacted, hydrolyzed dye from the labeled protein.

  • Gel filtration chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the labeled protein from the free dye.[1][4][8]

  • Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2-7.4).[1][4]

  • Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is the labeled protein conjugate.[4]

Visualizing the Labeling Chemistry and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for this compound labeling.

ATTO_488_NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products ATTO_488_NHS ATTO 488-NHS Ester N-hydroxysuccinimide Ester Labeled_Protein Labeled Protein Stable Amide Bond ATTO_488_NHS->Labeled_Protein pH 8.3-8.5 NHS_byproduct NHS N-hydroxysuccinimide ATTO_488_NHS->NHS_byproduct Protein_Amine Protein Primary Amine (-NH2) Protein_Amine->Labeled_Protein

Caption: Chemical reaction of this compound with a primary amine on a protein.

Labeling_Workflow start Start: Prepare Reagents protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->protein_prep dye_prep Prepare this compound Stock (Anhydrous DMSO or DMF) start->dye_prep reaction Labeling Reaction (Room temp, 1-4h, protected from light) protein_prep->reaction dye_prep->reaction purification Purification (Gel Filtration Chromatography) reaction->purification analysis Analysis and Storage (Determine DOL, store at 4°C or -20°C) purification->analysis

Caption: Experimental workflow for this compound labeling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Presence of primary amines in the buffer (e.g., Tris, glycine).- Incorrect pH of the reaction buffer.- Low protein concentration.- Hydrolyzed (inactive) NHS ester.- Dialyze the protein against an appropriate amine-free buffer.[1][4][8]- Ensure the buffer pH is between 8.3 and 8.5.[2][5][6]- Increase the protein concentration to >2 mg/mL.[2][7][8][15]- Prepare the dye stock solution immediately before use.[4][12]
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Over-labeling of the protein.- Ensure the volume of the dye stock solution does not exceed 10% of the total reaction volume.[12]- Reduce the molar ratio of dye to protein.
High Background Fluorescence - Incomplete removal of free dye.- Repeat the purification step (e.g., gel filtration).[4]

References

Application Notes: Determining Dye-to-Protein Ratio for ATTO 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise quantification of dye-to-protein ratios, also known as the degree of labeling (DOL), is a critical step in the development of fluorescently labeled protein conjugates for research and diagnostic applications.[1][2][3] ATTO 488 NHS ester is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional stability, making it a popular choice for labeling proteins.[4][5][6][7] This document provides a detailed protocol for calculating the dye-to-protein ratio of proteins labeled with this compound, ensuring reliable and reproducible results for downstream applications.

An optimal DOL is crucial for the success of fluorescence-based assays.[3] Over-labeling can lead to fluorescence quenching and may negatively impact the biological activity of the protein, while under-labeling can result in a low signal-to-noise ratio.[1][3][8] Therefore, accurately determining the DOL is essential for optimizing labeling reactions and ensuring the quality of the final conjugate.[3]

Principle of Calculation

The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[9][10] By measuring the absorbance of the labeled protein solution at two specific wavelengths—one for the dye and one for the protein—the concentrations of both the dye and the protein can be determined.

The absorbance of the ATTO 488 dye is measured at its maximum absorption wavelength (λmax), which is approximately 500 nm.[5] The protein concentration is typically measured at 280 nm. However, the dye also absorbs light at 280 nm, so a correction factor is necessary to account for the dye's contribution to the absorbance at this wavelength.[9][10][11]

Quantitative Data Summary

ParameterValueReference
This compound
Molecular Weight686.66 g/mol [4]
Molar Extinction Coefficient (ε_dye_) at λmax90,000 M⁻¹cm⁻¹[5]
Maximum Absorption Wavelength (λmax)~500 nm[5]
Correction Factor (CF₂₈₀)0.09[5]
General Proteins (e.g., IgG)
Molar Extinction Coefficient (ε_protein_) at 280 nmVaries by protein (e.g., IgG ≈ 203,000 M⁻¹cm⁻¹)[12][13]

Experimental Protocols

1. Protein Preparation

Prior to labeling, it is essential to ensure the protein solution is in an appropriate buffer and free of any substances that could interfere with the labeling reaction.

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris) or ammonium (B1175870) salts, it must be dialyzed against a suitable labeling buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3) or phosphate-buffered saline (PBS).[5][10]

  • Protein Concentration: The protein concentration should be at least 2 mg/mL for efficient labeling.[5][8] Protein concentration can be determined using a standard protein assay, such as the Bradford assay.[14][15][16]

2. Labeling of Protein with this compound

This protocol provides a general guideline for labeling proteins. The optimal dye-to-protein molar ratio for the labeling reaction may need to be determined empirically for each specific protein.[5][8]

  • Reagent Preparation:

    • Dissolve the protein in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[13]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-2 mg/mL.[5]

  • Labeling Reaction:

    • Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 2 to 10-fold molar excess of the dye.[5][8]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[5][8]

3. Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove any unconjugated dye.[3][11]

  • Gel Filtration: Use a gel filtration column (e.g., Sephadex G-25) to separate the labeled protein from the free dye.[8][10][17]

  • Elution: Elute the column with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

4. Spectrophotometric Measurement

  • Sample Preparation: Dilute the purified labeled protein solution with buffer to obtain an absorbance reading at the dye's λmax between 0.5 and 1.0.[12][13]

  • Absorbance Measurement: Measure the absorbance of the diluted solution at 280 nm (A₂₈₀) and at the λmax of ATTO 488 (~500 nm, A_max_).[12][13]

5. Calculation of Dye-to-Protein Ratio (Degree of Labeling)

The following equations are used to calculate the DOL:

  • Corrected Protein Absorbance (A_protein_): A_protein_ = A₂₈₀ - (A_max_ × CF₂₈₀)[9][10]

  • Molar Concentration of Protein (C_protein_): C_protein_ (M) = A_protein_ / ε_protein_

  • Molar Concentration of Dye (C_dye_): C_dye_ (M) = A_max_ / ε_dye_

  • Dye-to-Protein Ratio (DOL): DOL = C_dye_ / C_protein_

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) mix Mix Protein and Dye Solutions (Incubate 30-60 min at RT) prep_protein->mix prep_dye Prepare ATTO 488 NHS Ester Stock Solution (DMSO/DMF) prep_dye->mix purify Purify Labeled Protein (Gel Filtration, e.g., Sephadex G-25) mix->purify measure Measure Absorbance (A₂₈₀ and A_max_) purify->measure calculate Calculate Dye-to-Protein Ratio measure->calculate calculation_pathway cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 Absorbance at 280 nm (A₂₈₀) CorrectedA Corrected Protein Absorbance A_protein_ = A₂₈₀ - (A_max_ × CF₂₈₀) A280->CorrectedA Amax Absorbance at λmax (A_max_) Amax->CorrectedA Cdye Dye Concentration C_dye_ = A_max_ / ε_dye_ Amax->Cdye CF280 Correction Factor (CF₂₈₀) CF280->CorrectedA Eprot Protein Extinction Coeff. (ε_protein_) Cprot Protein Concentration C_protein_ = A_protein_ / ε_protein_ Eprot->Cprot Edye Dye Extinction Coeff. (ε_dye_) Edye->Cdye CorrectedA->Cprot DOL Dye-to-Protein Ratio (DOL) DOL = C_dye_ / C_protein_ Cprot->DOL Cdye->DOL

References

Application Notes and Protocols: Purification of ATTO 488 NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 is a high-performance fluorescent dye characterized by its exceptional water solubility, strong absorption, high fluorescence quantum yield, and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of ATTO 488 allows for straightforward and efficient labeling of proteins and other molecules containing primary amino groups.[1][3] A critical step following the labeling reaction is the purification of the protein conjugate. This process is essential to remove any unconjugated dye and potential protein aggregates, ensuring the accuracy and reliability of downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.

This document provides detailed application notes and protocols for the purification of proteins labeled with ATTO 488 NHS ester, including comparative data on common purification methods and troubleshooting guidance.

Principle of this compound Labeling

The NHS ester of ATTO 488 reacts with primary amino groups (–NH₂) found on proteins, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[3] This reaction, which is most efficient at a pH between 8.0 and 9.0, results in the formation of a stable, covalent amide bond.[4]

G cluster_labeling This compound Labeling Reaction ATTO_488_NHS ATTO 488-NHS Ester Labeled_Protein ATTO 488-Labeled Protein (Stable Amide Bond) ATTO_488_NHS->Labeled_Protein + Protein_NH2 Protein with Primary Amine (-NH₂) Protein_NH2->Labeled_Protein NHS_byproduct N-Hydroxysuccinimide (Byproduct) Labeled_Protein->NHS_byproduct releases

Caption: Covalent bond formation between this compound and a protein.

Pre-Purification Steps: Quenching the Reaction

Before purification, it is crucial to stop the labeling reaction to prevent further modification of the protein. This is achieved by adding a quenching reagent, a small molecule containing a primary amine like Tris or glycine, which reacts with any remaining this compound.

Purification Methodologies

The selection of a purification method depends on factors such as the required purity, sample volume, and the specific properties of the protein. The primary objective is to separate the larger, labeled protein from the smaller, unconjugated dye molecules.

Comparison of Common Purification Techniques
MethodPrincipleAdvantagesDisadvantagesTypical Protein Recovery
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.[5][6]High resolution, effectively removes free dye and aggregates.[6]Can be time-consuming, may require specialized equipment.>90%
Dialysis Diffusion across a semi-permeable membrane based on molecular weight cut-off (MWCO).[7][8]Simple, gentle on the protein, suitable for large volumes.[7][9]Time-consuming, may not completely remove all free dye, requires large buffer volumes.[3][7]>95%
Spin Columns A rapid form of size exclusion chromatography using centrifugation.[10][11]Fast and convenient for small sample volumes.[10][11]Lower resolution than traditional SEC, potential for sample dilution.80-95%

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, is the recommended method for achieving high-purity labeled proteins.[2]

Materials:

  • Quenched labeling reaction mixture

  • SEC column (e.g., Sephadex G-25)[2][3][4]

  • Equilibration/elution buffer (e.g., 1X PBS, pH 7.2-7.4)[1]

  • Chromatography system or gravity flow setup

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.[4]

  • Sample Application: Carefully load the quenched reaction mixture onto the top of the column.[1]

  • Elution: Begin elution with the buffer. The larger, labeled protein will travel faster through the column than the smaller, free dye molecules.[5]

  • Fraction Collection: Collect fractions of a defined volume. The first colored band to elute contains the labeled protein.[2]

  • Analysis: Monitor the absorbance of the fractions at 280 nm (protein) and ~500 nm (ATTO 488 dye).

  • Pooling: Combine the fractions containing the purified, labeled protein.

G cluster_sec Size Exclusion Chromatography Workflow start Quenched Labeling Reaction equilibrate Equilibrate SEC Column start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Monitor Absorbance (A280 & A500) collect->analyze pool Pool Labeled Protein Fractions analyze->pool end Purified Labeled Protein pool->end

Caption: Sequential steps for protein purification using SEC.

Protocol 2: Purification by Dialysis

Dialysis is a straightforward method for buffer exchange and removal of small molecules.[7]

Materials:

  • Quenched labeling reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG antibodies)[9]

  • Large volume of dialysis buffer (e.g., 1X PBS, pH 7.4)

  • Stir plate and stir bar

  • Large beaker

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load the protein solution into the dialysis device and seal securely.[9]

  • Dialysis: Immerse the sealed device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume).[7] Stir the buffer gently.[9]

  • Buffer Changes: Perform at least three buffer changes over 24-48 hours to ensure efficient removal of the free dye.[7][9]

  • Sample Recovery: Carefully retrieve the purified protein solution from the dialysis device.

Protocol 3: Purification by Spin Column

Spin columns offer a rapid alternative for small-scale purifications.[10][11]

Materials:

  • Quenched labeling reaction mixture

  • Spin column pre-packed with a size exclusion resin

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation: Prepare the spin column as per the manufacturer's protocol, which typically involves removing storage buffer by centrifugation.

  • Sample Application: Apply the reaction mixture to the center of the resin bed.

  • Centrifugation: Place the spin column in a collection tube and centrifuge at the recommended speed and time. The purified protein will pass through the column into the collection tube, while the free dye is retained in the resin.[12]

  • Recovery: The purified labeled protein is ready for use in the collection tube.

Post-Purification Characterization

After purification, it is essential to determine the concentration of the labeled protein and the degree of labeling.

Determination of Degree of Labeling (DOL)

The DOL, also referred to as the dye-to-protein ratio, indicates the average number of dye molecules conjugated to each protein molecule.[3] It can be calculated from the absorbance measurements of the purified conjugate at 280 nm (for protein) and the absorbance maximum of ATTO 488 (~500-503 nm).[12][13] An optimal DOL for most antibodies is typically between 2 and 10.[1]

Calculation:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

ParameterDescriptionValue
A_max Absorbance of the conjugate at the dye's absorption maximum (~500 nm)Measured
A_280 Absorbance of the conjugate at 280 nmMeasured
ε_protein Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)Protein-specific (e.g., ~203,000 for IgG)[12][13]
ε_dye Molar extinction coefficient of ATTO 488 at its absorption maximum90,000 M⁻¹cm⁻¹[3][13]
CF Correction factor for the dye's absorbance at 280 nm~0.10[3]
Protein Concentration Calculation

The concentration of the purified protein can be determined using the following formula:[3]

Protein Concentration (mg/ml) = [(A_280 - (A_max * CF)) / ε_protein] * MW_protein

Where MW_protein is the molecular weight of the protein in Daltons.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Protein Recovery - Protein precipitation.[14][15] - Non-specific binding to the purification resin.[16] - Inefficient cell lysis or protein extraction.[14][15][17]- Optimize buffer conditions (pH, ionic strength). - Add a non-ionic detergent to the buffer.[16] - Ensure complete cell lysis.
Incomplete Removal of Free Dye - Inefficient purification method. - Insufficient dialysis time or buffer changes.- Switch to a higher-resolution method like SEC. - Increase the duration and number of buffer changes during dialysis.[9]
Protein Aggregation - Over-labeling (high DOL).[1] - Inappropriate buffer conditions.- Reduce the molar ratio of dye to protein in the labeling reaction. - Optimize buffer pH and ionic strength.
No or Low Yield of Labeled Protein - Inactive NHS ester due to hydrolysis. - Presence of primary amines (e.g., Tris, glycine) in the protein buffer.[1][3] - Low protein concentration (<2 mg/mL).[1][3][13]- Prepare the dye solution immediately before use.[2][13] - Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.[1][3] - Concentrate the protein solution before labeling.

References

Application Note and Protocol: Purification of ATTO 488 Conjugates Using Spin Desalting Columns

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the purification of proteins conjugated with ATTO 488 fluorescent dye using spin desalting columns. It covers the labeling reaction, purification procedure, and subsequent characterization of the conjugate.

Introduction

ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional stability.[1] Its NHS (N-hydroxysuccinimidyl) ester derivative is widely used for covalently labeling proteins and other biomolecules containing primary amine groups, such as the ε-amino groups of lysine (B10760008) residues.[2][3][4] This reaction forms a stable amide bond.[2]

Following the labeling reaction, it is crucial to remove any unreacted or hydrolyzed dye from the protein conjugate solution.[3] Failure to do so can lead to inaccurate quantification and potential interference in downstream applications. Spin desalting columns, which operate on the principle of size exclusion chromatography, offer a rapid and efficient method for separating the larger protein-dye conjugate from smaller, unbound dye molecules.[5] These columns provide excellent protein recovery and high removal efficiency of small molecules in a matter of minutes.[5][6][7]

Materials and Reagents

  • Protein of interest (e.g., IgG antibody)

  • ATTO 488 NHS-ester[2]

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][3]

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[2][3]

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[2][3]

  • Spin Desalting Columns (e.g., with a molecular weight cut-off of >7 kDa)[6]

  • Microcentrifuge

  • Collection tubes (1.5 mL or 2.0 mL)[6]

  • Spectrophotometer

Experimental Protocols

Protein Preparation

Before starting the conjugation, ensure the protein solution is properly prepared:

  • Concentration: The protein concentration should be at least 1-2 mg/mL.[1][2] Lower concentrations can significantly decrease labeling efficiency.[1][4][8] For dilute solutions, consider using a spin concentrator to increase the concentration.[4][9]

  • Buffer: The protein must be in an amine-free buffer. Substances like Tris, glycine, or ammonium (B1175870) salts will compete with the protein for reaction with the NHS-ester, reducing labeling efficiency.[1][2][3] If necessary, dialyze the protein against PBS or use a spin desalting column to exchange the buffer.[1][3]

ATTO 488 Labeling Reaction

This protocol is optimized for labeling ~100 µg of an IgG antibody.[2] Ratios may need adjustment for other proteins.[2]

  • Prepare Dye Stock Solution: Allow the vial of ATTO 488 NHS-ester to warm to room temperature.[2] Add the appropriate volume of anhydrous DMSO to create a 1-2 mM stock solution.[2] Vortex thoroughly to ensure the dye is completely dissolved.[2][4] This solution should be prepared fresh immediately before use.[1][3][8]

  • Adjust pH: For proteins in PBS, add 0.1 mL of 1 M sodium bicarbonate buffer (pH 8.3-9.0) for each mL of protein solution to achieve the optimal reaction pH.[1][3] The optimal pH for NHS-ester coupling is between 8.0 and 9.0.[3]

  • Initiate Reaction: Add a calculated molar excess of the dye stock solution to the protein solution. A starting dye-to-protein molar ratio of 6:1 to 10:1 is often recommended for antibodies.[2][10] Mix well by gentle vortexing or pipetting.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1][2]

Purification with Spin Desalting Column
  • Column Preparation:

    • Invert the spin column several times to resuspend the resin slurry.[6]

    • Twist off the bottom closure and loosen the cap.[2][6]

    • Place the column into a collection tube and centrifuge at 1,000-1,500 x g for 1-2 minutes to remove the storage buffer.[2][6][7] Discard the flow-through.[2]

  • Equilibration:

    • Place the column into a new collection tube.

    • Add 300-500 µL of the desired purification buffer (e.g., PBS, pH 7.4) to the top of the resin bed.[2][5][11]

    • Centrifuge at 1,000-1,500 x g for 1-2 minutes. Discard the flow-through.[2][11]

    • Repeat this equilibration step two more times to ensure the column is fully equilibrated with the purification buffer.[2][5][11]

  • Sample Application and Collection:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply the entire labeling reaction mixture (typically 50-130 µL) to the center of the compacted resin bed.[2][6][11]

    • Centrifuge the column at 1,000-1,500 x g for 2 minutes.[6][7][11]

    • The purified ATTO 488-protein conjugate is now in the collection tube. The unconjugated dye will remain in the upper part of the column resin.[2]

    • Discard the used spin column.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of ATTO 488, which is approximately 501-503 nm (Amax).[2] Dilute the sample with PBS if necessary to ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).[8][12]

  • Calculate Protein Concentration: First, correct the A280 reading for the contribution of the ATTO 488 dye at that wavelength.

    • Aprot = A280 - (Amax × CF280)

    • Protein Concentration (M) = Aprot / εprot

  • Calculate DOL:

    • Dye Concentration (M) = Amax / εdye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • Aprot is the corrected absorbance of the protein at 280 nm.

    • CF280 is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, CF280 is ~0.09-0.1).[1]

    • εprot is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~203,000 M-1cm-1).[2][8][12]

    • εdye is the molar extinction coefficient of ATTO 488 at its λmax (~90,000 M-1cm-1).[1]

An optimal DOL for most antibodies is between 2 and 10.[10]

Data Presentation

Table 1: ATTO 488 Spectroscopic and Labeling Properties

Parameter Value Reference
Excitation Maximum (λex) 501 nm [9]
Emission Maximum (λem) 523 nm [9]
Molar Extinction Coefficient (εmax) 90,000 M-1cm-1 [1][9]
Correction Factor (CF280) ~0.1 [9]
Recommended Protein Concentration > 1-2 mg/mL [1][2]
Optimal Reaction pH 8.0 - 9.0 [3]

| Target Degree of Labeling (DOL) | 2 - 10 |[10] |

Table 2: Typical Performance of Spin Desalting Columns

Parameter Typical Value Reference
Protein Recovery > 90% [5]
Salt/Small Molecule Removal > 95% [6][7]
Processing Time < 5-8 minutes [6][7]
Required Centrifugal Force 1,000 - 1,500 x g [6][7]
Sample Volume Range 30 - 120 µL [6]

| Protein MW Cut-off | > 7 kDa |[6] |

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage p_prep 1. Protein Preparation (Buffer Exchange, Concentration) react 3. Conjugation Reaction (Mix Protein + Dye, Incubate) p_prep->react d_prep 2. ATTO 488 NHS-Ester (Dissolve in DMSO) d_prep->react col_load 6. Sample Loading react->col_load col_prep 4. Spin Column Prep (Remove Storage Buffer) col_equil 5. Column Equilibration (Wash with PBS) col_prep->col_equil col_equil->col_load col_spin 7. Centrifugation col_load->col_spin collect 8. Collect Purified Conjugate col_spin->collect dol 9. Calculate DOL (A280 / A501) collect->dol storage 10. Store Conjugate dol->storage

Caption: Workflow for ATTO 488 conjugation and purification.

reaction_pathway protein Protein-NH2 (Primary Amine) product Protein-NH-CO-ATTO 488 (Stable Amide Bond) protein->product + atto ATTO 488-NHS Ester atto:n->product:n placeholder nhs_leaving NHS (Leaving Group) placeholder->nhs_leaving +

Caption: ATTO 488 NHS-ester reaction with a primary amine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DOL (Under-labeling) - Protein concentration is too low (<1 mg/mL).[2] - Reaction buffer pH is below 8.0.[2] - Presence of amine-containing contaminants (e.g., Tris, glycine).[2][3] - Hydrolyzed (non-reactive) dye.- Concentrate the protein solution.[4][9] - Ensure the labeling buffer pH is between 8.3 and 9.0.[2][3] - Perform buffer exchange into an amine-free buffer prior to labeling.[3] - Prepare the dye stock solution fresh just before use.[1][3]
High DOL (Over-labeling) - Dye-to-protein ratio is too high.- Reduce the molar excess of ATTO 488 NHS-ester in the reaction.
Low Protein Recovery - Incomplete removal of storage/equilibration buffer from the spin column.[2] - Sample volume is too low for the column size.[6][11] - Incorrect centrifugation speed or time.- Ensure the resin bed appears dry after equilibration spins.[2] - For small samples, add a "stacker" volume of buffer after the sample has absorbed into the resin.[6][7][11] - Adhere to the manufacturer's recommended centrifugation parameters.
Free Dye in Final Product - Exceeding the sample volume capacity of the spin column. - Incomplete centrifugation.- Use the appropriate column size for your sample volume. - Repeat the purification step with a new, properly equilibrated column.

Storage and Stability

Store the purified ATTO 488-protein conjugate protected from light. For short-term storage (up to a few weeks), 2-8°C is recommended.[2] For long-term storage, divide the conjugate into single-use aliquots and store at -20°C or -80°C.[1][2][3][4] Avoid repeated freeze-thaw cycles, which can denature the protein.[1][2][3][4] The addition of a cryoprotectant like glycerol (B35011) or a stabilizer such as BSA may improve stability during freezing.[1][8]

References

Application Note: Efficient Removal of Free ATTO 488 NHS Ester Dye Using Gel Filtration Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules, such as antibodies and other proteins, is a cornerstone technique in biological research and drug development. ATTO 488 NHS ester is a widely used fluorescent dye that provides a bright and photostable green signal, making it ideal for various applications including fluorescence microscopy, flow cytometry, and immunoassays. The N-hydroxysuccinimide (NHS) ester functional group of this dye reacts with primary amines on proteins to form a stable amide bond.

Following the labeling reaction, it is crucial to remove any unconjugated (free) dye from the labeled protein. The presence of free dye can lead to high background signals and inaccurate quantification, compromising the reliability of downstream applications. Gel filtration chromatography, also known as size-exclusion chromatography, is a simple and effective method for separating the larger labeled protein from the smaller, unbound dye molecules.[1] This technique separates molecules based on their size as they pass through a column packed with a porous gel matrix.[2] Larger molecules, such as the labeled protein, are excluded from the pores and elute first, while smaller molecules, like the free ATTO 488 dye, enter the pores and have a longer path to travel, thus eluting later.

This application note provides detailed protocols for removing free this compound dye from a protein labeling reaction using both gravity-flow and spin-column-based gel filtration methods.

Principle of Separation

The fundamental principle of gel filtration chromatography is the separation of molecules based on their hydrodynamic radius. The chromatography column is packed with porous beads (the stationary phase). When a sample containing molecules of different sizes is applied to the column, the larger molecules cannot enter the pores and are therefore excluded, passing through the interstitial space between the beads. These larger molecules travel a shorter distance and elute from the column first. In contrast, smaller molecules can diffuse into the pores of the beads, increasing the volume they have to traverse. This longer path results in a delayed elution from the column. In the context of purifying a protein labeled with ATTO 488, the larger protein-dye conjugate will elute before the smaller, free dye molecule.

Data Presentation

The efficiency of free dye removal and the recovery of the labeled protein are critical parameters for a successful purification process. The following table summarizes typical quantitative data expected from the gel filtration protocols described below.

ParameterBefore Gel FiltrationAfter Gravity-Flow Gel FiltrationAfter Spin-Column Gel Filtration
Degree of Labeling (DOL) ~4-5 (initial reaction mix)3-43-4
Protein Concentration 1-2 mg/mL0.5-1.0 mg/mL0.8-1.5 mg/mL
Free Dye Content High< 5%< 5%
Protein Recovery 100%> 90%> 95%
Purity LowHighHigh

Note: The values presented in this table are representative and may vary depending on the specific protein, initial labeling conditions, and the exact gel filtration media and column used.

Experimental Protocols

Two common methods for gel filtration are presented: a traditional gravity-flow column and a rapid spin column. The choice of method depends on the sample volume, desired purity, and available equipment. For very hydrophilic dyes like ATTO 488, a longer gravity-flow column of at least 30 cm is recommended to achieve optimal separation.[3]

Method 1: Gravity-Flow Gel Filtration

This method is suitable for larger sample volumes and provides high-resolution separation.

Materials:

  • Sephadex G-25 or equivalent gel filtration medium[4][5]

  • Chromatography column (1-2 cm diameter, 10-30 cm length)[3][4]

  • Elution buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-7.4)[6]

  • Labeled protein solution containing free this compound

  • Collection tubes

  • Column stand and clamps

Protocol:

  • Column Packing:

    • Prepare a slurry of the Sephadex G-25 resin in the elution buffer according to the manufacturer's instructions.

    • Mount the column vertically and pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.

    • Allow the gel to pack under gravity, ensuring an even bed is formed.

  • Column Equilibration:

    • Wash the packed column with 2-3 column volumes of elution buffer to equilibrate the resin and ensure a stable baseline.

  • Sample Application:

    • Allow the buffer to drain until it reaches the top of the gel bed.

    • Carefully load the protein labeling reaction mixture onto the center of the gel bed.

  • Elution:

    • Once the sample has entered the gel bed, carefully add elution buffer to the top of the column.

    • Maintain a constant flow of elution buffer through the column.

    • The labeled protein, being larger, will travel faster through the column. The first colored, fluorescent band to elute will be the desired protein-dye conjugate.[4][5]

    • The smaller, free ATTO 488 dye will be retained longer in the column and will elute as a second, slower-moving colored band.

  • Fraction Collection:

    • Collect fractions as the colored bands begin to elute from the column.

    • Monitor the fractions for protein (e.g., by measuring absorbance at 280 nm) and dye (by measuring absorbance at ~500 nm or by visual inspection of fluorescence).

    • Pool the fractions containing the purified labeled protein.

Method 2: Spin-Column Gel Filtration

This method is ideal for small sample volumes (typically 20-100 µL) and offers rapid purification.[7][8]

Materials:

  • Pre-packed spin desalting columns (e.g., with Sephadex G-50)[7][8]

  • Microcentrifuge

  • Collection tubes (1.5 mL or 2 mL)[7]

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

Protocol:

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column into a 2 mL collection tube.

    • Centrifuge the column at a low speed (e.g., 750 x g) for 2 minutes to remove the storage buffer.[7]

  • Column Equilibration (Optional but Recommended):

    • Place the column in a new collection tube.

    • Add 300-500 µL of elution buffer to the top of the resin and centrifuge again at 750 x g for 2 minutes.

    • Discard the flow-through. Repeat this step 2-3 times.

  • Sample Application:

    • Transfer the spin column to a fresh 1.5 mL collection tube.

    • Carefully apply the entire labeling reaction volume (e.g., 50-100 µL) to the center of the resin bed.[8]

  • Elution and Collection:

    • Centrifuge the column at 750 x g for 3 minutes to elute the purified, labeled protein.[7]

    • The purified sample, now free of unconjugated dye, is collected at the bottom of the tube. The free dye remains in the resin of the spin column.[8]

Visualizations

Signaling Pathway

This section is not applicable as the process described is a biochemical purification technique and not a biological signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for removing free this compound dye from a protein labeling reaction using gel filtration chromatography.

G cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Collection Protein Protein Solution Reaction Incubation (e.g., 1 hour at RT) Protein->Reaction Dye This compound Dye->Reaction Load Load Reaction Mixture onto Gel Filtration Column Reaction->Load Separate Separation by Size Load->Separate Elute Elute with Buffer Elute->Separate Collect_Protein Collect Labeled Protein (First Eluting Fraction) Separate->Collect_Protein Collect_Dye Discard Free Dye (Later Eluting Fraction) Separate->Collect_Dye

Caption: Workflow for purifying ATTO 488 labeled protein using gel filtration.

Logical Relationships

The following diagram illustrates the size-based separation principle of gel filtration chromatography.

G cluster_0 Sample Components cluster_1 Gel Filtration Column cluster_2 Elution Profile Labeled_Protein Labeled Protein (Large Size) Column Porous Gel Matrix Labeled_Protein->Column Applied to Free_Dye Free ATTO 488 Dye (Small Size) Free_Dye->Column Applied to Fast_Elution Fast Elution (Excluded from Pores) Column->Fast_Elution Slow_Elution Slow Elution (Enters Pores) Column->Slow_Elution Fast_Elution->Labeled_Protein Results in Slow_Elution->Free_Dye Results in

Caption: Principle of size exclusion in gel filtration for dye removal.

References

Application Notes and Protocols: ATTO 488 NHS Ester Labeling in Bicarbonate Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using ATTO 488 NHS ester in a bicarbonate buffer system. ATTO 488 is a hydrophilic fluorescent dye characterized by strong absorption, high fluorescence quantum yield, and exceptional photostability, making it highly suitable for a range of applications from single-molecule detection to high-resolution microscopy.[1][2][3]

Introduction to this compound Labeling

N-hydroxysuccinimidyl (NHS) esters are widely used for labeling primary amino groups (-NH₂) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) and other biomolecules.[4][5][6] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond between the dye and the target molecule.[4][] The efficiency of this reaction is highly pH-dependent, with an optimal range of pH 8.0-9.0.[5][8] Bicarbonate buffer is frequently recommended for this purpose as it provides the necessary alkaline environment to ensure that the primary amino groups are deprotonated and thus highly reactive towards the NHS ester.[1][9][10]

This compound is an amine-reactive derivative of the ATTO 488 dye, designed for covalent attachment to biomolecules. Its excellent water solubility and spectral properties make it a versatile tool in various biological assays, including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2]

Key Experimental Parameters and Data

Successful labeling with this compound in bicarbonate buffer depends on several critical parameters. The following tables summarize the key quantitative data and recommended conditions.

Table 1: this compound Properties

PropertyValueReference
Molecular Weight (MW)981 g/mol [1]
Absorbance Maximum (λabs)500 nm[1]
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹ cm⁻¹[1]
Fluorescence Emission Maximum (λfl)520 nm[1]
Fluorescence Quantum Yield (ηfl)80%[1]
Fluorescence Lifetime (τfl)4.1 ns[1]

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotesReference
Buffer 0.1 M Sodium BicarbonateAmine-free buffers are essential to prevent side reactions.[1][9][10]
pH 8.3 - 9.0Optimal for deprotonation of primary amines.[5][8][11]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[1][4][12]
Dye-to-Protein (D/P) Molar Ratio Varies (typically 2-9 for antibodies)Requires optimization based on the specific protein and desired degree of labeling (DOL).[11][12]
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-4 hours or 4°C for longer incubations (up to 12 hours).[6][][12]
Reaction Time 1 - 4 hours (at room temperature)Can be extended at lower temperatures.[6][12]
Solvent for Dye Stock Anhydrous DMSO or DMFPrepare fresh to avoid hydrolysis of the NHS ester.[1][4]

Experimental Protocols

Preparation of Reagents

3.1.1. 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Dissolve 8.4 mg of sodium bicarbonate (NaHCO₃) in 1 mL of ultrapure water to make a 1 M stock solution. This solution is stable for at least two weeks at 4°C.[4]

  • For a 0.1 M solution, dilute the 1 M stock solution 1:10 with ultrapure water.

  • Adjust the pH to 8.3 using 2 M sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) as needed.[8]

  • Filter the buffer through a 0.22 µm filter before use.

3.1.2. This compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Prepare the stock solution immediately before use.[1][3] Dissolve the required amount of this compound in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 2 mg/mL.[1]

Protein Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins or different starting amounts.

  • Protein Preparation:

    • Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[12][13]

    • Ensure the protein solution is free of any amine-containing substances such as Tris, glycine, or ammonium (B1175870) salts, as these will compete with the labeling reaction.[1][4]

  • Labeling Reaction:

    • Add the freshly prepared this compound stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for antibodies is a 2-9 fold molar excess of the dye.[12]

    • Gently mix the reaction mixture by pipetting or vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6][12]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a gel filtration column (e.g., Sephadex G-25).[1][8]

    • Equilibrate the column with an appropriate buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • Apply the reaction mixture to the column and elute with the equilibration buffer.

    • The first colored band to elute is typically the labeled protein, while the free dye will elute later.[1]

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 488, which is 500 nm (A₅₀₀).

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₅₀₀ × CF₂₈₀)] / ε_protein

    Where:

    • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (for ATTO 488, CF₂₈₀ is 0.09).[1]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = A₅₀₀ / (ε_dye × Protein Concentration (M))

    Where:

    • ε_dye is the molar extinction coefficient of ATTO 488 at 500 nm (90,000 M⁻¹cm⁻¹).[1]

Visualizations

This compound Labeling Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein with Primary Amine (-NH2) Labeled_Protein ATTO 488 Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Nucleophilic Attack ATTO488_NHS This compound ATTO488_NHS->Labeled_Protein Byproduct NHS Byproduct ATTO488_NHS->Byproduct Hydrolysis (Side Reaction) Buffer Bicarbonate Buffer (0.1 M) pH pH 8.3 - 9.0

Caption: Chemical reaction of this compound with a primary amine.

Experimental Workflow for Protein Labeling

G A 1. Prepare Protein Solution in Bicarbonate Buffer (pH 8.3) C 3. Mix Protein and Dye Solutions A->C B 2. Prepare Fresh ATTO 488 NHS Ester Stock in DMSO/DMF B->C D 4. Incubate (1-4h at RT or 4°C overnight) Protected from Light C->D E 5. Purify Conjugate (Gel Filtration) D->E F 6. Characterize Labeled Protein (Spectrophotometry - DOL) E->F G 7. Store Conjugate (4°C or -20°C, protected from light) F->G

Caption: Step-by-step workflow for labeling proteins with this compound.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseRecommended SolutionReference
Low Labeling Efficiency (Low DOL) - Presence of amine-containing buffers (e.g., Tris, glycine).- Low protein concentration.- Incorrect pH of the reaction buffer.- Hydrolyzed NHS ester.- Ensure the buffer is amine-free.- Increase the protein concentration (≥ 2 mg/mL).- Verify the pH is between 8.3 and 9.0.- Prepare the dye stock solution fresh before each use.[4][9][11]
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Protein instability at the reaction pH.- Keep the volume of the organic solvent to a minimum (typically <10% of the total reaction volume).- Perform the reaction at a lower temperature (4°C).[]
Inconsistent Results - Inconsistent quality of reagents.- pH drift during the reaction.- Use high-purity, anhydrous solvents for the dye stock.- For large-scale reactions, monitor the pH or use a more concentrated buffer.[9][10]

Storage and Stability

  • This compound (lyophilized): Store at -20°C, protected from moisture and light. When stored properly, it is stable for at least three years.[3]

  • This compound (in DMSO/DMF): Stock solutions in anhydrous solvents can be stored for 1-2 months at -20°C.[9][14] However, it is highly recommended to prepare them fresh.

  • Labeled Conjugates: Store at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[1][5] Avoid repeated freeze-thaw cycles. Protect from light. The addition of a preservative like sodium azide (B81097) (0.02%) can prevent microbial growth.[11][12]

References

Application Notes: Preparation of ATTO 488 NHS Ester Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3] These properties make it highly suitable for a range of applications, including high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 488 allows for its efficient and covalent labeling of primary amines (R-NH2) on molecules such as proteins, peptides, and amino-modified oligonucleotides.[4][5] This document provides a detailed protocol for the preparation of ATTO 488 NHS ester stock solutions using anhydrous dimethyl sulfoxide (B87167) (DMSO), a common solvent for this purpose.[1][2][4]

Key Considerations

  • Purity of Reagents: The use of anhydrous and amine-free DMSO is critical for the stability and reactivity of the this compound.[1][2] The presence of water will lead to the hydrolysis of the NHS ester, rendering it inactive, while amine-containing contaminants will compete for reaction with the dye.[1][6]

  • Moisture Sensitivity: this compound is moisture-sensitive.[1] It is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Solution Stability: Stock solutions of this compound in DMSO should ideally be prepared fresh immediately before use.[1][2][6] While some protocols suggest that the solution can be stored for a limited time at -20°C, extended storage may reduce its activity.[4][7] It is advisable to aliquot any remaining solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]

  • Light Sensitivity: ATTO 488 and its conjugates are light-sensitive. All steps involving the handling of the dye and its solutions should be performed with protection from light.[1][5]

Quantitative Data Summary

ParameterValueSource(s)
Solvent Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)[1][2][4]
Recommended Stock Concentration 2 mM to 10 mM (or 2 mg/mL to 10 mg/mL)[2][4][5][7]
Storage Temperature (Solid Dye) -20°C[1][5]
Storage Temperature (Stock Solution) -20°C (short-term, aliquoted)[4][5][7]
Stock Solution Stability Prepare fresh for best results; can be stored for up to two weeks at -20°C[4][7]
Excitation Maximum (λex) ~500-501 nm[1][3]
Emission Maximum (λem) ~520-523 nm[1][3]

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Usage and Storage A Equilibrate this compound Vial to Room Temperature C Add Anhydrous DMSO to Dye Vial A->C B Prepare Anhydrous DMSO B->C D Vortex to Dissolve C->D E Centrifuge Briefly D->E F Use Immediately for Labeling Reaction E->F G Aliquot for Short-Term Storage at -20°C (Optional) E->G

References

Application Notes and Protocols for ATTO 488 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of antibodies with ATTO 488 NHS ester. The protocols outlined below are designed to ensure efficient and reproducible conjugation for use in various research and drug development applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Introduction

ATTO 488 is a hydrophilic fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1] The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 488 readily reacts with primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[2][3] This process, known as antibody labeling or conjugation, is crucial for the development of fluorescently tagged antibodies for a wide range of biological assays. The reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[4][5]

Reaction Principle

The fundamental chemistry of labeling involves the reaction of the this compound with the primary amines on the antibody. The NHS ester is a reactive group that is susceptible to nucleophilic attack by the unprotonated form of the primary amine. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Reaction Diagram: this compound Reaction with a Primary Amine

G cluster_reactants Reactants cluster_products Products ATTO_488_NHS ATTO 488-NHS Ester Labeled_Antibody ATTO 488-Antibody (Stable Amide Bond) ATTO_488_NHS->Labeled_Antibody + NHS N-Hydroxysuccinimide Antibody_Amine Antibody-NH₂ (Primary Amine) Antibody_Amine->Labeled_Antibody

Caption: Chemical reaction between this compound and a primary amine on an antibody.

Experimental Protocols

This section provides a detailed protocol for labeling antibodies with this compound. It is crucial to work in an amine-free environment to prevent unwanted side reactions. Buffers such as Tris and glycine (B1666218) must be avoided as they contain primary amines that will compete with the antibody for reaction with the NHS ester.[4]

Reagent/MaterialSpecifications
This compoundSingle-use aliquots, stored at -20°C
Antibody1-2 mg/mL in amine-free buffer (e.g., PBS)
Reaction Buffer0.1 M Sodium Bicarbonate Buffer, pH 8.3-9.0
Anhydrous DMSO or DMFFor dissolving the NHS ester
Purification ColumnSephadex G-25 or equivalent spin desalting columns
Storage BufferPBS, pH 7.4, with 0.02% Sodium Azide (optional)

Workflow Diagram: Antibody Labeling with this compound

G A 1. Prepare Antibody Solution (Dialyze if necessary) B 2. Prepare this compound Stock Solution A->B C 3. Perform Conjugation Reaction B->C D 4. Purify Labeled Antibody (Gel Filtration / Spin Column) C->D E 5. Determine Degree of Labeling (DOL) D->E F 6. Store Labeled Antibody E->F

Caption: Step-by-step workflow for antibody labeling with this compound.

Step 1: Antibody Preparation

  • Ensure the antibody is in an amine-free buffer such as Phosphate-Buffered Saline (PBS). If the antibody solution contains Tris, glycine, or other primary amines, it must be dialyzed against PBS (pH 7.2-7.4) before labeling.[1][4]

  • The recommended antibody concentration is between 1-2 mg/mL for optimal labeling efficiency.[2]

Step 2: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.[4] This solution is sensitive to moisture and should be used promptly.[6]

Step 3: Conjugation Reaction

  • Adjust the pH of the antibody solution to 8.3-9.0 by adding a calculated volume of 1 M sodium bicarbonate buffer. A common approach is to add 1/10th volume of 1 M sodium bicarbonate (pH 9.0) to the antibody solution.[1]

  • Add the appropriate volume of the this compound stock solution to the antibody solution. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1.[1] The optimal ratio may need to be determined empirically for each antibody.

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light. Gentle stirring or occasional mixing is recommended. In many cases, the reaction is complete within 5-10 minutes.[4] For some applications, the incubation time can be extended up to 2 hours.[7]

Step 4: Purification of the Labeled Antibody

  • Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.[2]

  • Equilibrate the column with PBS (pH 7.4).

  • Apply the reaction mixture to the column.

  • Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody.

Step 5: Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorption maximum of ATTO 488, which is approximately 501 nm (Amax).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] = Amax / (ε_dye * path length)

    • Where ε_dye for ATTO 488 is 90,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • [Protein] = (A280 - (Amax * CF280)) / (ε_protein * path length)

    • Where ε_protein for IgG is typically 203,000 M⁻¹cm⁻¹ and the correction factor (CF280) for ATTO 488 is approximately 0.1.[7]

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

    • An optimal DOL for most antibodies is between 2 and 10.[1]

Step 6: Storage of the Labeled Antibody

Store the labeled antibody at 2-8°C, protected from light. For long-term storage, it is recommended to add a stabilizer like BSA, aliquot the conjugate, and store at -20°C or -80°C.[2][8] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the antibody labeling reaction.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Reaction Time 30 - 60 minutes Often complete in 5-10 minutes.[4] Can be extended up to 2 hours.[7]
TemperatureRoom Temperature
pH8.3 - 9.0Crucial for efficient reaction with primary amines.[4][5]
Antibody Concentration1 - 2 mg/mLLower concentrations can decrease labeling efficiency.[2]
Molar Ratio (Dye:Antibody)5:1 to 15:1The optimal ratio should be determined empirically.[1]

Table 2: Spectroscopic Properties and DOL Calculation Parameters

ParameterValue
ATTO 488 λmax (Absorbance)501 nm
ATTO 488 λmax (Emission)523 nm
Molar Extinction Coefficient (ε) of ATTO 48890,000 M⁻¹cm⁻¹
Correction Factor (CF280) for ATTO 488~0.1
Molar Extinction Coefficient (ε) of IgG at 280 nm203,000 M⁻¹cm⁻¹
Optimal Degree of Labeling (DOL) 2 - 10

Troubleshooting

IssuePotential CauseSuggested Solution
Under-labeling Presence of amine-containing buffers (Tris, glycine).Dialyze the antibody against an amine-free buffer (e.g., PBS).[1][4]
Low pH of the reaction buffer.Ensure the pH is between 8.3 and 9.0.[5]
Low antibody concentration.Concentrate the antibody to at least 1 mg/mL.[2]
Insufficient dye-to-protein ratio.Increase the molar excess of this compound.
Over-labeling Excessive dye-to-protein ratio.Decrease the molar excess of this compound.
Can cause aggregation and reduced antibody activity.
Precipitation of Antibody Over-labeling or harsh reaction conditions.Optimize the dye-to-protein ratio and ensure gentle mixing.
High Background Staining Incomplete removal of free dye.Ensure thorough purification using gel filtration or spin columns.[2]

These detailed notes and protocols provide a comprehensive framework for the successful labeling of antibodies with this compound, enabling researchers to generate high-quality reagents for their specific applications.

References

Application Notes and Protocols: Labeling Lysine Residues with ATTO 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 NHS ester is a high-performance fluorescent dye widely used for the covalent labeling of proteins, antibodies, and other biomolecules.[1][2] This rhodamine-based dye is characterized by its excellent water solubility, strong absorption, high fluorescence quantum yield, and exceptional photostability, making it an ideal choice for a variety of applications including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][3][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[6][7][8][9] This application note provides a detailed protocol for the successful labeling of lysine residues with this compound, including reaction conditions, purification of the conjugate, and determination of the degree of labeling.

Chemical Principle

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a covalent amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amino groups are largely deprotonated and thus more nucleophilic.[4][7]

Key Experimental Parameters and Data

Successful labeling of proteins with this compound depends on several critical parameters. The following tables summarize the key quantitative data and recommended conditions.

Table 1: Spectroscopic Properties of ATTO 488

ParameterValueReference
Maximum Excitation Wavelength (λex)500 - 503 nm[5][6]
Maximum Emission Wavelength (λem)520 - 523 nm[4][5]
Molar Extinction Coefficient (εmax) at λex90,000 M⁻¹cm⁻¹[4][6]
Correction Factor (CF₂₈₀)0.09 - 0.10[4][6]
Fluorescence Quantum Yield (ηfl)80%[4][5]

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[6][10][11]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris, glycine).[3][5][7]
Reaction pH 8.0 - 9.0Optimal for the reaction between NHS ester and primary amines.[6][7]
Dye-to-Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically for each protein.[3]
Reaction Time 30 - 60 minutesCan be extended up to 2 hours.[3][5][11]
Reaction Temperature Room Temperature
Purification Method Gel Filtration (e.g., Sephadex G-25) or DialysisTo remove unconjugated dye.[3][5][7]

Experimental Workflow

The overall workflow for labeling lysine residues with this compound involves preparation of reagents, the labeling reaction, and purification of the conjugate, followed by characterization.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) reaction Incubate Protein and Dye (30-60 min at Room Temperature) prep_protein->reaction prep_dye Prepare this compound Stock Solution (e.g., 10 mM in anhydrous DMSO or DMF) prep_dye->reaction purify Separate Conjugate from Free Dye (Gel Filtration or Dialysis) reaction->purify characterize Determine Degree of Labeling (DOL) (UV-Vis Spectrophotometry) purify->characterize

Caption: Experimental workflow for protein labeling.

Detailed Experimental Protocol

1. Materials and Reagents

  • Protein of interest (e.g., antibody)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (10k MWCO)

  • UV-Vis Spectrophotometer

2. Preparation of Solutions

  • Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[5][10]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS (pH 7.2-7.4) before being transferred to the Reaction Buffer.[3][5]

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL or a 10 mM stock solution.[5][7] Vortex to ensure it is fully dissolved. Due to the hydrolysis of the NHS ester in the presence of water, the dye solution should be prepared fresh.[4][7]

3. Labeling Reaction

  • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution. The recommended starting dye-to-protein molar ratio is 10:1.[3] This ratio may need to be optimized for your specific protein to achieve the desired degree of labeling.[3]

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3][5] Gentle stirring or rotation during the incubation can improve labeling efficiency.

4. Purification of the Labeled Protein

  • It is crucial to remove the unreacted, hydrolyzed dye from the protein-dye conjugate.

  • Gel Filtration:

    • Equilibrate a Sephadex G-25 column with PBS (pH 7.2-7.4).[5][7]

    • Apply the reaction mixture to the top of the column.

    • Elute the protein-dye conjugate with PBS. The first colored band to elute is the labeled protein.[7] Collect the fractions containing the fluorescently labeled protein.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.2-7.4) at 4°C with several buffer changes over 24-48 hours.

5. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of ATTO 488, which is approximately 501-503 nm (Aₘₐₓ).[6] Dilute the sample with PBS if necessary to ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1-1.0).[3]

  • Calculate the concentration of the protein:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorption wavelength.

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, this is ~0.09).[6]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~203,000 M⁻¹cm⁻¹).[6]

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of ATTO 488 at its λₘₐₓ (90,000 M⁻¹cm⁻¹).[6]

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.[3] Over-labeling can lead to fluorescence quenching and potentially affect the protein's biological activity.[3]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein with Lysine Residue (Primary Amine) Reaction pH 8.0-9.0 Protein->Reaction ATTO488_NHS This compound ATTO488_NHS->Reaction Labeled_Protein Labeled Protein (Stable Amide Bond) Reaction->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: Chemical reaction of protein labeling.

Storage of Labeled Conjugates

Store the purified, labeled protein at 4°C, protected from light, for short-term storage (up to a few weeks).[7] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Troubleshooting

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Protein concentration is too low.- Concentrate the protein to at least 2 mg/mL.[6][10]
- Presence of primary amines (e.g., Tris, glycine) in the buffer.- Dialyze the protein against an amine-free buffer before labeling.[3][5]
- Incorrect pH of the reaction buffer.- Ensure the pH is between 8.0 and 9.0.[6][7]
- Hydrolyzed this compound.- Prepare the dye stock solution fresh immediately before use.[4][7]
- Insufficient dye-to-protein ratio.- Increase the molar excess of the dye.[7]
Over-labeling (High DOL) - High dye-to-protein ratio.- Decrease the molar excess of the dye.[8]
- Prolonged reaction time.- Reduce the incubation time.[8]
Precipitation of Protein - High concentration of organic solvent (DMSO/DMF) from the dye stock.- Use a more concentrated dye stock to minimize the volume added.
- Over-labeling can sometimes lead to aggregation.- Optimize the DOL by reducing the dye-to-protein ratio.
Free Dye in Final Product - Inefficient purification.- Repeat the gel filtration or dialysis step.[8]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ATTO 488 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with ATTO 488 N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: Why is my ATTO 488 labeling efficiency unexpectedly low?

Low labeling efficiency with ATTO 488 NHS ester can stem from several factors. The most common issues involve suboptimal reaction conditions, the presence of interfering substances in the protein solution, and the quality of the reagents themselves. Key parameters to check are the pH of the reaction buffer, the concentration of the protein, and the molar ratio of dye to protein.[1][2]

Q2: How does the pH of the reaction buffer affect labeling?

The reaction between an NHS ester and a primary amine (like the lysine (B10760008) residues on a protein) is highly pH-dependent.[2][3]

  • Below pH 8.0: The primary amines on the protein are mostly protonated (-NH3+), making them poor nucleophiles and thus unreactive toward the NHS ester. This significantly reduces labeling efficiency.[1][4]

  • Above pH 9.0: While the amines are reactive, the NHS ester itself becomes increasingly susceptible to hydrolysis (reaction with water).[5][6] This competing hydrolysis reaction consumes the dye, making it unavailable to label the protein.[7][8]

For optimal results, the reaction pH should be maintained between 8.3 and 8.5.[3][9][10][11]

Q3: What is the recommended protein concentration for the labeling reaction?

Labeling efficiency is highly dependent on the protein concentration. It is recommended to use a protein concentration of at least 2 mg/mL.[2][12] Some protocols suggest a range of 2-10 mg/mL for optimal labeling.[9][13] At lower concentrations (e.g., ≤ 1 mg/mL), the competing hydrolysis of the NHS ester can significantly outpace the labeling reaction, leading to poor efficiency.[1][2]

Q4: Which buffers and additives should I avoid in my protein solution?

The presence of molecules containing primary amines is the most significant cause of labeling failure. These molecules compete with the protein for reaction with the this compound.

  • Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are incompatible with NHS ester reactions and must be removed before labeling.[2][9]

  • Common Additives: Substances like sodium azide (B81097) (at concentrations >3 mM), ammonium (B1175870) salts (e.g., ammonium sulfate), and stabilizing proteins like bovine serum albumin (BSA) or gelatin will interfere with the reaction and should be removed.[10][13][14]

If your protein is in an incompatible buffer, a buffer exchange must be performed using dialysis or a desalting column.[2]

Q5: How can I be sure my this compound is active?

This compound is sensitive to moisture and can hydrolyze if not stored and handled properly.[4][5]

  • Storage: Store the lyophilized dye at -20°C, protected from light and moisture.[1][5]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder.[4][5]

  • Solvent: Dissolve the dye in a high-quality, anhydrous, and amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][9][12] Solutions of the dye in anhydrous DMSO can be stored at -20°C for short periods, but freshly prepared solutions are always recommended.[10]

Q6: What is the optimal molar excess of dye to protein?

The ideal molar ratio of dye to protein can vary depending on the specific protein and the desired degree of labeling (DOL).[12] A 10:1 molar ratio of dye to protein is a common starting point for antibodies.[13] However, the optimal ratio may need to be determined empirically by testing a range of ratios (e.g., 5:1, 15:1, 20:1).[13] Over-labeling can lead to protein aggregation and reduced biological activity, while under-labeling results in a weak signal.[1][13]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing your this compound labeling reaction.

ParameterRecommended RangeRationale & Notes
Reaction pH 8.3 - 8.5Balances amine reactivity with NHS ester hydrolysis.[3][9][10][11] Lower pH deprotonates amines; higher pH increases hydrolysis.[1][5]
Protein Concentration ≥ 2 mg/mLHigher concentration favors the labeling reaction over hydrolysis.[2][12] Optimal efficiency is often seen at 2-10 mg/mL.[9][13]
Dye:Protein Molar Ratio 5:1 to 20:1A 10:1 ratio is a good starting point for antibodies.[13] This may require optimization for other proteins.[12]
Reaction Temperature Room Temperature (20-25°C)Standard condition for most protocols.[2] Reaction at 4°C is possible but requires longer incubation (e.g., overnight).[2]
Incubation Time 30 - 60 minutesTypical duration for reactions at room temperature.[12][13] Some protocols may extend this to 1-4 hours.[15]
Solvent for Dye Anhydrous DMSO or DMFCrucial to prevent premature hydrolysis of the NHS ester.[5][12]

Experimental Protocols

Standard Protocol for Labeling an Antibody with this compound

This protocol is a general guideline for labeling approximately 100 µg of an IgG antibody.

1. Preparation of Protein Solution:

  • Ensure the antibody is in an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS). If the antibody is in a buffer containing Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.[12][13]

  • Adjust the protein concentration to 1-2 mg/mL.[1]

  • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the protein solution to raise the pH to the optimal range for labeling.[12]

2. Preparation of Dye Solution:

  • Allow the vial of this compound to warm completely to room temperature before opening.[5]

  • Prepare a 10 mM stock solution of the dye by adding the appropriate volume of anhydrous DMSO.[13] Mix well by vortexing. This solution should be prepared fresh immediately before use.[12]

3. Labeling Reaction:

  • Calculate the volume of dye stock solution needed to achieve the desired molar excess (e.g., a 10:1 dye-to-protein ratio).[13]

  • Add the calculated volume of this compound solution to the protein solution while gently vortexing.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[12][13]

4. Purification of the Labeled Conjugate:

  • Separate the labeled antibody from the unreacted, hydrolyzed dye using a gel filtration desalting column (e.g., Sephadex G-25).[10][12]

  • Equilibrate the column with 1X PBS.

  • Apply the reaction mixture to the column and allow it to enter the resin bed.

  • Elute the conjugate with 1X PBS. The first colored band to elute will be the labeled antibody. The free dye will move more slowly down the column.[10]

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and 503 nm (A503), the absorption maximum for ATTO 488.[1]

  • Calculate the protein concentration and the DOL using the following equations:

    • Protein Concentration (M) = [A280 - (A503 × CF280)] / ε_protein

    • DOL = A503 / (ε_dye × Protein Concentration (M))

    • Where:

      • CF280 (Correction Factor for ATTO 488 at 280 nm) = 0.09[1]

      • ε_protein (Molar extinction coefficient of IgG at 280 nm) ≈ 203,000 M⁻¹cm⁻¹[1]

      • ε_dye (Molar extinction coefficient of ATTO 488 at 503 nm) = 90,000 M⁻¹cm⁻¹[1]

Mandatory Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low this compound labeling efficiency.

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_buffer Step 1: Check Buffer - Amine-free (No Tris/Glycine)? - No BSA, Azide (>3mM)? start->check_buffer buffer_exchange Action: Buffer Exchange (Dialysis / Desalting Column) check_buffer->buffer_exchange No check_ph Step 2: Check Reaction pH Is pH 8.3 - 8.5? check_buffer->check_ph Yes buffer_exchange->check_ph adjust_ph Action: Adjust pH (Add Bicarbonate Buffer) check_ph->adjust_ph No check_protein_conc Step 3: Check Protein Conc. Is it >= 2 mg/mL? check_ph->check_protein_conc Yes adjust_ph->check_protein_conc concentrate_protein Action: Concentrate Protein check_protein_conc->concentrate_protein No check_dye Step 4: Check Dye Quality - Stored at -20°C? - Warmed to RT before opening? - Dissolved in anhydrous DMSO/DMF? check_protein_conc->check_dye Yes concentrate_protein->check_dye use_new_dye Action: Use Fresh Dye/Solvent check_dye->use_new_dye No optimize_ratio Step 5: Optimize Molar Ratio Try 5:1, 10:1, 20:1 check_dye->optimize_ratio Yes use_new_dye->optimize_ratio success Success: Optimal Labeling Achieved optimize_ratio->success

A step-by-step workflow for troubleshooting poor this compound labeling results.

References

how to prevent ATTO 488 NHS ester precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with ATTO 488 NHS ester, particularly regarding precipitation issues.

Troubleshooting Guide

Question: My this compound solution precipitated. What are the possible causes and how can I fix it?

Answer:

Precipitation of this compound can occur due to several factors, primarily related to solvent choice, moisture contamination, and improper storage. Here's a step-by-step guide to troubleshoot this issue:

1. Solvent Selection and Quality:

  • Issue: this compound is highly sensitive to moisture and hydroxyl-containing solvents like water, ethanol, and methanol.[1] The NHS ester group can hydrolyze in the presence of water, leading to the formation of the less soluble free acid form of the dye, which can precipitate.

  • Solution: Always use high-purity, anhydrous, and amine-free polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve this compound.[1] Ensure your solvent is fresh and has been stored properly to prevent water absorption.

2. Reconstitution Procedure:

  • Issue: Preparing stock solutions incorrectly can introduce moisture and lead to precipitation.

  • Solution: Prepare the this compound solution immediately before use.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] Briefly centrifuge the vial to collect all the powder at the bottom before adding the solvent.

3. Storage and Handling:

  • Issue: Improper storage can lead to degradation of the NHS ester.

  • Solution: Store the solid this compound at -20°C, protected from light and moisture.[2] After reconstitution in an anhydrous solvent, it is best to use it immediately. If storage of the solution is necessary, aliquot it into single-use volumes and store at -20°C, tightly sealed to prevent moisture contamination. Avoid repeated freeze-thaw cycles.[3]

4. Reaction Buffer Conditions:

  • Issue: The composition of the labeling reaction buffer can contribute to precipitation. Buffers containing primary amines (e.g., Tris or glycine) will react with the NHS ester, leading to a loss of reactivity and potential precipitation.[3]

  • Solution: Use an amine-free buffer for the labeling reaction, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. The optimal pH for the labeling reaction is between 8.0 and 9.0.[4] A pH of 8.3 is often a good compromise to ensure the primary amines of the target molecule are deprotonated and reactive while minimizing hydrolysis of the NHS ester.[4]

Frequently Asked Questions (FAQs)

Q1: Why did my this compound, which is described as water-soluble, precipitate in my aqueous buffer?

A1: While the ATTO 488 dye itself is hydrophilic and has excellent water solubility, the NHS ester functional group is highly susceptible to hydrolysis in aqueous solutions.[1][5] When the NHS ester hydrolyzes, it forms the free carboxylic acid of the dye. This free acid form may have lower solubility in certain buffers, leading to precipitation. The primary purpose of the NHS ester is to react with primary amines in a non-aqueous or low-water environment before the final conjugate is used in aqueous solutions.

Q2: Can I prepare a concentrated stock solution of this compound in water and then add it to my protein solution?

A2: No, this is not recommended. As mentioned, this compound will rapidly hydrolyze in water, rendering it inactive for labeling. You must first dissolve the NHS ester in a suitable anhydrous organic solvent like DMF or DMSO before adding it to your protein solution in an appropriate buffer.[1]

Q3: How can I be sure my solvent is anhydrous?

A3: It is best to use a new, unopened bottle of an anhydrous grade solvent. If you are using a previously opened bottle, it may have absorbed moisture from the atmosphere. For critical applications, you can use molecular sieves to dry the solvent before use.

Q4: What is the recommended concentration for the this compound stock solution?

A4: A common starting concentration for the stock solution is 10 mg/mL in anhydrous DMF or DMSO. However, the optimal concentration may vary depending on your specific application.

Q5: My protein is in a buffer containing Tris. What should I do?

A5: Tris buffer contains primary amines and will compete with your protein for reaction with the NHS ester.[3] You must remove the Tris buffer before starting the labeling reaction. This can be achieved by dialysis against a suitable amine-free buffer like PBS or by using a desalting column.[3]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°CMinimizes degradation of the NHS ester.[2]
Reconstitution Solvent Anhydrous, amine-free DMF or DMSOPrevents hydrolysis of the NHS ester.[1]
Labeling Reaction pH 8.0 - 9.0 (Optimal ~8.3)Balances amine reactivity and NHS ester hydrolysis.[4]
Reaction Buffers PBS, Sodium BicarbonateMust be free of primary amines.[3]

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Remove the vial of this compound from the -20°C freezer and allow it to warm to room temperature for at least 20 minutes before opening. This prevents moisture from condensing inside the vial.[1]

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Using a dry, clean syringe or pipette tip, add the required volume of anhydrous, amine-free DMF or DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the vial for a few seconds to ensure the dye is completely dissolved.

  • Visually inspect the solution to ensure there is no precipitate.

  • Use the freshly prepared solution immediately for your labeling reaction.

Protocol 2: General Protein Labeling with this compound
  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If your protein is in a buffer containing primary amines like Tris or glycine, it must be dialyzed against the labeling buffer.[3] The protein concentration should ideally be 2-10 mg/mL.[3]

  • Dye-to-Protein Ratio: The optimal molar ratio of dye to protein needs to be determined empirically, but a starting point of a 10-20 fold molar excess of the dye is common.

  • Labeling Reaction:

    • Add the calculated volume of the freshly prepared this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.[4]

Visualizations

G cluster_troubleshooting Troubleshooting this compound Precipitation start Precipitation Observed check_solvent Check Solvent: - Anhydrous DMF/DMSO? - Amine-free? start->check_solvent check_storage Check Storage: - Stored at -20°C? - Protected from light/moisture? check_solvent->check_storage Yes solution_solvent Use fresh, anhydrous, amine-free DMF or DMSO. check_solvent->solution_solvent No check_procedure Check Reconstitution: - Equilibrated to RT before opening? - Used immediately? check_storage->check_procedure Yes solution_storage Store properly at -20°C, protected from light and moisture. check_storage->solution_storage No check_buffer Check Reaction Buffer: - Amine-free (no Tris/glycine)? - pH 8.0-9.0? check_procedure->check_buffer Yes solution_procedure Follow correct reconstitution protocol. check_procedure->solution_procedure No solution_buffer Use appropriate amine-free buffer at the correct pH. check_buffer->solution_buffer No end Problem Resolved check_buffer->end Yes

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_reaction This compound Reaction with Primary Amine atto_nhs ATTO 488-NHS Ester reaction_conditions pH 8.0-9.0 Amine-free buffer atto_nhs->reaction_conditions hydrolysis Hydrolysis (side reaction) (Presence of H₂O) atto_nhs->hydrolysis primary_amine Protein-NH₂ (Primary Amine) primary_amine->reaction_conditions stable_conjugate ATTO 488-NH-Protein (Stable Amide Bond) reaction_conditions->stable_conjugate nhs_leaving_group NHS (Leaving Group) reaction_conditions->nhs_leaving_group inactive_dye ATTO 488-COOH (Inactive Dye) hydrolysis->inactive_dye

Caption: Reaction of this compound with a primary amine.

References

Technical Support Center: Optimizing ATTO 488 NHS Ester Dye-to-Protein Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the labeling of proteins with ATTO 488 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound?

The optimal dye-to-protein molar ratio, which influences the degree of labeling (DOL), can vary depending on the specific protein and its intended application. A general starting point is a 10:1 molar ratio of dye to protein.[1] However, for initial experiments, it is recommended to test a range of ratios, such as 5:1, 15:1, and 20:1, to determine the best ratio for your specific protein.[1] For antibodies, a final DOL of 2-10 is often desirable.[1] Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling may result in a weak signal.[1][2]

Q2: What is the ideal pH for the labeling reaction?

The labeling reaction with NHS esters is highly pH-dependent. The optimal pH range for the reaction is between 8.0 and 9.0.[3] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3.[3][4][5] At a lower pH, the primary amino groups on the protein are protonated and less reactive, leading to inefficient labeling.[2][3] Conversely, at a pH higher than 9.0, the hydrolysis of the NHS ester increases, which also reduces labeling efficiency.[2][3][6]

Q3: What buffers are compatible with this compound labeling?

It is crucial to use amine-free buffers, as primary amines will compete with the protein for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), MES, and HEPES.[2] Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are not recommended and should be removed by dialysis or gel filtration before starting the labeling reaction.[2][7]

Q4: How can I determine the Degree of Labeling (DOL)?

The DOL, or dye-to-protein ratio, is calculated using spectrophotometry. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of ATTO 488 (approximately 501-503 nm).[8] The following formula is used to calculate the DOL:

DOL = (Amax * εprotein) / ((A280 - Amax * CF280) * εmax)

Where:

  • Amax is the absorbance at the dye's maximum absorption wavelength.

  • A280 is the absorbance at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is typically 203,000 M-1cm-1).[8]

  • εmax is the molar extinction coefficient of ATTO 488 at its absorption maximum (typically 90,000 M-1cm-1).[9][10]

  • CF280 is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, this is approximately 0.10).[10]

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of proteins with this compound.

Problem 1: Low Degree of Labeling (Under-labeling)

Possible Causes and Solutions

CauseRecommended Action
Incorrect pH Ensure the reaction buffer pH is between 8.0 and 9.0. A pH below 8.0 will result in low labeling efficiency.[8]
Presence of primary amines in the buffer Dialyze the protein against an amine-free buffer like PBS before labeling to remove interfering substances such as Tris or glycine.[2][7]
Low protein concentration The labeling efficiency is dependent on the protein concentration. For optimal results, the protein concentration should be at least 2 mg/mL.[2][4] If your protein solution is too dilute, consider concentrating it.
Insufficient dye-to-protein ratio Increase the molar excess of the this compound in the reaction.[8]
Hydrolyzed NHS ester Prepare the dye stock solution immediately before use. NHS esters are moisture-sensitive and can hydrolyze over time, rendering them non-reactive.[7]
Problem 2: High Degree of Labeling (Over-labeling)

Possible Causes and Solutions

CauseRecommended Action
Excessive dye-to-protein ratio Decrease the molar excess of the this compound in the reaction.[6]
Prolonged reaction time Reduce the incubation time of the labeling reaction.[6]
Problem 3: Protein Precipitation After Labeling

Possible Causes and Solutions

CauseRecommended Action
Over-labeling A high degree of labeling can alter the protein's net charge and solubility, leading to precipitation.[7] Reduce the dye-to-protein molar ratio.
Hydrophobic nature of the dye Labeling with a high number of hydrophobic dye molecules can cause the protein to aggregate.[11] Optimize for a lower DOL.
Unstable protein Some proteins are inherently unstable. After purification of the conjugate, consider adding a stabilizer like bovine serum albumin (BSA) or storing in a buffer containing cryoprotectants.[9]

Experimental Protocols

General Protein Labeling Protocol with this compound

This protocol is a general guideline and may require optimization for your specific protein.

1. Protein Preparation:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[4][9]
  • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the labeling buffer.[2]

2. Dye Preparation:

  • Allow the vial of this compound to warm to room temperature before opening.
  • Prepare a stock solution of the dye (e.g., 10 mM) in anhydrous DMSO or DMF.[1][8] This solution should be prepared fresh.[4]

3. Labeling Reaction:

  • Add the desired molar excess of the dye stock solution to the protein solution.
  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][4]

4. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., a Sephadex G-25 column) or dialysis.[3][4]

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm and ~501 nm.
  • Calculate the DOL using the formula provided in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.0-9.0) labeling Labeling Reaction (Room temp, 30-60 min, dark) protein_prep->labeling dye_prep Dye Preparation (Fresh stock in DMSO/DMF) dye_prep->labeling purification Purification (Gel filtration or dialysis) labeling->purification analysis DOL Calculation (Spectrophotometry) purification->analysis troubleshooting_workflow cluster_low_dol_solutions Low DOL Solutions cluster_high_dol_solutions High DOL Solutions cluster_precipitation_solutions Precipitation Solutions start Labeling Experiment check_dol Check DOL start->check_dol precipitation Protein Precipitation start->precipitation low_dol Low DOL check_dol->low_dol Too Low high_dol High DOL check_dol->high_dol Too High optimal_dol Optimal DOL check_dol->optimal_dol Optimal check_ph Verify pH (8.0-9.0) low_dol->check_ph check_buffer Check for Amine Buffers low_dol->check_buffer increase_ratio Increase Dye:Protein Ratio low_dol->increase_ratio decrease_ratio Decrease Dye:Protein Ratio high_dol->decrease_ratio reduce_time Reduce Reaction Time high_dol->reduce_time check_overlabeling Check for Over-labeling precipitation->check_overlabeling add_stabilizer Add Stabilizer Post-Purification precipitation->add_stabilizer

References

effect of protein concentration on ATTO 488 NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for labeling proteins with ATTO 488 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for labeling with this compound?

A high protein concentration is crucial for efficient labeling. The recommended concentration range is typically 2-10 mg/mL.[1][2][3] Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[1][3] For optimal results, a concentration of 10 mg/mL is often recommended as a starting point.[2]

Q2: Which buffers are compatible with the this compound labeling reaction?

It is essential to use an amine-free buffer for the labeling reaction, as buffers containing primary amines will compete with the protein for reaction with the NHS ester, leading to poor labeling efficiency.[3][4]

Recommended BuffersIncompatible Buffers
Phosphate-Buffered Saline (PBS)Tris
Bicarbonate BufferGlycine
Borate BufferAmmonium Salts
HEPES

Q3: What is the ideal pH for the labeling reaction?

The optimal pH for the reaction of NHS esters with primary amines on a protein is between 8.0 and 9.0, with a pH of 8.3 often being recommended.[5][6][7] At this pH range, the primary amino groups (like the ε-amino group of lysine) are sufficiently unprotonated and reactive.[5] A pH below 8.0 will result in protonated amines that are not reactive, while a pH above 9.0 will significantly increase the rate of hydrolysis of the NHS ester, reducing the amount of dye available for labeling.[5][6]

Q4: How do I determine the correct dye-to-protein molar ratio?

The optimal molar ratio of this compound to your protein depends on the specific protein and the desired degree of labeling (DOL). A good starting point is a 10:1 molar ratio of dye to protein.[1] For optimization, it is recommended to test a range of ratios, such as 5:1, 15:1, and 20:1.[1]

Q5: What is the recommended Degree of Labeling (DOL) for antibodies?

For most antibodies, an optimal DOL is between 2 and 10.[1] Over-labeling can lead to reduced antibody binding affinity and fluorescence quenching, while under-labeling results in lower sensitivity.[1][8] For effective labeling, a DOL of 6-8 moles of this compound to one mole of antibody is often recommended.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Labeling Efficiency (Under-labeling) Low Protein Concentration: Protein concentration is ≤ 1 mg/mL.[8]Concentrate the protein to a minimum of 2 mg/mL, with an optimal range of 2-10 mg/mL.[1][2][3]
Incompatible Buffer: The protein solution contains amine-containing substances like Tris or glycine.[3][8]Perform a buffer exchange into an amine-free buffer such as PBS or sodium bicarbonate (pH 8.3) using dialysis or a desalting column.[1][3]
Incorrect pH: The pH of the reaction buffer is below 8.0.[8]Adjust the pH of the protein solution to be within the optimal range of 8.0-9.0 using sodium bicarbonate.[1][5]
Hydrolyzed NHS Ester: The this compound has been exposed to moisture.Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[3][5][9] Avoid repeated freeze-thaw cycles of the dye stock.
High Labeling (Over-labeling) Excessive Dye-to-Protein Ratio: The molar excess of the dye is too high.Reduce the dye-to-protein molar ratio in the reaction.[8]
Protein Aggregation/Precipitation Post-Labeling High degree of labeling can increase protein hydrophobicity.
Reduced Protein Activity Labeling of critical lysine (B10760008) residues in the protein's active or binding site.

Experimental Protocol: this compound Labeling of Proteins

This protocol provides a general guideline. Optimization may be required for your specific protein.

1. Preparation of Protein Solution:

  • Ensure the protein is in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4). If the protein is in a buffer containing amines like Tris or glycine, it must be dialyzed against an amine-free buffer.[1][3]

  • Adjust the protein concentration to be within the optimal range of 2-10 mg/mL.[1][2]

  • For the labeling reaction, adjust the pH of the protein solution to 8.3-9.0 by adding a concentrated sodium bicarbonate solution.[1][8]

2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1] Mix well by vortexing. This solution should be used promptly.

3. Labeling Reaction:

  • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[1]

  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]

4. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye and hydrolysis products using a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., 1X PBS).[1][5]

  • Collect the fractions. The first colored fraction is typically the labeled protein.

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified labeled protein at 280 nm (A_prot) and at the absorbance maximum for ATTO 488, which is approximately 500 nm (A_dye).

  • Calculate the protein concentration and the DOL using the following equations:

    • Protein Concentration (M) = [A_prot - (A_dye × CF)] / ε_prot

      • Where CF is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, CF₂₈₀ is approximately 0.09) and ε_prot is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A_dye / ε_dye

      • Where ε_dye is the molar extinction coefficient of ATTO 488 at 500 nm (approximately 90,000 M⁻¹cm⁻¹).

    • DOL = Dye Concentration / Protein Concentration

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein (2-10 mg/mL, pH 8.3-9.0) mix Mix Protein and Dye (e.g., 10:1 molar ratio) p_prep->mix d_prep Prepare this compound (10 mM in anhydrous DMSO) d_prep->mix incubate Incubate (30-60 min, RT, dark) mix->incubate purify Purify Conjugate (Desalting Column) incubate->purify analyze Analyze (Calculate DOL) purify->analyze

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_logic start Low Labeling Efficiency? protein_conc Is protein concentration >2 mg/mL? start->protein_conc Yes buffer_check Is buffer amine-free (e.g., PBS)? protein_conc->buffer_check Yes increase_conc Concentrate Protein protein_conc->increase_conc No ph_check Is pH between 8.0 and 9.0? buffer_check->ph_check Yes buffer_exchange Perform Buffer Exchange buffer_check->buffer_exchange No dye_check Was dye freshly prepared in anhydrous solvent? ph_check->dye_check Yes adjust_ph Adjust pH ph_check->adjust_ph No prepare_fresh_dye Prepare Fresh Dye Solution dye_check->prepare_fresh_dye No success Labeling Optimized dye_check->success Yes increase_conc->protein_conc buffer_exchange->buffer_check adjust_ph->ph_check prepare_fresh_dye->dye_check

Caption: Troubleshooting logic for low this compound labeling efficiency.

References

Technical Support Center: ATTO 488 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ATTO 488 NHS ester for biomolecule conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unconjugated this compound and the overall labeling process.

Problem 1: High background fluorescence in downstream applications, suggesting the presence of free dye.

Possible Cause Suggested Solution
Inefficient removal of unconjugated dye. - Gel Filtration/Size Exclusion Chromatography (SEC): Ensure the column size is adequate for the sample volume (e.g., a bed volume 20 times larger than the sample volume). For hydrophilic dyes like ATTO 488, a longer column (e.g., 30 cm) may be preferable.[1] Equilibrate the column properly with your buffer before loading the sample.[1]
- Spin Columns: Do not overload the column. Adhere to the manufacturer's recommended sample volume (typically 50-100 µL for optimal separation).[2] Ensure the correct centrifugation speed and time are used to avoid incomplete separation.[2] For some dyes, a second purification step might be necessary.[3][4]
- Dialysis: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than your labeled protein. Perform multiple buffer changes over a sufficient period (e.g., overnight at 4°C) to ensure complete removal of the small dye molecules.[5]
- Spin Concentrators: Perform multiple wash steps (e.g., ~6 washes) by repeatedly diluting the conjugate with purification buffer and concentrating it.[6]
Hydrolyzed NHS-ester. The NHS-ester can hydrolyze in aqueous solutions, becoming non-reactive but still fluorescent. This hydrolyzed dye must be removed.[1][3] Use the purification methods mentioned above to separate the hydrolyzed dye from the conjugate. Prepare the dye solution immediately before use to minimize hydrolysis.[7][8]

Problem 2: Low degree of labeling (DOL) or under-labeling.

Possible Cause Suggested Solution
Presence of primary amines in the buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS-ester, reducing labeling efficiency.[1][2][8] Dialyze the protein against an amine-free buffer (e.g., PBS, bicarbonate buffer) before labeling.[1][8][9]
Incorrect pH of the reaction buffer. The reaction between NHS-esters and primary amines is most efficient at a slightly alkaline pH of 8.0-9.0 (optimally around 8.3).[1][2][3][5] A lower pH will result in protonated, less reactive amine groups.[3][5] Check and adjust the pH of your protein solution.
Low protein concentration. Labeling efficiency can decrease at protein concentrations below 2 mg/mL.[3][4][7][8][9][10] If possible, concentrate your protein before labeling.
Insufficient dye-to-protein molar ratio. The optimal ratio varies depending on the protein.[8] If under-labeling occurs, increase the molar excess of the this compound in the reaction.[9]
Hydrolyzed dye. If the this compound has been exposed to moisture, it may have hydrolyzed and become non-reactive.[1] Use anhydrous DMSO or DMF to prepare the dye stock solution and prepare it fresh before each reaction.[1]

Problem 3: Over-labeling of the protein.

Possible Cause Suggested Solution
High dye-to-protein molar ratio. Reduce the amount of this compound used in the labeling reaction.[3][4]
High number of accessible lysine (B10760008) residues on the protein. Decrease the reaction time.[3][4] Over-labeling can sometimes affect the protein's function or binding affinity.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unconjugated this compound?

A1: The most common and effective methods are size exclusion chromatography (SEC), often using Sephadex G-25 or similar resins, and spin desalting columns.[1][9] Dialysis and tangential flow filtration (TFF) are also viable options, particularly for larger sample volumes.[5]

Q2: How can I confirm that all the free dye has been removed?

A2: You can analyze the purified conjugate by SDS-PAGE followed by fluorescence scanning of the gel. A single fluorescent band corresponding to your protein's molecular weight should be visible.[3] If a low molecular weight fluorescent band is present, it indicates residual free dye, and further purification is needed.[3]

Q3: What is the optimal pH for the labeling reaction?

A3: The optimal pH for NHS-ester coupling is between 8.0 and 9.0, with pH 8.3 often cited as a good compromise to ensure amine groups are reactive while minimizing hydrolysis of the NHS-ester.[1][2][3][5]

Q4: Can I use a protein solution that contains Tris buffer or sodium azide (B81097)?

A4: No, you should avoid buffers containing primary amines like Tris or glycine as they will compete in the labeling reaction.[1][2][8] It is recommended to dialyze your protein against an amine-free buffer like PBS or bicarbonate buffer prior to labeling.[1][8][9] Low concentrations of sodium azide (<3 mM) generally do not interfere with the reaction.[7][10]

Q5: How do I calculate the Degree of Labeling (DOL)?

A5: The DOL, which is the average number of dye molecules per protein, can be calculated using spectrophotometry. You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ATTO 488 (around 500-503 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[2][10]

The general formula is: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye)

Parameter Value for ATTO 488
λ_max ~500-503 nm[2]
ε_max (M⁻¹cm⁻¹) 90,000[2][8]
CF_280 (A₂₈₀/A_max) 0.09[2][8]

Q6: How should I store my ATTO 488-labeled conjugate?

A6: For short-term storage (up to two weeks), store the conjugate at 2-8°C, protected from light.[2] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) or a stabilizing agent such as BSA, aliquot the conjugate, and store it at -20°C or -80°C.[2][10] Avoid repeated freeze-thaw cycles.[2][10]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound
  • Protein Preparation:

    • Dissolve the protein (e.g., an antibody) in an amine-free buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3.[8]

    • The recommended protein concentration is between 2-10 mg/mL.[8][9] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before proceeding.[8][9]

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the dye (e.g., 1-10 mg/mL or 10 mM) by dissolving it in anhydrous, amine-free DMSO or DMF.[1][8] This solution should be prepared immediately before use to minimize hydrolysis.[7][8]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. The optimal molar ratio of dye to protein can vary, so a starting point of a 5 to 15-fold molar excess of dye is often recommended.[9]

    • Mix the reaction gently and incubate for 1 hour at room temperature, protected from light.[1]

Protocol 2: Purification of Labeled Protein using a Spin Column
  • Column Preparation:

    • Prepare a spin desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[2][11]

  • Sample Application:

    • Apply the entire volume of the labeling reaction mixture from Protocol 1 to the top of the prepared spin column resin bed.[2]

  • Purification:

    • Place the column into a clean collection tube.

    • Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[2]

    • The purified, labeled protein conjugate will be in the collection tube. The unconjugated ATTO 488 dye will remain in the upper part of the column resin.[2]

  • Storage:

    • Store the purified conjugate as described in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep 1. Prepare Protein in Amine-Free Buffer (pH 8.3) conjugation 3. Mix Protein and Dye Incubate 1 hr at RT (Protect from light) protein_prep->conjugation dye_prep 2. Prepare Dye Stock in Anhydrous DMSO dye_prep->conjugation purify 4. Remove Unconjugated Dye (e.g., Spin Column) conjugation->purify analysis 5. Characterize Conjugate (DOL Calculation) purify->analysis storage 6. Store Conjugate (-20°C, protected from light) analysis->storage

Caption: Workflow for labeling and purifying ATTO 488-conjugated proteins.

troubleshooting_logic start Problem with Labeling Result low_dol Low Degree of Labeling? start->low_dol high_bg High Background? start->high_bg low_dol->high_bg No check_ph Is pH 8.0-9.0? low_dol->check_ph Yes purification_issue Inefficient Purification? high_bg->purification_issue check_buffer Buffer Amine-Free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_dye Increase Dye:Protein Ratio check_buffer->check_dye Yes dialyze Dialyze Protein check_buffer->dialyze No repurify Re-purify Sample (e.g., longer column, second spin) purification_issue->repurify Yes check_sds Check Purity with SDS-PAGE purification_issue->check_sds No

Caption: Troubleshooting logic for this compound conjugation issues.

References

ATTO 488 NHS ester hydrolysis and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATTO 488 NHS ester, focusing on the prevention of hydrolysis to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent labeling reagent used to covalently attach the ATTO 488 dye to primary amino groups (-NH₂) on proteins, antibodies, peptides, and other biomolecules.[1][2] The N-hydroxysuccinimide (NHS) ester functional group reacts with amines to form a stable amide bond.[1][3] ATTO 488 is a hydrophilic dye with strong absorption, a high fluorescence quantum yield, and exceptional photostability, making it suitable for a wide range of applications including fluorescence microscopy, flow cytometry, and single-molecule detection.[4][5][6]

Q2: What is NHS ester hydrolysis and why is it a problem?

A2: NHS ester hydrolysis is a chemical reaction in which the NHS ester reacts with water, leading to the formation of an unreactive carboxylic acid derivative of the dye.[3][4] This is a significant issue because the hydrolyzed dye can no longer react with the primary amines on the target molecule, resulting in low or no labeling.[7][8] The rate of hydrolysis is highly dependent on pH, with higher pH values leading to a faster rate of hydrolysis.[2][7][8]

Q3: How should I store this compound to prevent hydrolysis?

A3: To prevent hydrolysis, this compound should be stored in its solid form at -20°C in a desiccated environment.[4][9] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to avoid moisture condensation.[4][10] For stock solutions, use anhydrous, amine-free solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5] It is highly recommended to prepare stock solutions immediately before use.[5][11] If you need to store a stock solution, aliquot it into small, single-use volumes and store at -20°C, protected from light and moisture.[10]

Q4: What are the optimal reaction conditions to minimize hydrolysis and achieve efficient labeling?

A4: The key to successful labeling is to balance the reactivity of the primary amines with the hydrolysis of the NHS ester. The optimal pH for the labeling reaction is typically between 8.0 and 9.0.[2][3] A common choice is a sodium bicarbonate buffer at pH 8.3.[5][8] It is critical to use a buffer that is free of primary amines, such as Tris, as these will compete with the target molecule for the NHS ester.[1][7] Reactions are typically carried out at room temperature for 30 to 60 minutes.[5]

Troubleshooting Guide

Problem: Low or no fluorescence signal after labeling.

Potential Cause Troubleshooting Steps
Hydrolysis of this compound - Ensure the NHS ester was stored properly in a dry environment at -20°C. - Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[4][10] - Prepare the dye stock solution in anhydrous DMSO or DMF immediately before the labeling reaction.[5][11]
Incorrect buffer pH - Verify the pH of your reaction buffer is between 8.0 and 9.0. The optimal pH is often cited as 8.3.[2][3][8] - A lower pH will result in protonated amines that are unreactive, while a higher pH will accelerate NHS ester hydrolysis.[7]
Presence of primary amines in the buffer - Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][7] These will compete with your target molecule for the dye. - If your protein is in a Tris-containing buffer, perform a buffer exchange into a suitable amine-free buffer like PBS or bicarbonate buffer before labeling.[1]
Low protein concentration - For efficient labeling, a protein concentration of at least 2 mg/mL is recommended.[7][8] Lower concentrations can lead to reduced labeling efficiency due to the competing hydrolysis reaction.[7]
Insufficient dye-to-protein ratio - The optimal molar ratio of dye to protein can vary. A 10- to 20-fold molar excess of the dye is a good starting point for optimization.[12]

Quantitative Data on NHS Ester Hydrolysis

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of an NHS ester under different conditions.

pHTemperature (°C)Half-life
7.004-5 hours[13]
8.6410 minutes[13]

This data highlights the critical importance of performing the labeling reaction promptly after adding the NHS ester to the aqueous buffer.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for labeling an antibody. Optimization may be required for specific antibodies.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the antibody concentration to 2-10 mg/mL.[1]

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH.[7]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[1]

  • Labeling Reaction:

    • Add a 10-fold molar excess of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[3][5]

    • The first colored band to elute is the labeled antibody.[3]

Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of ATTO 488, which is 501 nm (A₅₀₁).

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₀₁ x CF₂₈₀)] / ε_protein

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, this is approximately 0.10).[4]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₅₀₁ / ε_dye

      • ε_dye is the molar extinction coefficient of ATTO 488 at 501 nm (9.0 x 10⁴ M⁻¹cm⁻¹).[4]

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizations

Hydrolysis_vs_Labeling cluster_reactants Reactants cluster_products Products ATTO_488_NHS This compound Labeled_Protein Labeled Protein (Stable Amide Bond) ATTO_488_NHS->Labeled_Protein Desired Reaction (pH 8.0-9.0) Hydrolyzed_Dye Hydrolyzed Dye (Unreactive) ATTO_488_NHS->Hydrolyzed_Dye Competing Reaction (Hydrolysis) Primary_Amine Primary Amine (Protein) Primary_Amine->Labeled_Protein Water Water (Aqueous Buffer) Water->Hydrolyzed_Dye

Caption: Competing reactions of this compound.

Antibody_Labeling_Workflow Start Start: Antibody in Amine-Free Buffer Prep_Antibody 1. Prepare Antibody (Adjust pH to 8.3) Start->Prep_Antibody Labeling 3. Mix and Incubate (30-60 min, RT, dark) Prep_Antibody->Labeling Prep_Dye 2. Prepare ATTO 488 NHS Ester in Anhydrous DMSO Prep_Dye->Labeling Purification 4. Purify via Gel Filtration Labeling->Purification Analysis 5. Analyze (Calculate DOL) Purification->Analysis End End: Purified Labeled Antibody Analysis->End

Caption: Workflow for antibody labeling with this compound.

Troubleshooting_Tree Start Low/No Labeling Check_Dye Was dye stock prepared fresh in anhydrous solvent? Start->Check_Dye Check_Buffer Is buffer amine-free and pH 8.0-9.0? Check_Dye->Check_Buffer Yes Solution_Dye Prepare fresh dye stock solution. Check_Dye->Solution_Dye No Check_Protein Is protein concentration >2 mg/mL? Check_Buffer->Check_Protein Yes Solution_Buffer Use correct buffer and pH. Check_Buffer->Solution_Buffer No Solution_Protein Concentrate protein. Check_Protein->Solution_Protein No Success Labeling Successful Check_Protein->Success Yes

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Troubleshooting Under-Labeling with ATTO 488 NHS Ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fluorescent labeling of proteins and other biomolecules with ATTO 488 NHS ester. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to specific issues, particularly under-labeling, to help you achieve optimal experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My labeling efficiency with this compound is significantly lower than expected. What are the common causes and how can I improve it?

Low labeling efficiency, or under-labeling, is a frequent issue that can arise from several factors related to reaction conditions, buffer composition, reagent quality, and the properties of the target molecule. Below is a breakdown of the most common culprits and their solutions.

A. Suboptimal Reaction Conditions

The chemical reaction between the N-hydroxysuccinimide (NHS) ester of ATTO 488 and a primary amine on your biomolecule is highly sensitive to the experimental environment.

  • pH: The reaction is strongly pH-dependent. The optimal pH range for NHS ester coupling is typically 8.0-9.0.[1][2] At a lower pH, the primary amines on the protein are protonated and therefore less available to react with the dye.[3] Conversely, at a higher pH, the rate of hydrolysis of the this compound increases, which competes with the labeling reaction.[3][4][5]

    • Troubleshooting Steps:

      • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 8.0-9.0 range. A pH of 8.3 is often recommended as a good compromise.[1][2][6][7]

      • Use Fresh Buffer: Prepare fresh buffer for each labeling reaction to ensure accurate pH.

  • Temperature and Incubation Time: Reactions are typically carried out for 1 to 4 hours at room temperature or overnight at 4°C.[3][6]

    • Troubleshooting Steps:

      • Minimize Hydrolysis: If you suspect hydrolysis of the NHS ester is a major issue, performing the reaction at 4°C overnight can help minimize this competing reaction, although it may require a longer incubation time.[3]

      • Optimize Incubation Time: For slower reactions, a longer incubation at room temperature (e.g., up to 4 hours) may be beneficial.[4][6] In many cases, the reaction is complete within 5-10 minutes.[1]

  • Concentration of Reactants: The concentration of both your target molecule and the this compound can significantly impact the labeling efficiency. Low protein concentrations can lead to a less efficient reaction due to the competing hydrolysis of the dye.[3][4]

    • Troubleshooting Steps:

      • Increase Protein Concentration: It is recommended to use a protein concentration of at least 2 mg/mL.[2][3][7][8] Optimal concentrations are often in the range of 2-10 mg/mL.[8]

      • Optimize Molar Excess of Dye: A molar excess of the dye is necessary. A starting point is often a 3 to 10-fold molar excess of this compound to the protein.[1][8] This may need to be optimized for your specific protein.

B. Incompatible Buffer Composition

The choice of buffer is critical for a successful labeling reaction.

  • Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with your target molecule for the this compound, leading to significantly reduced labeling efficiency.[3][4][9]

    • Troubleshooting Steps:

      • Use Amine-Free Buffers: Always use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[4][6][10] If your protein is in an incompatible buffer, it must be exchanged before labeling, for example, by dialysis or using a desalting column.[8]

  • Other Interfering Substances: Other substances can also interfere with the labeling reaction.

    • Troubleshooting Steps:

      • Remove Impurities: Ensure your protein solution is free from contaminants like sodium azide (B81097) (at high concentrations), ammonium (B1175870) salts, or stabilizing proteins like bovine serum albumin (BSA) or gelatin, as these can interfere with the reaction.[4][8][9]

C. Reagent Quality and Handling

The stability of the this compound is crucial for successful labeling.

  • Hydrolysis of this compound: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.

    • Troubleshooting Steps:

      • Proper Storage: Store the this compound desiccated and at the recommended temperature (typically -20°C).[9]

      • Prepare Fresh Solutions: Always prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use.[1] Avoid repeated freeze-thaw cycles of the stock solution.[8]

D. Properties of the Target Molecule

The characteristics of your protein or biomolecule can influence the labeling outcome.

  • Accessibility of Primary Amines: The primary amines (N-terminus and lysine (B10760008) side chains) on the surface of the protein must be accessible to the this compound.[3] Steric hindrance can prevent efficient labeling.

    • Troubleshooting Steps:

      • Consider Protein Structure: If under-labeling persists despite optimizing reaction conditions, the accessibility of reactive sites on your specific protein might be limited. While difficult to alter, this is an important consideration.

Quantitative Data Summary

For easy comparison, the following table summarizes key quantitative parameters for labeling with this compound.

ParameterRecommended Range/ValueNotes
Reaction pH 8.0 - 9.0pH 8.3 is often optimal to balance reactivity and hydrolysis.[1][2][6][7]
Protein Concentration ≥ 2 mg/mLHigher concentrations (up to 10 mg/mL) improve efficiency.[2][3][7][8]
Molar Excess of Dye 3 - 20 foldThe optimal ratio is protein-dependent and may require titration.[1][8]
Reaction Temperature Room Temperature or 4°CRoom temperature is faster; 4°C minimizes hydrolysis.[3][6]
Incubation Time 1 - 4 hours (RT) or overnight (4°C)Can be as short as 5-10 minutes in some cases.[1][3][6]
Recommended Buffers Sodium Bicarbonate, PBS, BorateMust be free of primary amines.[4][6][10]
Incompatible Buffers Tris, GlycineThese contain primary amines that compete with the labeling reaction.[3][4][9]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • If necessary, perform a buffer exchange to remove any incompatible substances.[8]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Dissolve the this compound in anhydrous, amine-free DMSO or DMF to a stock concentration of, for example, 10 mg/mL. This solution should be prepared fresh.[1]

  • Perform the Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to your protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[6][10] Alternatively, the reaction can be incubated overnight at 4°C.[6]

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.[1][7]

    • The first colored band to elute from a size-exclusion column is typically the labeled protein.[1]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of ATTO 488 (approximately 500 nm).[9]

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor for ATTO 488 at 280 nm is approximately 0.09.[9]

Visualizations

G cluster_0 cluster_1 start Start: Low Labeling Efficiency check_pH Is the reaction pH between 8.0 and 9.0? start->check_pH check_buffer Is the buffer amine-free? check_pH->check_buffer Yes adjust_pH Adjust pH to 8.3 with 0.1M Sodium Bicarbonate. check_pH->adjust_pH No check_concentration Is the protein concentration ≥ 2 mg/mL? check_buffer->check_concentration Yes exchange_buffer Perform buffer exchange into an amine-free buffer (e.g., PBS, Bicarbonate). check_buffer->exchange_buffer No check_dye Was the dye stock prepared fresh in anhydrous solvent? check_concentration->check_dye Yes concentrate_protein Concentrate the protein using a spin filter. check_concentration->concentrate_protein optimize_ratio Consider optimizing the dye-to-protein molar ratio. check_dye->optimize_ratio Yes prepare_new_dye Prepare a fresh dye stock solution. check_dye->prepare_new_dye No adjust_pH->check_pH exchange_buffer->check_buffer concentrate_protein->check_concentration prepare_new_dye->check_dye

Caption: Troubleshooting workflow for under-labeling with this compound.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction ATTO_488_NHS This compound Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) ATTO_488_NHS->Labeled_Protein reacts with Hydrolyzed_Dye Inactive Hydrolyzed Dye ATTO_488_NHS->Hydrolyzed_Dye hydrolyzes in presence of Protein_Amine Protein with Primary Amine (e.g., Lysine, N-terminus) Conditions pH 8.0 - 9.0 Amine-Free Buffer Conditions->Labeled_Protein under NHS_byproduct N-hydroxysuccinimide Labeled_Protein->NHS_byproduct releases Water H₂O (Hydrolysis)

Caption: Reaction schematic for labeling a protein with this compound.

References

impact of buffers like Tris or glycine on ATTO 488 NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Tris and glycine (B1666218) buffers on ATTO 488 NHS ester labeling reactions. It is designed for researchers, scientists, and drug development professionals to help ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound labeling efficiency low when using a Tris-based buffer?

A1: Tris (tris(hydroxymethyl)aminomethane) buffer contains primary amines, which are the reactive group that the N-hydroxysuccinimide (NHS) ester of ATTO 488 targets. The primary amines in the Tris buffer compete with the primary amines on your target molecule (e.g., the N-terminus and lysine (B10760008) residues of a protein).[1][2][3][4][5] This competition significantly reduces the amount of this compound available to react with your protein, leading to low or no labeling.[1][2]

Q2: Can I use glycine in my labeling reaction with this compound?

A2: No, you should not use glycine in your labeling reaction.[1][3][4] Like Tris, glycine is a primary amine and will react with the this compound, thereby quenching the dye and preventing it from labeling your target protein.[1][3]

Q3: What are the recommended buffers for this compound labeling?

A3: For optimal labeling efficiency, it is crucial to use an amine-free buffer.[1][4] Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, sodium carbonate, HEPES, and borate (B1201080) buffers.[3][5] The optimal pH for the labeling reaction is between 8.0 and 9.0, with a pH of 8.3 often cited as a good compromise between amine reactivity and NHS ester hydrolysis.[1]

Q4: My protein is in a buffer containing Tris. What should I do before labeling with this compound?

A4: If your protein is in a Tris-containing buffer, you must perform a buffer exchange to an amine-free buffer before starting the labeling reaction.[1] This can be achieved through methods such as dialysis, spin desalting columns, or gel filtration. The goal is to completely remove the Tris to prevent it from interfering with the labeling reaction.

Q5: How can I stop the labeling reaction?

A5: The labeling reaction can be stopped, or "quenched," by adding a buffer containing primary amines.[3][5][6] Tris or glycine are commonly used for this purpose.[3][6] By adding an excess of these primary amines, any unreacted this compound will be consumed, preventing further labeling of your target molecule.[3]

Troubleshooting Guide

Issue: Low or No Fluorescence Signal After Labeling

Possible Cause 1: Presence of Primary Amines in the Reaction Buffer

  • Explanation: Buffers like Tris or glycine, or other contaminants with primary amines, will compete with your target molecule for the this compound, leading to poor labeling efficiency.[1][2]

  • Solution: Ensure your reaction buffer is free of primary amines. Perform a buffer exchange of your protein into a recommended buffer such as PBS or sodium bicarbonate at a pH of 8.0-9.0.[1]

Possible Cause 2: Incorrect pH of the Reaction Buffer

  • Explanation: The reaction between the NHS ester and a primary amine is highly pH-dependent. At a pH below 8.0, the primary amines on the protein are protonated and less reactive. At a pH above 9.0, the hydrolysis of the NHS ester increases significantly, reducing its availability to label the protein.[1][7]

  • Solution: Verify the pH of your reaction buffer and adjust it to the optimal range of 8.0-9.0. A pH of 8.3 is often recommended.[1]

Possible Cause 3: Low Protein Concentration

  • Explanation: The efficiency of the labeling reaction is dependent on the concentration of the protein. At low protein concentrations, the competing hydrolysis of the NHS ester can become more prominent, leading to lower labeling efficiency.[1]

  • Solution: If possible, concentrate your protein solution. A concentration of at least 2 mg/mL is recommended for efficient labeling.[8]

Data Presentation

Table 1: Impact of Buffer Composition on this compound Labeling Efficiency

Buffer ComponentPrimary Amine PresenceExpected Labeling EfficiencyRationale
Tris YesInhibitedCompetes directly with the target molecule for the NHS ester.[1][2][3]
Glycine YesInhibitedActs as a quenching agent by reacting with the NHS ester.[1][3]
PBS (Phosphate-Buffered Saline) NoHighAmine-free and maintains a stable pH.
Sodium Bicarbonate NoHighAmine-free and provides the optimal alkaline pH for the reaction.[4][7]
Sodium Carbonate NoHighAmine-free and can be used to achieve the optimal pH.
HEPES NoHighA common amine-free biological buffer suitable for this reaction.[3]
Borate NoHighAnother suitable amine-free buffer option.[3]

Experimental Protocols

Protocol 1: Buffer Exchange for Protein Samples

This protocol describes the removal of interfering substances like Tris or glycine from a protein sample using a spin desalting column.

  • Equilibrate the Column: Remove the storage buffer from the spin desalting column by centrifugation according to the manufacturer's instructions.

  • Wash the column with the desired amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Repeat this step 2-3 times.

  • Load the Sample: Add your protein sample to the top of the equilibrated column.

  • Elute the Protein: Centrifuge the column to collect the protein in the amine-free buffer. The interfering low molecular weight molecules will be retained in the column matrix.

  • Determine Protein Concentration: Measure the concentration of your protein after buffer exchange.

Protocol 2: this compound Labeling of Proteins

This is a general protocol; the optimal dye-to-protein molar ratio may need to be determined empirically.

  • Prepare Protein: Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[8]

  • Prepare Dye Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[8]

  • Labeling Reaction: Add the desired molar excess of the this compound stock solution to your protein solution. A starting point of a 10-fold molar excess of dye to protein is often recommended.[8]

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[3]

  • Purification: Remove the unreacted dye and byproducts using a desalting column, dialysis, or gel filtration.

Protocol 3: Calculation of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A_prot) and at the absorbance maximum for ATTO 488, which is approximately 501 nm (A_dye).

  • Calculate Protein Concentration:

    • Correct the absorbance at 280 nm for the contribution of the dye: A_corr = A_prot - (A_dye × CF_280)

      • The correction factor (CF_280) for ATTO 488 is approximately 0.1.

    • Protein Concentration (M) = A_corr / (ε_prot × path length in cm)

      • ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_dye / (ε_dye × path length in cm)

      • The molar extinction coefficient (ε_dye) for ATTO 488 is approximately 90,000 M⁻¹cm⁻¹.

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizations

NHS_Ester_Labeling_Reaction cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (-NH2) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction ATTO488_NHS This compound ATTO488_NHS->Labeled_Protein NHS_byproduct NHS (byproduct) ATTO488_NHS->NHS_byproduct

Caption: Desired reaction pathway for this compound labeling of a protein.

Competing_Reaction cluster_reactants Reactants cluster_products Products Tris_Glycine Tris or Glycine (-NH2) Quenched_Dye Quenched ATTO 488 Tris_Glycine->Quenched_Dye Competing Reaction ATTO488_NHS This compound ATTO488_NHS->Quenched_Dye NHS_byproduct NHS (byproduct) ATTO488_NHS->NHS_byproduct

Caption: Competing reaction of this compound with Tris or glycine.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_Buffer Is the buffer amine-free (e.g., no Tris/glycine)? Start->Check_Buffer Check_pH Is the pH between 8.0 and 9.0? Check_Buffer->Check_pH Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer. Check_Buffer->Buffer_Exchange No Check_Concentration Is protein concentration > 2 mg/mL? Check_pH->Check_Concentration Yes Adjust_pH Adjust pH to 8.0-9.0. Check_pH->Adjust_pH No Concentrate_Protein Concentrate the protein. Check_Concentration->Concentrate_Protein No Success Successful Labeling Check_Concentration->Success Yes Buffer_Exchange->Check_Buffer Adjust_pH->Check_pH Concentrate_Protein->Check_Concentration

Caption: Troubleshooting workflow for low this compound labeling efficiency.

References

ATTO 488 NHS Ester Technical Support Center: A Guide to Minimizing Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the photobleaching of ATTO 488 NHS ester, a widely used fluorescent dye in biological imaging. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to help you optimize your experiments and acquire high-quality, stable fluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it known for high photostability?

ATTO 488 is a fluorescent label based on the rhodamine structure, known for its exceptional thermal and photostability, high fluorescence quantum yield, and strong absorption.[1] Its rigid chromophore structure prevents the formation of non-fluorescent isomers, contributing to its robust performance across various conditions.[2] The NHS (N-Hydroxysuccinimide) ester reactive group allows for the convenient labeling of primary amines on proteins and other biomolecules.

Q2: What is photobleaching and why is it a concern when using ATTO 488?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a loss of fluorescence signal, which can compromise image quality, limit observation times, and affect the accuracy of quantitative measurements. While ATTO 488 is highly photostable, intense or prolonged illumination can still lead to significant signal loss.

Q3: What are the main factors that contribute to the photobleaching of ATTO 488?

The primary drivers of photobleaching for rhodamine-based dyes like ATTO 488 are interactions with molecular oxygen in the environment. Upon excitation, the dye can transition to a long-lived, highly reactive triplet state.[2] This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can chemically modify and destroy the fluorophore.[3][4] Higher excitation light intensity can also accelerate photobleaching through multi-photon absorption events, leading to photolysis from higher excited states.[5]

Q4: How can I minimize photobleaching in my experiments with ATTO 488?

There are several effective strategies to minimize photobleaching:

  • Reduce Excitation Light Exposure: Use the lowest possible laser power and shortest exposure times that provide an adequate signal-to-noise ratio.[6][7]

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.[6]

  • Employ Oxygen Scavenging Systems: For live-cell imaging or single-molecule studies, using an enzymatic oxygen scavenging system can dramatically improve photostability.[8][9]

  • Optimize Your Imaging Setup: Ensure your microscope's optical path is clean and well-aligned to maximize signal detection efficiency, allowing for lower excitation power.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid signal loss during imaging High excitation powerReduce laser power to the minimum required for a good signal. Use neutral density filters if necessary.
Prolonged exposure timeDecrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.
Oxygen-mediated photodamageUse an antifade mounting medium for fixed samples or an oxygen scavenging system for live cells.
High background fluorescence in the 488 nm channel Autofluorescence from cells or tissueImage an unstained control to assess the level of autofluorescence. Consider using spectral unmixing if available.
Non-specific antibody bindingOptimize your blocking and washing steps during the immunofluorescence protocol.
Mounting medium autofluorescenceSome mounting media, like certain formulations of ProLong, can exhibit background in the 488 nm channel.[10] Test different antifade reagents.
Phototoxicity in live-cell imaging Generation of reactive oxygen species (ROS)In addition to reducing excitation light, consider using red-shifted fluorophores if compatible with your experiment. Supplementing the imaging medium with antioxidants like Trolox can also reduce phototoxicity.[11][12]

Quantitative Data: Photobleaching Lifetimes with Antifade Reagents

The choice of antifade reagent can significantly impact the photostability of ATTO 488. The following table summarizes the photobleaching lifetimes (PBLTs) of ATTO 488 in the presence of various commonly used antifade agents.

Antifade Reagent Concentration Photobleaching Lifetime (s) Notes
None (Control)-BaselinePhotobleaching is rapid under continuous illumination.
Trolox1 mMIncreasedA common antioxidant that reduces photobleaching by quenching triplet states and scavenging ROS.[13]
Ascorbic Acid1 mMIncreasedAnother effective antioxidant for improving fluorophore stability.[13]
n-Propyl Gallate (NPG)1 mMIncreasedA widely used antifade agent.[13]
Trolox + NPG1 mM eachSignificantly IncreasedCombinations of antifade reagents can have a synergistic effect on photostability.[14]
Ascorbic Acid + NPG1 mM eachSignificantly IncreasedA combination that provides robust protection against photobleaching.[14]
Trolox + Ascorbic Acid + NPG1 mM eachMaximally IncreasedA powerful cocktail for maximizing the photostability of ATTO 488.[14]

Note: The exact photobleaching lifetimes can vary depending on the specific experimental conditions (e.g., excitation power, imaging modality, sample type).

Experimental Protocols

Protocol 1: Preparation of an Oxygen Scavenging System (GLOX Buffer)

This protocol is ideal for single-molecule imaging and demanding live-cell imaging experiments where maximal photostability is required.

Materials:

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • D-Glucose

  • Tris-HCl buffer (pH 8.0)

  • Glycerol

  • Cysteamine (MEA) (optional, for inducing blinking in STORM/dSTORM)

Stock Solutions:

  • Glucose Buffer (10% w/v): Dissolve 5 g of D-Glucose in 50 mL of 100 mM Tris-HCl (pH 8.0). Store at 4°C for up to 2 weeks.[15]

  • Enzyme Mix (20x): In a 15 mL tube, weigh 80 mg of glucose oxidase and 12.8 mg of catalase. Add 5 mL of 100 mM Tris-HCl (pH 8.0) and 5 mL of glycerol. Mix gently until dissolved. Store at -20°C for long-term storage or at 4°C for up to one month.[15]

Imaging Buffer Preparation (prepare fresh before imaging):

  • To your imaging buffer (e.g., Tris-HCl or PBS), add the Glucose Buffer to a final concentration of 1% (w/v).

  • Add the 20x Enzyme Mix at a 1:20 dilution (e.g., 50 µL of enzyme mix to 950 µL of imaging buffer).

  • If required for your application (e.g., dSTORM), add MEA to the desired final concentration (typically in the mM range).

Protocol 2: Using Commercial Antifade Mounting Media for Fixed Samples

For immunofluorescence and other fixed-cell imaging applications, using a commercial antifade mounting medium is a convenient and effective way to minimize photobleaching.

Recommended Commercial Antifade Mountants:

  • ProLong™ Diamond Antifade Mountant: Known for its high photostability preservation.[16]

  • VECTASHIELD® Antifade Mounting Medium: A widely used mounting medium that effectively inhibits photobleaching.[17]

Procedure:

  • Perform your immunofluorescence staining protocol as usual.

  • After the final wash step, carefully remove as much of the washing buffer as possible without allowing the sample to dry out.

  • Add a drop of the antifade mounting medium directly to the sample on the microscope slide.

  • Gently lower a coverslip over the sample, avoiding air bubbles.

  • Allow the mounting medium to cure according to the manufacturer's instructions (some require overnight curing at room temperature).

  • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

  • Store slides flat and protected from light at 4°C.

Visualizing the Science: Diagrams

Photobleaching_Pathway ATTO 488 Photobleaching Pathway S0 Ground State (S0) ATTO 488 S1 Excited Singlet State (S1) S0->S1 Excitation Light (hν) Bleached Photobleached ATTO 488 (Non-fluorescent) S0->Bleached Directly via ROS S1->S0 Fluorescence T1 Excited Triplet State (T1) (Long-lived & Reactive) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) T1->ROS + Oxygen (³O₂) ROS->Bleached Oxidative Damage

Caption: The photobleaching pathway of ATTO 488 involves excitation to a singlet state, followed by intersystem crossing to a reactive triplet state which generates damaging reactive oxygen species.

Mitigation_Strategies Strategies to Minimize ATTO 488 Photobleaching cluster_problem Problem: Photobleaching cluster_solutions Solutions Photobleaching ATTO 488 Photobleaching Reduce_Excitation Reduce Excitation (Lower Power, Shorter Exposure) Reduce_Excitation->Photobleaching Decreases rate of S0 -> S1 transition Antifade Use Antifade Reagents (e.g., Trolox, NPG) Antifade->Photobleaching Quenches Triplet State & Scavenges ROS Oxygen_Scavenging Oxygen Scavenging System (Glucose Oxidase/Catalase) Oxygen_Scavenging->Photobleaching Removes Oxygen, preventing ROS formation

Caption: Key strategies to combat photobleaching include reducing excitation light, using antifade reagents to neutralize reactive species, and removing oxygen from the imaging environment.

References

Validation & Comparative

A Researcher's Guide to Calculating the Degree of Labeling for ATTO 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) is a critical step in ensuring the quality and consistency of fluorescently labeled proteins, such as antibodies. The DOL, which represents the average number of dye molecules conjugated to a single protein molecule, directly impacts the brightness of the conjugate and can influence its binding affinity and overall performance in various applications. This guide provides a comprehensive comparison of ATTO 488 NHS ester with other spectrally similar dyes and offers a detailed protocol for calculating its DOL.

Comparing Amine-Reactive Dyes for Protein Labeling

This compound is a popular choice for labeling proteins due to its high fluorescence quantum yield, excellent photostability, and good water solubility. However, several alternatives with similar spectral properties are available. The following table provides a comparison of key characteristics for ATTO 488 and other common amine-reactive dyes.

FeatureThis compoundAlexa Fluor™ 488 NHS EsterDyLight™ 488 NHS EsterFITC (Fluorescein isothiocyanate)
Excitation Max (nm) ~500~494[1][2]~493[3][4][5]~495[6]
Emission Max (nm) ~520~517[1][2]~518[3][4][5]~519[6]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 90,00073,000[1][2]70,000[4][5]~68,000
Molecular Weight ( g/mol ) ~687-981~643.4[1][2]~1011[4][5]~389.38[7]
Correction Factor (CF₂₈₀) ~0.10Not specifiedNot specified~0.30
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester[1]N-hydroxysuccinimide (NHS) ester[3][4]Isothiocyanate[7][8]
Reactivity Primary amines[1]Primary amines[1]Primary amines[3][4]Primary amines and other nucleophiles[7][9]

Experimental Protocol for Determining the Degree of Labeling (DOL)

This protocol outlines the steps for labeling a protein (e.g., an IgG antibody) with this compound and subsequently calculating the DOL.

Materials:
  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., gel filtration or dialysis cassette) to remove unreacted dye

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_measurement Measurement & Calculation prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) adjust_ph Adjust pH of Protein Solution (to 8.3-9.0 with labeling buffer) prep_protein->adjust_ph prep_dye Prepare Dye Stock Solution (e.g., 10 mg/mL in DMSO) mix Add Dye to Protein Solution (Molar ratio dye:protein typically 5-20) prep_dye->mix adjust_ph->mix incubate Incubate (1-2 hours at room temperature, protected from light) mix->incubate purify Purify Conjugate (Gel filtration or dialysis to remove free dye) incubate->purify measure_abs Measure Absorbance (at 280 nm and ~500 nm) purify->measure_abs calculate_dol Calculate DOL measure_abs->calculate_dol

A flowchart of the experimental workflow for protein labeling and DOL calculation.
Step-by-Step Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS). The concentration should typically be between 2-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for labeling.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of, for example, 10 mg/mL.

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-9.0 using a labeling buffer (e.g., 0.1 M sodium bicarbonate). This is crucial for the efficient reaction of the NHS ester with primary amines.

    • Add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein can vary and may need to be determined empirically, but a starting point of a 5- to 20-fold molar excess of dye is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye from the labeled protein using a suitable purification method such as gel filtration (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS). This step is critical for accurate DOL determination.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at two wavelengths:

      • 280 nm (A₂₈₀): This is the absorbance maximum for most proteins.

      • ~500 nm (A_max): This is the absorbance maximum for ATTO 488 dye.

  • Calculate the Degree of Labeling (DOL):

    The DOL is calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the absorbance maximum of the dye (~500 nm).

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.[10][11][12][13]

    • ε_dye = Molar extinction coefficient of the ATTO 488 dye at its absorbance maximum (90,000 M⁻¹cm⁻¹).

    • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm. For ATTO 488, this is approximately 0.10.

Sample Calculation:

Let's assume the following measurements for an ATTO 488-labeled IgG antibody (MW ≈ 150,000 g/mol )[14][15][16][17][18]:

  • A_max (at 500 nm) = 0.90

  • A₂₈₀ = 0.65

  • ε_protein (IgG) = 210,000 M⁻¹cm⁻¹

  • ε_dye (ATTO 488) = 90,000 M⁻¹cm⁻¹

  • CF₂₈₀ (ATTO 488) = 0.10

Calculation:

DOL = (0.90 × 210,000) / [(0.65 - (0.90 × 0.10)) × 90,000] DOL = 189,000 / [(0.65 - 0.09) × 90,000] DOL = 189,000 / (0.56 × 90,000) DOL = 189,000 / 50,400 DOL ≈ 3.75

This result indicates that, on average, there are approximately 3.75 molecules of ATTO 488 dye conjugated to each IgG molecule. For most antibodies, an optimal DOL is typically between 2 and 10.[8]

By following this guide, researchers can confidently calculate the degree of labeling for their ATTO 488-conjugated proteins, ensuring reproducible and reliable results in their downstream applications.

References

Navigating Protein Labeling: A Guide to ATTO 488 NHS Ester and its Alternatives for Accurate DOL Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled proteins is paramount for the reliability and reproducibility of experimental data. The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a protein, is a critical parameter in this process. This guide provides a comprehensive comparison of ATTO 488 NHS ester with other commonly used fluorescent dyes, focusing on the spectroscopic data essential for accurate DOL calculations.

Spectroscopic Properties for DOL Calculation: A Comparative Analysis

The selection of a fluorescent dye for protein labeling impacts not only the brightness and photostability of the conjugate but also the accuracy of concentration and DOL measurements. The molar extinction coefficient and the absorbance correction factor at 280 nm (CF280) are crucial for these calculations. Below is a comparison of this compound with its common alternatives.

DyeAbsorbance Max (λmax) (nm)Molar Extinction Coefficient (εmax) (M⁻¹cm⁻¹)Correction Factor (CF280)
This compound 500 - 501[1]90,000[1]0.09 - 0.10[1]
Alexa Fluor™ 488 NHS Ester 494 - 495[2][3]71,000 - 73,000[2][3]0.11[3]
DyLight™ 488 NHS Ester 493[4][5]70,000[4][5]0.147[4]
Cy®3 NHS Ester 550 - 555[6][7]150,000[6][7]0.08 - 0.09[6][7][8]

Experimental Protocol for Protein Labeling and DOL Calculation

This protocol outlines a general procedure for labeling proteins with amine-reactive NHS esters and the subsequent calculation of the Degree of Labeling.

I. Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS). If the protein solution contains Tris or glycine, perform dialysis or use a desalting column to exchange the buffer.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in a labeling buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate). Higher protein concentrations generally lead to greater labeling efficiency.[1]

II. NHS Ester Stock Solution Preparation
  • Immediately before use, dissolve the NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

  • Vortex the solution to ensure the dye is fully dissolved.

III. Labeling Reaction
  • Add a calculated molar excess of the NHS ester solution to the protein solution. A molar excess of 8-20 fold is a common starting point, but the optimal ratio should be determined empirically for each protein.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

IV. Purification of the Labeled Protein
  • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[1][9]

  • Equilibrate the column with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is typically the labeled protein.

V. Spectrophotometric Measurement
  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max). Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer.

VI. Calculation of Degree of Labeling (DOL)
  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max / ε_max where ε_max is the molar extinction coefficient of the dye at its λmax.

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein where CF₂₈₀ is the correction factor for the dye and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Workflow for DOL Calculation

The following diagram illustrates the key steps in the experimental workflow for determining the Degree of Labeling.

DOL_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Labeling Labeling Reaction (Protein + Dye) Protein_Prep->Labeling Dye_Prep NHS Ester Dye Stock Solution Preparation Dye_Prep->Labeling Purification Purification (Gel Filtration) Labeling->Purification Measurement Spectrophotometric Measurement (A280 & Amax) Purification->Measurement Calculation DOL Calculation Measurement->Calculation

DOL Experimental Workflow

This guide provides the essential information and a standardized protocol to aid researchers in performing and accurately calculating the Degree of Labeling for their protein conjugates. By understanding the spectroscopic properties of different fluorescent dyes and following a robust experimental procedure, scientists can ensure the quality and consistency of their fluorescently labeled reagents for downstream applications.

References

Determining ATTO 488 Conjugation Efficiency: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the conjugation efficiency of fluorescent dyes like ATTO 488 to proteins is a critical step in ensuring the quality and reliability of experimental results. This guide provides a comprehensive comparison of the primary method, UV-Vis spectrophotometry, with alternative analytical techniques, offering insights into their principles, protocols, and respective advantages and limitations.

This document will delve into the widely used spectrophotometric method for calculating the Degree of Labeling (DOL), and explore Hydrophobic Interaction Chromatography (HIC), Size- Exclusion Chromatography (SEC), and Mass Spectrometry (MS) as powerful alternatives. Detailed experimental protocols and a comparative data summary are provided to assist in selecting the most appropriate method for your specific research needs.

UV-Vis Spectrophotometry: The Standard Approach

UV-Vis spectrophotometry is the most common and accessible method for determining the concentration of a substance in solution by measuring its absorbance of light. For ATTO 488-protein conjugates, this technique is used to calculate the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule.

The process involves measuring the absorbance of the conjugate at two specific wavelengths: 280 nm (the maximum absorbance for most proteins) and the maximum absorbance of the ATTO 488 dye (approximately 501 nm).[1] Because the ATTO 488 dye also absorbs light at 280 nm, a correction factor is necessary to accurately determine the protein concentration.

Workflow for Spectrophotometric DOL Determination

cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation DOL Calculation prep1 Purify ATTO 488-protein conjugate from free dye prep2 Dilute conjugate to an appropriate concentration prep1->prep2 meas1 Measure absorbance at 280 nm (A280) prep2->meas1 meas2 Measure absorbance at λmax of ATTO 488 (~501 nm) (A_dye) prep2->meas2 calc1 Calculate protein concentration (with correction factor) meas1->calc1 meas2->calc1 calc2 Calculate dye concentration meas2->calc2 calc3 Calculate Degree of Labeling (DOL) calc1->calc3 calc2->calc3

Caption: Workflow for determining the Degree of Labeling (DOL) using UV-Vis spectrophotometry.

Alternative Methods for Conjugation Analysis

While spectrophotometry is a valuable tool, other techniques can provide more detailed information about the conjugation reaction, including the distribution of dye-to-protein ratios and the presence of aggregates or fragments.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic dye like ATTO 488 to a protein increases its overall hydrophobicity. This property allows HIC to separate protein populations with different numbers of conjugated dye molecules.[2][3][4] This technique is particularly useful for assessing the heterogeneity of the conjugation and calculating the average DOL from the distribution of the different species.[4][5]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and shape.[6][7][8] While not a primary method for determining the DOL, SEC is crucial for separating the labeled protein conjugate from unreacted free dye and for detecting any aggregation or fragmentation of the protein that may have occurred during the conjugation process.[7][8] When coupled with Multi-Angle Light Scattering (SEC-MALS), it can provide the absolute molecular weight of the conjugate, which can be used to infer the degree of labeling.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio of molecules. This technique can provide a highly accurate determination of the molecular weight of the protein before and after conjugation. The mass difference allows for the precise calculation of the number of attached dye molecules, and it can reveal the distribution of different labeled species.[12][13][14] MALDI-TOF and ESI-MS are common MS techniques used for this purpose.[12][14][15]

Comparative Analysis of Methods

FeatureUV-Vis SpectrophotometryHydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Mass Spectrometry (MS)
Primary Information Average Degree of Labeling (DOL)Distribution of DOL species, Average DOLPurity, presence of aggregates and free dyePrecise mass of conjugate, DOL distribution
Quantitative Data Average DOLRelative abundance of each DOL speciesQuantification of aggregates and monomersExact mass of each species, precise DOL
Advantages Rapid, simple, widely available, and cost-effective.[12]Provides information on conjugation heterogeneity, non-denaturing conditions.[2][3][16]Excellent for purity assessment and removal of free dye.[7]High accuracy and precision, provides detailed molecular information.[12][14]
Limitations Provides only an average DOL, assumes no change in protein extinction coefficient.[17][18]Can be complex to develop methods, may not be suitable for all proteins.[19]Does not directly measure DOL (unless coupled with MALS).High instrument cost, can be complex to analyze data, potential for ion suppression.[12]

Experimental Protocols

Spectrophotometric Determination of ATTO 488 DOL

Materials:

  • Purified ATTO 488-protein conjugate

  • Spectrophotometer and cuvettes

  • Buffer used for protein conjugation (for blank)

Procedure:

  • Purification: Ensure the ATTO 488-protein conjugate is purified from any unconjugated dye using a suitable method like size-exclusion chromatography.[1]

  • Blank Measurement: Use the conjugation buffer to zero the spectrophotometer at both 280 nm and 501 nm.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 501 nm (A501). Dilute the sample if the absorbance at 501 nm is above 1.5.[20]

  • Calculations:

    • Protein Concentration (M):

      Where:

      • A280 = Absorbance at 280 nm

      • A501 = Absorbance at 501 nm

      • CF = Correction factor for ATTO 488 absorbance at 280 nm (typically ~0.10)

      • εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~203,000 M-1cm-1)[1]

    • Dye Concentration (M):

      Where:

      • εdye = Molar extinction coefficient of ATTO 488 at 501 nm (typically ~90,000 M-1cm-1)[1]

    • Degree of Labeling (DOL):

HIC Analysis of ATTO 488 Conjugates

Materials:

  • HPLC system with a HIC column (e.g., Butyl or Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Purified ATTO 488-protein conjugate

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the purified ATTO 488-protein conjugate onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes) to elute the protein species.

  • Data Analysis: Monitor the elution profile at 280 nm and/or 501 nm. The unconjugated protein will elute first, followed by species with increasing numbers of conjugated ATTO 488 molecules (increasing hydrophobicity). Calculate the average DOL by determining the weighted average of the peak areas corresponding to each labeled species.[4][5]

SEC for Purity Assessment

Materials:

  • HPLC system with a size-exclusion column suitable for the molecular weight of the protein

  • Isocratic mobile phase (e.g., Phosphate-Buffered Saline, PBS)

  • ATTO 488-protein conjugation reaction mixture

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Sample Injection: Inject the conjugation reaction mixture onto the column.

  • Elution and Detection: Monitor the elution profile at 280 nm and 501 nm. The protein conjugate will elute first, followed by the smaller, unconjugated ATTO 488 dye.

  • Data Analysis: Integrate the peak areas to determine the percentage of conjugated protein, free dye, and any aggregates or fragments.

Mass Spectrometry for Precise DOL Determination

Materials:

  • Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

  • Unlabeled protein control

  • Purified ATTO 488-protein conjugate

Procedure (MALDI-TOF as an example):

  • Sample Preparation: Mix a small amount of the purified conjugate with the appropriate MALDI matrix solution and spot it onto the MALDI target plate. Allow it to dry.

  • Mass Analysis: Acquire the mass spectrum of the conjugate. Also, acquire a spectrum of the unlabeled protein as a control.

  • Data Analysis: Determine the molecular weight of the unlabeled protein and the different species present in the conjugate sample. The mass of each ATTO 488 molecule added will result in a corresponding mass shift. The distribution of peaks will indicate the heterogeneity of the labeling, and the mass of each peak can be used to determine the exact number of dye molecules attached.

Conclusion

The choice of method for determining ATTO 488 conjugation efficiency depends on the specific requirements of the research. UV-Vis spectrophotometry offers a rapid and straightforward estimation of the average DOL, making it suitable for routine checks. For a more in-depth understanding of the conjugation heterogeneity, HIC is a powerful tool. SEC is indispensable for ensuring the purity of the conjugate and removing unreacted dye. For the highest accuracy and detailed molecular information, mass spectrometry is the gold standard. By understanding the principles and protocols of these methods, researchers can confidently select the most appropriate approach to validate their ATTO 488-protein conjugates for downstream applications.

References

A Head-to-Head Comparison: ATTO 488 NHS Ester vs. Alexa Fluor 488 NHS Ester for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the choice of fluorophore is paramount to generating high-quality, reproducible data. Among the most popular green-emitting dyes are ATTO 488 and Alexa Fluor 488, both available as N-hydroxysuccinimidyl (NHS) esters for covalent labeling of primary amines on proteins and other biomolecules. This guide provides an objective comparison of their performance, supported by key photophysical data and experimental considerations.

Spectrophotometric Properties: A Quantitative Overview

Both ATTO 488 and Alexa Fluor 488 are engineered to be bright and photostable alternatives to traditional fluorescein-based dyes like FITC. Their spectral characteristics are very similar, making them largely compatible with instrumentation and filter sets designed for the 488 nm laser line. The key quantitative parameters are summarized below.

PropertyATTO 488 NHS EsterAlexa Fluor 488 NHS EsterReference
Maximum Excitation (λex) ~500 nm~494-496 nm[1][2]
Maximum Emission (λem) ~520 nm~517-519 nm[1][2]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹~71,000-73,000 cm⁻¹M⁻¹[2][3]
Fluorescence Quantum Yield (Φ) ~0.80~0.92[3]
Molecular Weight ~981 g/mol ~643.4 g/mol [1][2]

Key Insights:

  • ATTO 488 exhibits a higher molar extinction coefficient, suggesting a greater ability to absorb excitation light.

  • Alexa Fluor 488 has a higher reported fluorescence quantum yield, indicating more efficient conversion of absorbed light into emitted fluorescence.

  • The brightness of a fluorophore is proportional to the product of its extinction coefficient and quantum yield. Based on the available data, both dyes are exceptionally bright. Some sources suggest that ATTO 488 can produce brighter conjugates.[4]

Performance Characteristics

Photostability

Both ATTO 488 and Alexa Fluor 488 are significantly more photostable than their predecessor, fluorescein (B123965) (FITC), allowing for longer exposure times and more robust imaging.[3][5] While both are considered highly photostable, some studies and manufacturer literature suggest that ATTO 488 may offer superior resistance to photobleaching, resulting in brighter and more persistent signals during demanding imaging applications.[4] However, a direct quantitative side-by-side comparison of photobleaching rates under identical conditions can be application-specific.

Environmental Sensitivity

Alexa Fluor 488 is noted for its pH insensitivity over a broad range (pH 4-10), which is a significant advantage for live-cell imaging and experiments where pH fluctuations may occur.[5] ATTO 488 is also described as having high thermal and photochemical stability.

Water Solubility

Both dyes are designed to be water-soluble, which facilitates their use in biological buffers and reduces the risk of aggregation and precipitation of labeled conjugates.[3][5]

Common Applications

Due to their brightness, photostability, and reactive NHS ester group, both ATTO 488 and Alexa Fluor 488 are widely used in a variety of applications, including:

  • Immunofluorescence Microscopy: Labeling of primary or secondary antibodies for the visualization of cellular structures and proteins.

  • Flow Cytometry: Conjugation to antibodies for the identification and sorting of cell populations.

  • High-Resolution Microscopy: Including techniques like STED, PALM, and dSTORM, where photostability is critical.[3]

  • Protein Labeling: For in vitro assays, such as fluorescence polarization and FRET.

Experimental Protocols

General Protein Labeling with NHS Esters

This protocol provides a general workflow for the covalent labeling of proteins with either this compound or Alexa Fluor 488 NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound or Alexa Fluor 488 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 5- to 10-fold molar excess of dye is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and at the absorbance maximum of the dye (~500 nm for ATTO 488, ~495 nm for Alexa Fluor 488).

G Protein Labeling Workflow with NHS Esters cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Protein in Labeling Buffer (pH 8.3) C Add Dye Solution to Protein Solution A->C B Prepare Fresh Dye Stock Solution (in anhydrous DMSO/DMF) B->C D Incubate for 1 hour at Room Temperature (protected from light) C->D E Separate Conjugate from Free Dye (Size-Exclusion Chromatography) D->E F Determine Degree of Labeling (DOL) (Spectrophotometry) E->F

Caption: A typical experimental workflow for labeling proteins with amine-reactive NHS esters.

Application Example: Visualizing EGFR Signaling

A common application for these dyes is the immunofluorescent staining of cell surface receptors to study signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-studied example. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.

Antibodies targeting EGFR can be labeled with ATTO 488 or Alexa Fluor 488 to visualize the receptor's localization, trafficking, and expression levels in response to various stimuli or therapeutic interventions.

EGFR_Signaling Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Overview of the EGFR signaling cascade, often studied using fluorescently labeled antibodies.

Conclusion

Both this compound and Alexa Fluor 488 NHS ester are high-performance fluorescent dyes that offer significant advantages over traditional fluorophores for a wide range of biological applications. The choice between them may depend on the specific experimental requirements. ATTO 488 may be preferred in applications where the highest possible photostability and brightness are critical. Alexa Fluor 488 is a robust and widely used dye with excellent quantum yield and well-documented performance, particularly in maintaining fluorescence across a range of pH values. For most standard applications in fluorescence microscopy and flow cytometry, both dyes will yield excellent results. Researchers are encouraged to consider the specific demands of their experiments when selecting the optimal fluorophore.

References

A Head-to-Head Comparison: ATTO 488 NHS Ester vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is an indispensable technique. The choice of fluorophore can significantly impact the quality and reliability of experimental results. This guide provides an objective comparison of two commonly used green fluorescent dyes, ATTO 488 NHS ester and Fluorescein isothiocyanate (FITC), to aid in the selection of the optimal reagent for your protein labeling needs.

This comparison will delve into the key performance characteristics of each dye, including their photophysical properties, labeling efficiency, and stability. We will also provide detailed experimental protocols and supporting data to offer a comprehensive overview for your consideration.

Executive Summary

This compound generally emerges as a superior alternative to FITC for most protein labeling applications, primarily due to its higher photostability, pH insensitivity, and high fluorescence quantum yield. While FITC is a cost-effective and widely used reagent, its fluorescence is prone to photobleaching and is highly sensitive to environmental pH, which can lead to signal instability and potential artifacts. ATTO 488, a rhodamine-based dye, offers a more robust and reliable signal, making it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy.

Photophysical Properties: A Quantitative Comparison

The fundamental characteristics of a fluorophore determine its suitability for different applications. Here, we present a summary of the key photophysical properties of ATTO 488 and FITC.

PropertyATTO 488FITC (Isomer I)
Excitation Maximum (λex) ~501 nm[1][2]~495 nm[3][4]
Emission Maximum (λem) ~523 nm[1][2]~519-525 nm[3][4]
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹[1][2][5]~75,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.80[1][6]~0.92 (unconjugated)
Photostability High[7][8][9]Low[10][11]
pH Sensitivity LowHigh (fluorescence decreases significantly in acidic pH)[10][12][13][14][15]
Water Solubility Excellent[7][9][16]Good[10][14]

Labeling Chemistry and Performance

Both this compound and FITC are amine-reactive dyes, meaning they primarily react with the primary amino groups of proteins (e.g., the N-terminus and the epsilon-amino group of lysine (B10760008) residues).

  • This compound utilizes a succinimidyl ester (NHS ester) reactive group. This group forms a stable amide bond with primary amines in a pH range of 7.5-8.5.[16][17]

  • FITC (Fluorescein isothiocyanate) contains an isothiocyanate group that reacts with primary amines to form a thiourea (B124793) linkage.[3][11][18] This reaction is also typically carried out at an alkaline pH (8.5-9.5).

While both chemistries are effective for protein labeling, the resulting conjugates can exhibit different performance characteristics. The higher photostability of ATTO 488 means that protein conjugates will retain their fluorescence for longer periods under illumination, which is a significant advantage for imaging applications.[19] Furthermore, the pH insensitivity of ATTO 488's fluorescence ensures a more stable signal in varying cellular environments or buffer conditions, unlike FITC whose fluorescence can be significantly quenched at lower pH.[13][15]

Experimental Protocols

Detailed and reliable protocols are crucial for successful protein labeling. Below are representative protocols for labeling proteins with this compound and FITC.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0[16]

  • Purification column (e.g., Sephadex G-25)[7][20]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[16] If the buffer contains amines (e.g., Tris or glycine), dialyze the protein against PBS.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.[7]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-9.0 by adding the Reaction Buffer.

    • Add the this compound stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but the optimal ratio may need to be determined empirically.[16]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring, protected from light.[7][16]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[7][20] The first colored band to elute is the labeled protein.

Protocol 2: Protein Labeling with FITC

Materials:

  • Protein of interest (in an amine-free buffer)

  • FITC (Fluorescein isothiocyanate)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0[18]

  • Purification column (e.g., Sephadex G-25)[3]

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.[3] Dialyze if necessary to remove amine-containing buffers.

  • Prepare Dye Stock Solution: Freshly prepare a 1 mg/mL solution of FITC in DMSO or DMF.[18][21]

  • Labeling Reaction:

    • Add the FITC solution to the protein solution. A common starting point is a 5:1 to 20:1 molar ratio of FITC to protein.[18][22]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[18]

  • Purification: Remove unreacted FITC by gel filtration.[3] The labeled protein will elute as the first colored band.

Visualizing the Process

To better understand the workflows and chemical reactions involved, the following diagrams have been generated.

G cluster_reaction NHS Ester Reaction with Primary Amine Protein_NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-ATTO 488 (Stable Amide Bond) Protein_NH2->Labeled_Protein + ATTO 488-NHS Ester ATTO_NHS ATTO 488-NHS Ester ATTO_NHS->Labeled_Protein NHS_leaving_group N-Hydroxysuccinimide Labeled_Protein->NHS_leaving_group Byproduct

Figure 1: Reaction of this compound with a primary amine on a protein.

G cluster_workflow Protein Labeling Experimental Workflow Start Start: Purified Protein Buffer_Exchange Buffer Exchange (if needed) to amine-free buffer, pH 8-9 Start->Buffer_Exchange Add_Dye Add Amine-Reactive Dye (this compound or FITC) Buffer_Exchange->Add_Dye Incubate Incubate (Room Temp, in dark) Add_Dye->Incubate Purification Purification (Gel Filtration) Incubate->Purification Characterize Characterize Labeled Protein (Spectroscopy) Purification->Characterize End End: Labeled Protein Characterize->End

Figure 2: A generalized workflow for protein labeling with amine-reactive dyes.

Conclusion

References

A Guide to Amine Labeling: Choosing the Right Alternative to ATTO 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of proteins, antibodies, and other biomolecules, the selection of the optimal fluorescent dye is a critical determinant of experimental success. ATTO 488 NHS ester is a widely recognized reagent for amine labeling, known for its high fluorescence quantum yield and photostability. However, a range of alternative fluorescent dyes with similar spectral properties are available, each offering a unique performance profile. This guide provides an objective comparison of prominent alternatives to this compound, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable dye for your specific research needs.

Performance Comparison of Amine-Reactive Dyes

The decision to select a fluorescent dye for amine labeling should be based on a comprehensive evaluation of its key performance characteristics. These include the dye's spectral properties (excitation and emission maxima), its brightness (a function of extinction coefficient and quantum yield), and its photostability. The following table summarizes these quantitative parameters for this compound and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 501[1][2]523[2]90,000[1][2]0.80[1][2][3]72,000
Alexa Fluor 488 NHS Ester 494[4]517[4]73,000[4][5]0.92[6]67,160
DyLight 488 NHS Ester 493[7][8][9]518[7][8][9]70,000[7][8]Not SpecifiedNot Specified
CF488A NHS Ester 490[10]515[10]70,000[10]Not SpecifiedNot Specified
iFluor 488 NHS Ester 491[11]516[11]75,000[11]0.90[11]67,500
AZDye 488 NHS Ester 494517[5]73,000[5]High[5]Not Specified
Oregon Green 488 NHS Ester 496[12]524[12]76,000[13]0.91[14]69,160
SureLight 488 NHS Ester 496[15][16]517[15][16]Not SpecifiedNot SpecifiedNot Specified

Key Considerations for Dye Selection

The choice of a fluorescent dye extends beyond its intrinsic photophysical properties. Factors such as photostability, pH sensitivity, and the specific experimental application are of paramount importance.

  • Photostability: Alexa Fluor 488 is consistently reported to be significantly more photostable than older dyes like FITC.[17] DyLight 488 and CF®488A are also described as having high to very high photostability.[17] iFluor® 488 has demonstrated better photostability than FITC.[11] ATTO 488 is also known for its exceptional thermal and photo-stability.[1][3]

  • pH Sensitivity: Alexa Fluor 488 is notably pH-insensitive between pH 4 and 10, a desirable characteristic for maintaining consistent fluorescence in varying cellular environments.[4] In contrast, the fluorescence of Oregon Green 488 is pH-insensitive in the physiological range but can be used to monitor pH changes in acidic organelles due to its pKa of 4.6.[18]

  • Application-Specific Performance: For demanding applications such as single-molecule detection and super-resolution microscopy (STED, PALM, dSTORM), dyes with high photostability and brightness like ATTO 488 are highly suitable.[1][3] For multi-color imaging, the narrower emission spectrum of dyes like CF488A can be advantageous to minimize spectral bleed-through.

Experimental Protocol: Amine Labeling of Proteins with NHS Esters

This protocol provides a general guideline for the conjugation of amine-reactive fluorescent dyes (NHS esters) to proteins, such as antibodies. Optimization may be required for specific proteins and dyes.

1. Preparation of Protein Solution:

  • The protein should be dissolved in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin, gelatin), it must be purified by dialysis or desalting column against 1X PBS.

  • The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.

  • Adjust the pH of the protein solution to 8.0-9.0 using a reaction buffer (e.g., 1 M sodium bicarbonate). A final concentration of 0.1 M sodium bicarbonate is commonly used.

2. Preparation of Dye Stock Solution:

  • Allow the vial of the NHS ester dye to warm to room temperature before opening.

  • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.

  • Vortex the solution to ensure the dye is fully dissolved. This stock solution should be prepared fresh before each labeling reaction.

3. Labeling Reaction:

  • Determine the optimal molar ratio of dye to protein. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended for initial optimization.

  • While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS.

  • The first colored band to elute from the column is the labeled protein.

  • Alternatively, dialysis can be used for purification.

5. Determination of the Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and the excitation maximum of the dye (Amax).

  • The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using the following formula:

    DOL = (Amax × ε_protein) / [(A280 - (Amax × CF)) × ε_dye]

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of the dye at its Amax.

    • CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax).

Visualizing the Workflow and Selection Process

To further clarify the amine labeling process and the factors influencing dye selection, the following diagrams are provided.

AmineLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 8.0-9.0) Labeling Labeling Reaction (1 hour, room temp, dark) Protein_Prep->Labeling Dye_Prep Dye Stock Preparation (10 mM in DMSO/DMF) Dye_Prep->Labeling Purification Purification (Gel filtration or dialysis) Labeling->Purification Analysis DOL Calculation Purification->Analysis

A streamlined workflow for the amine labeling of proteins using NHS esters.

DyeSelectionFactors cluster_properties Photophysical Properties cluster_experimental Experimental Considerations center_node Optimal Fluorescent Dye Brightness Brightness (High ε and Φ) center_node->Brightness Photostability Photostability (Resistance to photobleaching) center_node->Photostability Spectral Spectral Properties (Excitation/Emission) center_node->Spectral Application Application (e.g., Microscopy, Flow Cytometry) center_node->Application pH_Sensitivity pH Sensitivity center_node->pH_Sensitivity Multicolor Multicolor Compatibility center_node->Multicolor

Key factors to consider when selecting an amine-reactive fluorescent dye.

References

Preserving Function: A Guide to Validating the Biological Activity of ATTO 488 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent label like ATTO 488 to a protein is a powerful tool for visualization and quantification. However, a critical and often overlooked step is the validation that this labeling process has not compromised the protein's biological activity. This guide provides a comprehensive comparison of methods to validate the function of ATTO 488 labeled proteins, offering experimental data, detailed protocols, and a comparative analysis with alternative fluorophores.

The Impact of Labeling on Protein Activity

The addition of any exogenous molecule, including a fluorophore like ATTO 488, has the potential to alter a protein's structure and, consequently, its function. The location of the label, the number of dye molecules per protein (degree of labeling - DOL), and the chemical nature of the dye itself can all influence biological activity. Therefore, it is imperative to experimentally verify that the labeled protein behaves similarly to its unlabeled counterpart.

Comparative Analysis of ATTO 488 and Alternative Dyes

ATTO 488 is a popular fluorescent dye known for its high fluorescence quantum yield, excellent photostability, and good water solubility.[1][2] It is often used as a substitute for other green-emitting dyes like Alexa Fluor® 488 and FITC.[3] While ATTO 488 offers advantages in terms of brightness and photostability, it's crucial to consider how it and other dyes might affect the function of the labeled protein.

FeatureATTO 488Alexa Fluor® 488DyLight™ 488
Excitation Max (nm) 501495493
Emission Max (nm) 523519518
Molar Extinction Coefficient (cm⁻¹M⁻¹) 90,00071,00070,000
Quantum Yield 0.800.92Not widely reported
Photostability HighHighHigh
Effect on Protein Activity Can be protein-dependent, thorough validation is crucial.Generally considered to have minimal effect on protein function, but validation is still necessary.[4]Similar to Alexa Fluor® 488, validation is recommended.[4]
Labeling Chemistry Primarily NHS ester (amines) and maleimide (B117702) (thiols).Primarily NHS ester (amines) and maleimide (thiols).Primarily NHS ester (amines) and maleimide (thiols).

Table 1: Comparison of Common Green Fluorescent Dyes. This table summarizes the key photophysical properties of ATTO 488 and two common alternatives. While ATTO 488 exhibits a high extinction coefficient and quantum yield, the ultimate choice of dye should also consider its potential impact on the biological activity of the protein of interest.

Key Experimental Assays for Validating Biological Activity

The choice of assay to validate the biological activity of a labeled protein depends on the protein's function. Here, we detail two common types of assays: biochemical assays for enzymes and cell-based assays for receptor proteins.

Biochemical Assays: Enzyme Kinetics

For enzymes, a fundamental functional assay is the measurement of their kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[5] A significant change in these parameters after labeling would indicate that the label has interfered with the enzyme's catalytic activity or substrate binding.

Experimental Protocol: In Vitro Enzyme Kinetics Assay

This protocol describes a typical spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.

Materials:

  • Unlabeled enzyme

  • ATTO 488 labeled enzyme

  • Substrate

  • Enzyme assay buffer (optimized for pH and ionic strength)

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the unlabeled and ATTO 488 labeled enzymes, and the substrate in the assay buffer.

  • Assay Setup: In a microplate or cuvettes, prepare a series of reactions with a fixed concentration of the enzyme (both labeled and unlabeled in separate reactions) and varying concentrations of the substrate.

  • Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.

  • Measure Absorbance: Immediately monitor the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for both the labeled and unlabeled enzyme.

Expected Outcome:

A minimal difference in the Kₘ and Vₘₐₓ values between the ATTO 488 labeled and unlabeled enzyme indicates that the fluorescent label has not significantly impacted the enzyme's catalytic function.

EnzymeLabelKₘ (µM)Vₘₐₓ (µmol/min)% Activity Retained
Lactate DehydrogenaseUnlabeled150100100%
Lactate DehydrogenaseATTO 4881659292%
Alkaline PhosphataseUnlabeled8550100%
Alkaline PhosphataseATTO 488954794%

Table 2: Hypothetical Enzyme Kinetics Data. This table illustrates the type of data that should be generated to compare the activity of unlabeled and ATTO 488 labeled enzymes.

Cell-Based Assays: G-Protein Coupled Receptor (GPCR) Signaling

For membrane receptors like G-protein coupled receptors (GPCRs), cell-based assays are essential to validate function in a physiologically relevant context.[5] A common assay measures the downstream signaling events upon receptor activation, such as the production of second messengers like cyclic AMP (cAMP).

Experimental Protocol: GPCR-Mediated cAMP Assay

This protocol describes a typical cell-based assay to measure the activation of a GPCR by its ligand, comparing the response of cells expressing unlabeled versus ATTO 488 labeled receptors.

Materials:

  • Cells expressing the GPCR of interest (one line with unlabeled receptor, one with ATTO 488 labeled receptor)

  • GPCR agonist

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Plate cells expressing either the unlabeled or ATTO 488 labeled GPCR in a 96-well plate.

  • Agonist Stimulation: Treat the cells with a range of concentrations of the GPCR agonist.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration.

    • Calculate the EC₅₀ (half-maximal effective concentration) for both the unlabeled and ATTO 488 labeled GPCR.

Expected Outcome:

A similar EC₅₀ value for the agonist in cells expressing the unlabeled and ATTO 488 labeled GPCR suggests that the label has not interfered with ligand binding or receptor signaling.

GPCRLabelAgonist EC₅₀ (nM)
β2-Adrenergic ReceptorUnlabeled10
β2-Adrenergic ReceptorATTO 48812

Table 3: Hypothetical GPCR Signaling Data. This table shows an example of the data used to compare the signaling activity of an unlabeled and an ATTO 488 labeled GPCR.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_labeling Protein Labeling cluster_validation Activity Validation Protein Protein Labeled_Protein ATTO 488 Labeled Protein Protein->Labeled_Protein Labeling Reaction (pH 8.3-8.5) ATTO_488_NHS_Ester ATTO 488 NHS Ester ATTO_488_NHS_Ester->Labeled_Protein Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Labeled_Protein->Enzyme_Kinetics Cell_Based_Assay Cell-Based Assay (EC50) Labeled_Protein->Cell_Based_Assay Comparison Compare Labeled vs. Unlabeled Activity Enzyme_Kinetics->Comparison Cell_Based_Assay->Comparison

Caption: Workflow for labeling and validating protein activity.

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR (ATTO 488 Labeled) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified GPCR signaling pathway for cAMP production.

Detailed Experimental Protocol: Amine Labeling of Proteins with ATTO 488 NHS Ester

This protocol provides a general procedure for labeling proteins with this compound, which reacts with primary amines (lysine residues and the N-terminus).

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (typically a 5- to 20-fold molar excess).

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a desalting column with PBS.

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.

    • Collect the colored fractions containing the labeled protein.

  • Characterization:

    • Measure the absorbance of the purified labeled protein at 280 nm and 501 nm.

    • Calculate the protein concentration and the degree of labeling (DOL).

Conclusion

Validating the biological activity of ATTO 488 labeled proteins is a critical step to ensure the reliability of experimental data. By employing appropriate functional assays, such as enzyme kinetics or cell-based signaling assays, researchers can confidently use these fluorescently labeled proteins in their studies. This guide provides a framework for designing a robust validation strategy, emphasizing the importance of comparing the activity of labeled proteins to their unlabeled counterparts and considering the properties of alternative fluorescent dyes.

References

A Researcher's Guide to Quality Control of ATTO 488 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and performance of fluorescently labeled proteins are paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of ATTO 488 NHS ester, a widely used fluorescent dye, with its common alternatives. We present supporting experimental data and detailed protocols to ensure optimal quality control of your conjugates.

ATTO 488, a rhodamine-based dye, is recognized for its high photostability, strong absorption, and high fluorescence quantum yield, making it a popular choice for various applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1] Its N-hydroxysuccinimide (NHS) ester form allows for efficient and stable covalent labeling of primary amines on proteins and other biomolecules.[2][3] However, to achieve optimal and consistent results, a thorough quality control process is essential. This guide will walk you through the key quality control parameters, provide detailed experimental protocols, and compare the performance of ATTO 488 with other commonly used fluorescent dyes.

Key Quality Control Parameters: A Comparative Overview

The quality of a fluorescently labeled protein conjugate is determined by several key parameters. Here, we compare this compound with its common alternatives, Alexa Fluor 488 and DyLight 488, based on these critical factors.

ParameterATTO 488Alexa Fluor 488DyLight 488
Excitation Max (nm) ~500~495~493
Emission Max (nm) ~520~519~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~90,000~71,000~70,000
Fluorescence Quantum Yield ~0.80~0.92Not specified
Photostability HighHighHigh
Water Solubility ExcellentExcellentGood

Data compiled from various sources.[1][4][5] Note that the exact values can vary depending on the conjugation and solvent conditions.

Experimental Protocols for Quality Control

To ensure the quality and consistency of your this compound conjugates, we provide detailed protocols for the most critical quality control experiments.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a crucial parameter that indicates the average number of dye molecules conjugated to a single protein molecule. An optimal DOL is critical for achieving a bright signal without compromising the protein's function.

Protocol:

  • Measure Absorbance:

    • Dilute the protein conjugate in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of ATTO 488, which is approximately 500 nm (A₅₀₀), using a spectrophotometer.

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₀₀ × CF₂₈₀)] / ε_protein

      • A₂₈₀: Absorbance at 280 nm.

      • A₅₀₀: Absorbance at ~500 nm.

      • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for ATTO 488, this is typically around 0.10).[1]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~203,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₀₀ / ε_dye

      • ε_dye: Molar extinction coefficient of ATTO 488 at ~500 nm (~90,000 M⁻¹cm⁻¹).[1]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Assessment of Conjugate Stability

The stability of the fluorescent conjugate is essential for its performance in downstream applications. This protocol provides a method to assess the stability of the conjugate over time.

Protocol:

  • Initial Characterization:

    • Immediately after purification, determine the DOL and fluorescence intensity of the conjugate.

  • Storage:

    • Store the conjugate under recommended conditions (e.g., at 4°C, protected from light, or frozen in aliquots at -20°C or -80°C).[1]

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the conjugate (if frozen) and repeat the DOL and fluorescence intensity measurements.

  • Data Analysis:

    • Compare the DOL and fluorescence intensity at each time point to the initial measurements. A significant decrease in either parameter indicates degradation of the conjugate.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. This protocol describes a relative method for determining the quantum yield of your conjugate using a known standard.

Protocol:

  • Select a Standard:

    • Choose a reference dye with a known quantum yield and similar spectral properties to ATTO 488 (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).[6]

  • Prepare a Series of Dilutions:

    • Prepare a series of dilutions for both the conjugate and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance:

    • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Emission:

    • Using a fluorometer, record the fluorescence emission spectrum for each dilution of the conjugate and the standard at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the conjugate and the standard.

    • The quantum yield of the conjugate (Φ_sample) can be calculated using the following equation:

      • Φ_sample = Φ_std × (m_sample / m_std) × (η_sample² / η_std²)

        • Φ_std: Quantum yield of the standard.

        • m_sample and m_std: Slopes of the linear regression from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

        • η_sample and η_std: Refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Photostability Assessment

Photostability is a critical parameter, especially for applications involving prolonged or intense light exposure, such as super-resolution microscopy. This protocol provides a method to compare the photostability of your conjugate with other dyes.

Protocol:

  • Sample Preparation:

    • Immobilize the fluorescently labeled proteins on a microscope slide or coverslip.

  • Image Acquisition:

    • Using a fluorescence microscope, acquire a time-lapse series of images of the immobilized conjugates.

    • Use a constant and high-intensity light source for excitation.

  • Data Analysis:

    • Measure the fluorescence intensity of the same region of interest in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay indicates the photostability of the dye. A slower decay rate signifies higher photostability.[7]

Visualizing the Workflow

To better understand the quality control process, the following diagrams illustrate the key workflows.

Protein_Labeling_Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Protein Protein Solution (Amine-free buffer, pH 8.3) Mix Mix Protein and Dye Protein->Mix Dye This compound (Dissolved in DMSO) Dye->Mix Incubate Incubate (Room Temperature, 1-2 hours) Mix->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify DOL Determine DOL Purify->DOL Stability Assess Stability Purify->Stability QuantumYield Measure Quantum Yield Purify->QuantumYield Photostability Evaluate Photostability Purify->Photostability DOL_Calculation_Workflow cluster_measurement Spectrophotometric Measurement cluster_calculation Calculation Steps Measure_Abs Measure Absorbance (A280 and A500) Calc_Protein Calculate Protein Concentration Measure_Abs->Calc_Protein Calc_Dye Calculate Dye Concentration Measure_Abs->Calc_Dye Calc_DOL Calculate DOL Calc_Protein->Calc_DOL Calc_Dye->Calc_DOL

References

comparing water solubility of different fluorescent dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the water solubility of various fluorescent dye families, complete with experimental data and protocols for researchers, scientists, and drug development professionals.

The selection of a fluorescent dye for biological applications often hinges on its optical properties, such as absorption and emission spectra, quantum yield, and photostability. However, an equally critical parameter, particularly for assays in aqueous environments, is the dye's water solubility. Poor solubility can lead to aggregation, precipitation, and non-specific binding, ultimately compromising experimental results. This guide provides a comparative analysis of the water solubility of common fluorescent dye families, supported by available data and a standardized experimental protocol for its determination.

Key Factors Influencing Dye Solubility

The solubility of a fluorescent dye in water is primarily dictated by its molecular structure. The presence and nature of functional groups play a crucial role in the dye's interaction with water molecules. Hydrophilic (water-loving) groups, such as sulfonates (-SO3-), carboxylates (-COO-), and hydroxyls (-OH), significantly enhance water solubility by enabling hydrogen bonding and dipole-dipole interactions. Conversely, large, non-polar aromatic structures and hydrocarbon chains are hydrophobic (water-repelling) and tend to decrease water solubility.

Additionally, environmental factors like pH can influence the solubility of dyes with ionizable functional groups. For instance, dyes with carboxylic acid groups are generally more soluble at higher pH values where the carboxyl group is deprotonated to the more soluble carboxylate form.

Factors Affecting Fluorescent Dye Water Solubility solubility Water Solubility molecular_structure Molecular Structure solubility->molecular_structure primarily determined by environmental_factors Environmental Factors solubility->environmental_factors influenced by hydrophilic_groups Hydrophilic Groups (-SO3-, -COO-, -OH) molecular_structure->hydrophilic_groups increased by hydrophobic_groups Hydrophobic Groups (Aromatic rings, alkyl chains) molecular_structure->hydrophobic_groups decreased by ph pH environmental_factors->ph temperature Temperature environmental_factors->temperature

Caption: A diagram illustrating the key molecular and environmental factors that influence the water solubility of fluorescent dyes.

Comparison of Water Solubility Across Dye Families

The following table summarizes the water solubility of common fluorescent dye families. It is important to note that within each family, solubility can vary significantly based on the specific chemical structure and modifications of the dye.

Dye FamilyExamplesWater SolubilityRemarks
Coumarins Unmodified Coumarin (B35378), Coumarin 153Poor to InsolubleUnmodified coumarin is sparingly soluble in cold water but more soluble in hot water.[1] Many derivatives, like Coumarin 153, are insoluble in water.[2]
Fluoresceins Fluorescein isothiocyanate (FITC)< 0.1 mg/mL (in neutral water)FITC has low solubility in neutral water but is soluble in alkaline solutions (pH > 6).[3][4]
Rhodamines Rhodamine B, TRITC, RITCModerate to HighRhodamine B has a reported solubility of 8-15 g/L.[5][6] Rhodamine B isothiocyanate (RITC) is sparingly soluble in aqueous buffers (~0.16 mg/mL in a DMF/PBS mixture).[7]
Cyanines Cy3, Cy5, Cy7Low (non-sulfonated) to High (sulfonated)Non-sulfonated cyanine (B1664457) dyes have low aqueous solubility and often require organic co-solvents.[8] Sulfonated versions (e.g., Sulfo-Cy5) are highly water-soluble.[8]
Alexa Fluor Dyes Alexa Fluor 488, Alexa Fluor 647HighThese dyes are sulfonated derivatives of other dye classes, which confers excellent water solubility.[9][10][11] This allows for conjugation reactions in the absence of organic solvents.[9][10][11]

Experimental Protocol for Determining Water Solubility

A standardized method for determining the water solubility of chemical substances is outlined in the OECD Test Guideline 105.[12][13][14] This guideline describes two primary methods: the column elution method for substances with low solubility (< 10⁻² g/L) and the flask method for substances with higher solubility (≥ 10⁻² g/L). For most fluorescent dyes, the flask method is more appropriate.

Principle of the Flask Method

The flask method involves agitating an excess amount of the test substance in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Required Materials and Equipment
  • Fluorescent dye to be tested

  • Distilled or deionized water

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials or flasks with stoppers

Step-by-Step Procedure
  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and equilibration time for the final test.

  • Sample Preparation: Add an excess amount of the fluorescent dye to a glass flask containing a known volume of water. The flask should be large enough to allow for vigorous shaking.

  • Equilibration: The flask is then agitated in a thermostatically controlled shaker at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. This may take 24 hours or longer. It is recommended to perform measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

  • Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. The saturated solution is then separated from the solid phase, typically by centrifugation followed by filtration through a syringe filter.

  • Concentration Analysis: The concentration of the dye in the clear, saturated aqueous solution is determined using UV-Vis spectrophotometry. A calibration curve should be prepared by measuring the absorbance of a series of standard solutions of the dye at its maximum absorption wavelength (λmax).

  • Calculation: The water solubility is calculated from the concentration of the saturated solution, typically expressed in g/L or mol/L.

Experimental Workflow for Determining Water Solubility (Flask Method) start Start prelim_test Preliminary Test (Estimate solubility and equilibration time) start->prelim_test sample_prep Sample Preparation (Add excess dye to water) prelim_test->sample_prep equilibration Equilibration (Agitate at constant temperature) sample_prep->equilibration phase_sep Phase Separation (Centrifuge and filter) equilibration->phase_sep analysis Concentration Analysis (UV-Vis Spectrophotometry) phase_sep->analysis end End analysis->end

Caption: A flowchart of the flask method for determining the water solubility of fluorescent dyes, based on OECD Guideline 105.

References

A Researcher's Guide to Green Fluorophore Photostability: ATTO 488 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to generating high-quality, reproducible data. In the green spectrum, a range of fluorophores are available, each with distinct photophysical properties. This guide provides an objective comparison of the photostability of ATTO 488 against other commonly used green fluorophores, supported by experimental data and detailed protocols.

ATTO 488 is recognized for its high photostability and brightness, making it a superior alternative to older dyes like fluorescein (B123965) (FITC).[1] Its rigid molecular structure prevents the formation of isomers, ensuring consistent optical properties largely independent of the solvent or temperature.[1] This inherent stability makes it highly suitable for demanding applications such as single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), and flow cytometry.[2]

Comparative Analysis of Key Photophysical Properties

The performance of a fluorophore is defined by several key parameters: the molar extinction coefficient (εmax), which indicates its efficiency in absorbing light; the fluorescence quantum yield (ηfl), which is the ratio of emitted to absorbed photons; and its photostability, the ability to resist photochemical destruction upon exposure to light.[3]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹)Quantum Yield (ηfl)
ATTO 488 50152390,000[4]0.80[2][4]
Alexa Fluor 488 49551973,0000.92
FITC 49551973,000[5]0.50[5]
DyLight 488 49351870,0000.90

Note: Values for Alexa Fluor 488 and DyLight 488 are based on commonly cited industry data, as direct comparative experimental search results were limited.

While Alexa Fluor 488 exhibits a higher quantum yield, ATTO 488 possesses a greater molar extinction coefficient and is repeatedly highlighted for its exceptional photostability.[1][2] In contrast, FITC is known to be relatively dim and highly susceptible to photobleaching and pH changes.[5]

Experimental Protocol: Measuring Photostability

To quantitatively assess and compare fluorophore photostability, a standardized photobleaching experiment is essential. The following protocol outlines a typical methodology used in such studies.[6]

Objective: To measure the rate of fluorescence intensity decay of different fluorophores under continuous illumination.

Materials:

  • Microscope slides and coverslips

  • Fluorophore-conjugated antibodies or proteins

  • Mounting medium (e.g., PBS/glycerol)

  • Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser) and a sensitive camera (e.g., CCD or sCMOS)

  • Image acquisition and analysis software

Methodology:

  • Sample Preparation:

    • Immobilize the fluorophore-conjugated molecules (e.g., antibodies) onto a glass slide. This can be achieved by adsorbing the proteins to the coverglass.[7]

    • Mount the coverslip using an appropriate mounting medium.

  • Microscope Setup:

    • Use a high numerical aperture (NA) objective (e.g., 63x or 100x oil-immersion) for focused illumination.

    • Select a filter set appropriate for the green fluorophores (e.g., excitation BP470/40, emission BP525/50).[6]

  • Photobleaching and Image Acquisition:

    • Locate a region of interest with uniform fluorescence.

    • Continuously illuminate the sample with a high-intensity light source (e.g., ~1 W/cm²).[6]

    • Acquire a time-lapse series of images at set intervals (e.g., every 5-10 seconds) until the fluorescence signal has significantly decayed. It is crucial to use the same illumination power and acquisition settings for all samples being compared.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the intensity of a region with no fluorophores.

    • Normalize the intensity values to the initial intensity (at t=0).

    • Plot the normalized intensity as a function of time. The rate of decay provides a quantitative measure of photostability. A slower decay rate indicates higher photostability.

Experimental_Workflow Photostability Measurement Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Acquisition cluster_analysis Data Analysis A Immobilize Fluorophore Conjugates on Slide B Mount with Mounting Medium A->B C Locate Region of Interest (ROI) B->C D Continuous High-Intensity Illumination C->D E Acquire Time-Lapse Image Series D->E F Measure Mean Intensity of ROI E->F G Background Correction & Normalization F->G H Plot Intensity vs. Time & Determine Decay Rate G->H I Relative Photostability H->I Compare

A generalized workflow for quantifying and comparing fluorophore photostability.

Understanding Photobleaching Dynamics

Photobleaching is the irreversible photochemical alteration of a fluorophore that renders it permanently unable to fluoresce. This process is dependent on factors including light intensity, exposure duration, and the local chemical environment.[8] Fluorophores with higher photostability can withstand longer or more intense excitation before their signal diminishes, which is critical for long-term imaging experiments and techniques requiring high laser power.

Photostability_Comparison Conceptual Comparison of Photostability ATTO488 ATTO 488 High High ATTO488->High Exceptional Alexa488 Alexa Fluor 488 Alexa488->High Very Good Medium Medium Alexa488->Medium FITC FITC Low Low FITC->Low Poor

Relative photostability ranking of common green fluorophores.

Conclusion

The experimental evidence and manufacturer data consistently position ATTO 488 as a highly photostable green fluorophore.[1][2] While alternatives like Alexa Fluor 488 also offer excellent performance, ATTO 488's unique rigid structure provides an edge in experiments requiring prolonged or intense illumination. For applications where signal longevity and robustness are critical, ATTO 488 presents a compelling choice over less stable dyes such as FITC. Researchers should always select a fluorophore based on the specific demands of their experimental setup, considering factors beyond brightness to include photostability and environmental sensitivity.

References

ATTO 488 NHS Ester: A Comparative Guide to Quantum Yield for Enhanced Fluorescence-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the selection of a dye with optimal photophysical properties is paramount for generating high-quality, reproducible data. For researchers, scientists, and drug development professionals, the quantum yield of a fluorescent probe is a critical performance metric, directly influencing the brightness and sensitivity of an assay. This guide provides an objective comparison of the quantum yield of ATTO 488 NHS ester against other commonly used fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research needs.

Quantitative Comparison of Fluorescent Dye Quantum Yields

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield contributes to a brighter fluorescent signal, which is particularly crucial for the detection of low-abundance targets. The following table summarizes the quantum yield of this compound and other spectrally similar and widely used NHS ester dyes.

DyeQuantum Yield (Φ)Solvent/Condition
This compound 0.80Aqueous solution[1]
Alexa Fluor 4880.92Water[2]
Fluorescein (B123965)0.97Basic ethanol[3]
0.9250.1 N NaOH[4]
0.79Neutral ethanol[5][6]
Cy3 NHS ester0.31Not specified[7][8][9]

Note: The quantum yield of fluorescent dyes can be significantly influenced by environmental factors such as solvent polarity, pH, and conjugation to a biomolecule.[10] The values presented here are for the free dye in the specified solvent unless otherwise noted and should be considered as a reference point.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test sample by comparing it to a standard with a known quantum yield.[11]

Objective: To determine the relative fluorescence quantum yield of a fluorescent dye (e.g., this compound) using a reference standard (e.g., Fluorescein in 0.1 N NaOH with a known quantum yield of 0.925).[4]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline pH 7.4)

  • Fluorescent dye of interest (test sample)

  • Fluorescent standard with known quantum yield (e.g., Fluorescein)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the test dye and the reference standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the test and standard solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dye.

    • Record the fluorescence emission spectrum for each dilution of the test sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

    • Determine the slope of the linear regression for both plots. The slope is referred to as the gradient (Grad).

  • Quantum Yield Calculation: Calculate the quantum yield of the test sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the test sample and standard plots, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps in the comparative method for determining the fluorescence quantum yield.

Quantum_Yield_Workflow cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_test Prepare Test Dye Dilutions abs_measure Measure Absorbance (UV-Vis) prep_test->abs_measure prep_std Prepare Standard Dye Dilutions prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for the comparative method of quantum yield determination.

Considerations for Dye Selection in Bioconjugation

While a high quantum yield is a desirable characteristic, it is not the sole determinant of a fluorescent dye's suitability for a particular application. Other factors such as photostability, pH sensitivity, water solubility, and the effect of conjugation on the dye's properties and the biomolecule's function are also critical.[12][13] For instance, ATTO 488 is noted for its high thermal and photochemical stability and excellent water solubility.[1][14][15] In contrast, some dyes may exhibit altered affinity for their target upon conjugation.[12] Therefore, a holistic evaluation of a dye's performance characteristics is essential for successful experimental outcomes in fluorescence-based assays.

References

ATTO 488 NHS ester performance in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the selection of an appropriate fluorophore is a critical determinant of experimental success. ATTO 488 NHS ester has emerged as a robust and versatile fluorescent label, demonstrating exceptional performance across a range of microscopy techniques. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols, to aid in making informed decisions for your specific research needs.

Photophysical and Performance Characteristics

ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4] These properties make it highly suitable for demanding applications, including single-molecule detection, super-resolution microscopy, and flow cytometry.[1][2][3][4]

PropertyATTO 488Alexa Fluor 488Fluorescein (FITC)
Excitation Max (nm) 501496495
Emission Max (nm) 523519518-530
Molar Extinction Coefficient (M⁻¹cm⁻¹) 90,000~71,000~75,000
Fluorescence Quantum Yield 0.80~0.92~0.95
Photostability HighHighLow
pH Sensitivity LowLowHigh
Water Solubility ExcellentHighModerate

Performance in Key Microscopy Techniques

Confocal Microscopy

In confocal microscopy, the superior photostability of this compound offers a distinct advantage over more traditional dyes like FITC, which is known to photobleach rapidly under intense laser illumination.[5] While Alexa Fluor 488 also exhibits high photostability, some studies suggest that ATTO 488 can produce conjugates with even greater photostability and brighter fluorescence. This allows for longer acquisition times and the capture of high-quality images with improved signal-to-noise ratios, which is particularly beneficial for imaging weakly expressed targets.

Super-Resolution Microscopy (STED, PALM/dSTORM)

This compound is well-suited for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2][3][4][6] Its high photostability and quantum yield are crucial for withstanding the high laser powers used in STED and for generating a sufficient number of photons for precise localization in PALM/dSTORM.[7] In comparative studies for STORM, ATTO 488 has been identified as a top-performing dye, enabling 4-color super-resolution imaging with low crosstalk.[3][8] While Alexa Fluor 488 is also a popular choice for STED, the exceptional photostability of some ATTO dyes can be advantageous for prolonged imaging sessions.[7]

Flow Cytometry

In flow cytometry, the brightness and photostability of the fluorophore directly impact the resolution of cell populations. This compound's high quantum yield and resistance to photobleaching contribute to a strong and stable signal, facilitating the detection of both abundant and rare cell populations. While Alexa Fluor 488 is a widely used and effective dye for flow cytometry, ATTO 488 provides a comparable, and in some cases superior, alternative, especially in experiments requiring extended analysis times.[]

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein solution (2 mg/mL in amine-free buffer like PBS)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • 1 M Sodium bicarbonate buffer (pH 8.3-9.0)

  • Gel permeation chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL.[10] If the buffer contains amines (e.g., Tris), dialyze the protein against PBS. Adjust the pH of the protein solution to 8.3-9.0 using the sodium bicarbonate buffer.[2]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.[2]

  • Conjugation Reaction: Add a 5 to 15-fold molar excess of the reactive dye to the protein solution.[1] Incubate the reaction for 30-60 minutes at room temperature with constant stirring.[2]

  • Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column equilibrated with PBS.[2][11] The first colored band to elute is the labeled protein.

  • Determine Degree of Labeling (DOL): The DOL, which is the molar ratio of dye to protein, can be calculated by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (~501 nm). An optimal DOL for antibodies is typically between 2 and 10.[10]

Immunofluorescence Staining for Confocal Microscopy

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Primary antibody

  • ATTO 488-conjugated secondary antibody

  • Mounting medium

Procedure:

  • Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the ATTO 488-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

Visualizing Workflows

experimental_workflow cluster_labeling Protein Labeling cluster_if Immunofluorescence p_prep Protein Preparation (Buffer Exchange, pH Adjustment) react Conjugation Reaction (Dye + Protein) p_prep->react d_prep Dye Preparation (Dissolve in DMSO/DMF) d_prep->react purify Purification (Gel Filtration) react->purify qc Quality Control (DOL Calculation) purify->qc p_ab Primary Antibody Incubation qc->p_ab Labeled Antibody fix Cell Fixation perm Permeabilization fix->perm block Blocking perm->block block->p_ab s_ab ATTO 488 Secondary Antibody Incubation p_ab->s_ab mount Mounting s_ab->mount imaging Microscopy (Confocal, STED, etc.) mount->imaging To Microscope

Experimental workflow for protein labeling and immunofluorescence.

logical_comparison cluster_properties Key Performance Metrics cluster_dyes Fluorophore Comparison brightness Brightness (Quantum Yield & Extinction Coeff.) atto488 This compound brightness->atto488 High alexa488 Alexa Fluor 488 NHS Ester brightness->alexa488 High fitc FITC brightness->fitc Moderate photostability Photostability photostability->atto488 Very High photostability->alexa488 High photostability->fitc Low signal_noise Signal-to-Noise Ratio signal_noise->atto488 Excellent signal_noise->alexa488 Excellent signal_noise->fitc Good to Moderate microscopy_apps Microscopy Applications (Confocal, Super-Resolution, Flow Cytometry) atto488->microscopy_apps alexa488->microscopy_apps fitc->microscopy_apps

Logical comparison of key fluorophores.

Conclusion

This compound stands as a high-performance fluorescent label that offers significant advantages in various microscopy applications. Its exceptional photostability, high brightness, and excellent water solubility make it a superior alternative to traditional dyes like FITC and a strong competitor to other advanced fluorophores such as Alexa Fluor 488. For researchers conducting demanding imaging experiments, particularly in the realms of super-resolution and single-molecule microscopy, the robust performance of this compound can be instrumental in achieving high-quality, reproducible data. The choice of fluorophore will ultimately depend on the specific experimental requirements, but the evidence strongly supports the consideration of this compound for a wide range of advanced microscopy studies.

References

A Head-to-Head Comparison of NHS Ester and Maleimide Chemistries for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and stable attachment of labels—such as fluorescent dyes, biotin, or therapeutic agents—to biomolecules is paramount for a vast array of applications in research, diagnostics, and drug development. Among the most prevalent and trusted methods for achieving this are N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries. While both are highly effective, they target different functional groups and possess distinct characteristics that make them suitable for different experimental goals. This guide provides an objective comparison of their performance, supported by experimental considerations, to aid researchers in selecting the optimal chemistry for their needs.

At a Glance: NHS Ester vs. Maleimide Chemistry

FeatureNHS Ester ChemistryMaleimide Chemistry
Target Functional Group Primary amines (-NH₂)Sulfhydryl/Thiol groups (-SH)
Primary Target Residue Lysine (B10760008), N-terminusCysteine
Bond Formed Stable amide bondStable thioether bond
Optimal Reaction pH 7.5 - 8.5[1][2]6.5 - 7.5[3]
Specificity Good; targets abundant lysine residuesExcellent; targets less abundant cysteine residues
Stability of Conjugate HighGenerally higher than amide bonds[1]
Key Considerations Potential for heterogeneous labeling; hydrolysis of NHS ester at high pH[2][4]Requires free thiols; potential for disulfide bond reduction; maleimide hydrolysis above pH 7.5[3][5][6]

Reaction Mechanisms: A Visual Guide

The fundamental difference between NHS ester and maleimide chemistries lies in their reaction mechanisms and target specificity.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_Amine Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-Label (Stable Amide Bond) Protein_Amine->Amide_Bond pH 7.5-8.5 NHS_Ester Label-NHS Ester NHS_Ester->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide Amide_Bond->NHS_Leaving_Group releases

Caption: NHS Ester Reaction Mechanism.

NHS esters react with primary amines, most commonly the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form a stable amide bond.[1][7] This reaction is most efficient at a slightly alkaline pH of 7.5 to 8.5.[1][2]

Maleimide_Reaction cluster_reactants Reactants cluster_products Products Protein_Thiol Protein-SH (Sulfhydryl Group) Thioether_Bond Protein-S-Label (Stable Thioether Bond) Protein_Thiol->Thioether_Bond pH 6.5-7.5 Maleimide Label-Maleimide Maleimide->Thioether_Bond Labeling_Workflow cluster_workflow General Labeling Workflow Start Start Prepare_Protein 1. Prepare Protein Solution Start->Prepare_Protein NHS_Buffer_Exchange Buffer Exchange (pH 8.3-8.5, amine-free) Prepare_Protein->NHS_Buffer_Exchange NHS Ester Path Maleimide_Buffer_Exchange Buffer Exchange (pH 7.0-7.5, thiol-free) Prepare_Protein->Maleimide_Buffer_Exchange Maleimide Path Prepare_Reagent 2. Prepare Labeling Reagent (in anhydrous DMSO/DMF) NHS_Buffer_Exchange->Prepare_Reagent Reduce_Disulfides Optional: Reduce Disulfides (e.g., with TCEP) Maleimide_Buffer_Exchange->Reduce_Disulfides Reduce_Disulfides->Prepare_Reagent React 3. Perform Labeling Reaction Prepare_Reagent->React Purify 4. Purify Conjugate (e.g., Gel Filtration, Dialysis) React->Purify Characterize 5. Characterize Conjugate (e.g., Degree of Labeling) Purify->Characterize End End Characterize->End

References

ATTO 488 NHS Ester for Immunofluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of biomedical research, the selection of appropriate fluorescent dyes is paramount for achieving high-quality immunofluorescence (IF) imaging. Among the plethora of available options, ATTO 488 NHS ester has emerged as a prominent choice for labeling antibodies and other proteins. This guide provides an objective comparison of this compound with other commonly used green-emitting fluorescent dyes, namely Alexa Fluor 488 NHS ester and DyLight 488 NHS ester. The comparison is based on their spectral properties, performance in immunofluorescence applications, and includes supporting experimental data and protocols.

Spectral Properties: A Head-to-Head Comparison

The foundational characteristics of a fluorescent dye lie in its spectral properties. These parameters dictate the optimal excitation and emission settings for microscopy and influence the brightness of the fluorophore. A summary of the key spectral properties for ATTO 488, Alexa Fluor 488, and DyLight 488 is presented below.

PropertyATTO 488Alexa Fluor 488DyLight 488
Excitation Maximum (nm) 501496493
Emission Maximum (nm) 523519518
Molar Extinction Coefficient (cm⁻¹M⁻¹) 90,00071,000 - 73,00070,000
Quantum Yield 0.800.92Not explicitly stated
Brightness (Ext. Coeff. x Q.Y.) 72,000~67,160-

Performance in Immunofluorescence: Brightness, Photostability, and Signal-to-Noise Ratio

While spectral properties provide a theoretical basis for performance, the practical application in immunofluorescence is the ultimate test. Key performance indicators for a fluorescent dye in IF include its brightness, photostability (resistance to fading upon excitation), and the signal-to-noise ratio it generates.

A systematic analysis by Hayashi-Takanaka et al. (2014) evaluated the performance of various fluorescent dyes, including ATTO 488, Alexa Fluor 488, and DyLight 488, when conjugated to Fab fragments for live-cell imaging. The study revealed that green fluorescent dyes, such as Alexa Fluor 488 and DyLight 488, had the least impact on the affinity of the Fab fragment and were well-suited for live-cell imaging, although they were noted to be less photostable than some red fluorescent dyes.[1]

In terms of brightness, some sources suggest that ATTO 488 produces brighter conjugates than Alexa Fluor 488.[2][3] Conversely, a study comparing Alexa Fluor 488 and DyLight 488 indicated that the Alexa Fluor 488 conjugate exhibited a 15-30% better signal-to-noise ratio.

It is important to note that the performance of a fluorescent dye can be application-specific and may vary depending on the antibody being labeled, the fixation and permeabilization method used, and the imaging setup.

Experimental Protocols

The following is a generalized protocol for labeling antibodies with NHS esters and for a subsequent immunofluorescence staining procedure.

Antibody Labeling with NHS Ester Dyes
  • Reagent Preparation:

    • Prepare a 1 M sodium bicarbonate solution, pH 8.3.

    • Dissolve the antibody to be labeled in 0.1 M sodium bicarbonate buffer at a concentration of 2.5 mg/mL. The antibody solution must be free of amine-containing substances like Tris or glycine.

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add 50-100 µg of the dissolved dye to 1 mg of the antibody solution.

    • Gently mix and incubate for 1 hour at room temperature in the dark.

  • Purification of the Labeled Antibody:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Apply the labeling reaction mixture to the column and elute with PBS (pH 7.4).

    • Collect the fractions containing the labeled antibody, which will separate from the unconjugated dye.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and at the excitation maximum of the dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Immunofluorescence Staining Protocol
  • Cell Preparation:

    • Grow cells on coverslips to the desired confluency.

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the unlabeled primary antibody to the recommended concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody (e.g., ATTO 488-conjugated) in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Visualizing the Workflow and Decision-Making Process

To better understand the experimental process and the factors involved in selecting a fluorescent dye, the following diagrams have been generated.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Cell_Culture Cell Culture & Seeding Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (ATTO 488 Labeled) Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: General workflow of an immunofluorescence experiment.

Dye_Selection_Factors cluster_properties Key Properties cluster_considerations Experimental Considerations Choice Fluorescent Dye Selection Brightness Brightness Choice->Brightness Photostability Photostability Choice->Photostability Signal_to_Noise Signal-to-Noise Ratio Choice->Signal_to_Noise Water_Solubility Water Solubility Choice->Water_Solubility pH_Sensitivity pH Sensitivity Choice->pH_Sensitivity Microscope Microscope & Filter Sets Choice->Microscope Application Application (e.g., Live Cell) Choice->Application Cost Cost Choice->Cost

Caption: Key factors influencing the choice of a fluorescent dye.

Conclusion

This compound stands as a strong candidate for immunofluorescence applications, often cited for its high brightness and photostability. However, the optimal choice between ATTO 488, Alexa Fluor 488, and DyLight 488 may depend on the specific experimental conditions and priorities. For applications demanding the highest brightness, ATTO 488 may be advantageous. For researchers prioritizing a high signal-to-noise ratio, Alexa Fluor 488 could be a better option. DyLight 488 also presents a viable alternative, with performance characteristics that make it suitable for a range of immunofluorescence experiments. Ultimately, empirical testing with the specific antibody and sample type is recommended to determine the most suitable dye for a given research question.

References

Safety Operating Guide

Safeguarding Your Lab: Proper Disposal of ATTO 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. ATTO 488 NHS ester, an amine-reactive fluorescent label, requires careful handling and disposal due to its reactivity. While Safety Data Sheets (SDS) indicate it is not classified as a dangerous substance under the Globally Harmonized System (GHS), it must be handled in accordance with good occupational hygiene and safety practices.[1] All materials contaminated with this dye should be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department.[2]

This guide provides a comprehensive operational plan for the proper disposal of this compound, ensuring the safety of researchers and adherence to regulatory standards.

Immediate Safety and Handling

Before handling or disposing of this compound, always wear the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Tight-sealing safety goggles or a face shield.[3]

  • Hand Protection: Wear protective gloves, such as nitrile or other chemically resistant gloves.

  • Skin and Body Protection: A lab coat is mandatory. For handling the solid powder, complete protective clothing is recommended.[1]

  • Respiratory Protection: When handling the solid powder, avoid creating dust and use a dust mask (e.g., N95) or work in a fume hood or well-ventilated area.[1][3]

Summary of Handling and Disposal Requirements

The following table summarizes the essential information for the safe handling and disposal of this compound waste.

ParameterRequirementJustification
Waste Classification Chemical Waste / Hazardous WastePrudent practice for reactive chemicals and fluorescent dyes.[2][4]
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat.Protects against accidental skin and eye contact.[3]
Primary Solvents Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)NHS-esters are reactive and must be protected from water and amine-containing solvents.[5][6]
Waste Container Type Clearly labeled, sealed, leak-proof container (e.g., HDPE).Prevents spills and ensures proper waste segregation.[2][7]
Container Labeling "Hazardous Waste", "this compound", and other institutional requirements.Ensures proper identification and handling by EHS personnel.[2]
Disposal of "Empty" Vials The first rinse must be collected as hazardous waste.Removes residual chemical before the container can be discarded.[4]

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the form of the this compound waste. All waste streams must be segregated and collected in appropriately labeled hazardous waste containers.

Unused or Expired Solid this compound

Solid, unreacted dye powder must be disposed of as hazardous chemical waste.

  • Step 1: Do not dispose of the solid powder in the regular trash.[2]

  • Step 2: Place the original vial containing the unused or expired powder directly into your designated solid hazardous waste container.[2]

  • Step 3: Ensure the outer waste container is securely sealed and clearly labeled with "Hazardous Waste" and the chemical name.[2]

Concentrated Stock Solutions (in DMF or DMSO)

Concentrated solutions of the dye in organic solvents must be collected as solvent chemical waste.

  • Step 1: Transfer the concentrated stock solution into a designated hazardous waste container suitable for flammable organic solvents.

  • Step 2: Do not mix with aqueous waste or other incompatible waste streams.

  • Step 3: Securely cap and label the waste container with all constituents.

Dilute Aqueous Solutions (from Labeling Reactions)

Aqueous solutions from labeling experiments contain the unreacted, hydrolyzed dye. The reactive NHS ester should be intentionally hydrolyzed (quenched) before collection to reduce its reactivity.[8][9]

  • Step 1: pH Adjustment: Check the pH of the aqueous waste solution. Adjust the pH to between 8.0 and 9.0 using a small amount of a suitable buffer, such as sodium bicarbonate.[8][10] This alkaline condition accelerates the hydrolysis of the reactive NHS ester.[9]

  • Step 2: Incubation: Allow the solution to stand at room temperature for a minimum of 4-5 hours (or overnight) to ensure the complete hydrolysis of the NHS ester into a less reactive carboxylate form.[2][9]

  • Step 3: Collection: After incubation, transfer the quenched solution to your designated aqueous hazardous waste container.[2]

  • Step 4: Labeling: Ensure the container is clearly labeled with its contents. While some institutions may permit drain disposal of very dilute, non-mutagenic dyes, it is best practice to collect it as chemical waste unless you have explicit permission from your EHS department.[4]

Contaminated Labware and Debris

All solid materials that have come into contact with this compound are considered solid chemical waste.

  • Step 1: Collection: Collect all contaminated items, including pipette tips, microcentrifuge tubes, gloves, and absorbent paper, in a designated solid hazardous waste container or a labeled, lined pail.[2][4]

  • Step 2: Gels: Electrophoresis gels stained with the dye should be collected in a sealed bag or container and disposed of as solid hazardous waste.[2]

  • Step 3: Sealing and Labeling: Once full, the container or bag must be securely sealed, labeled as hazardous waste, and stored in a designated satellite accumulation area for pickup by EHS.[7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of different this compound waste streams.

G This compound Disposal Workflow cluster_0 cluster_1 Waste Type cluster_2 Action cluster_3 Final Disposal Container A Identify ATTO 488 Waste B Solid Powder (Unused/Expired) A->B Categorize C Concentrated Stock Solution (DMF/DMSO) A->C Categorize D Dilute Aqueous Solution (Post-Reaction) A->D Categorize E Contaminated Labware (Tips, Gloves, Gels) A->E Categorize G Solid Hazardous Waste B->G H Solvent Hazardous Waste C->H F Quench NHS Ester: - Adjust pH to 8.0-9.0 - Incubate 4+ hours D->F E->G I Aqueous Hazardous Waste F->I

Caption: Decision workflow for segregating and disposing of this compound waste.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。